Product packaging for 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-(Cat. No.:CAS No. 460-71-9)

1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Cat. No.: B1310209
CAS No.: 460-71-9
M. Wt: 148.48 g/mol
InChI Key: PNWJILFKWURCIR-UPHRSURJSA-N
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Description

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a useful research compound. Its molecular formula is C3HClF4 and its molecular weight is 148.48 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HClF4 B1310209 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- CAS No. 460-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

460-71-9

Molecular Formula

C3HClF4

Molecular Weight

148.48 g/mol

IUPAC Name

(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1-

InChI Key

PNWJILFKWURCIR-UPHRSURJSA-N

SMILES

C(=C(F)Cl)C(F)(F)F

Isomeric SMILES

C(=C(\F)/Cl)\C(F)(F)F

Canonical SMILES

C(=C(F)Cl)C(F)(F)F

Other CAS No.

460-71-9

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, a halogenated olefin of interest to researchers and professionals in drug development and materials science. This document details a plausible synthetic pathway, outlines detailed experimental protocols, and discusses the analytical techniques required for the comprehensive characterization of its geometric isomers, (E)- and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. Quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for the target audience of researchers and drug development professionals.

Introduction

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (commonly referred to by its refrigerant designation HCFO-1224zb) is a fluorinated alkene with the chemical formula C₃HClF₄. Due to the presence of a carbon-carbon double bond, it exists as two geometric isomers: (E)-1-chloro-1,3,3,3-tetrafluoropropene and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. The unique physicochemical properties imparted by the fluorine and chlorine atoms make this compound and its isomers valuable intermediates in organic synthesis and potential candidates for various applications, including the development of novel pharmaceuticals and advanced materials.

The strategic incorporation of fluorine into organic molecules is a well-established method for modulating properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, a thorough understanding of the synthesis and characterization of fluorinated building blocks like 1-chloro-1,3,3,3-tetrafluoropropene is paramount for the advancement of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 1-Chloro-1,3,3,3-tetrafluoropropene

PropertyValue
Molecular Formula C₃HClF₄
Molecular Weight 148.48 g/mol [1]
Isomers (E)-1-chloro-1,3,3,3-tetrafluoropropene(Z)-1-chloro-1,3,3,3-tetrafluoropropene
Common Name HCFO-1224zb
Monoisotopic Mass 147.9702904 Da[1]

Synthesis Pathway

A viable and industrially relevant method for the synthesis of 1-chloro-1,3,3,3-tetrafluoropropene is the dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa). This elimination reaction can be performed either in the liquid phase using a strong base, often with a phase-transfer catalyst to enhance reaction rates, or in the gas phase over a solid catalyst at elevated temperatures. The reaction typically yields a mixture of the (E) and (Z) isomers, which can then be separated based on differences in their physical properties, such as boiling point.

Synthesis_Pathway Precursor 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) Product_Mix Mixture of (E)- and (Z)-1-chloro-1,3,3,3-tetrafluoropropene Precursor->Product_Mix -HCl (Dehydrochlorination) Isomer_E (E)-Isomer Product_Mix->Isomer_E Separation (e.g., Distillation) Isomer_Z (Z)-Isomer Product_Mix->Isomer_Z Separation (e.g., Distillation)

Figure 1: Proposed synthesis of (E/Z)-1-chloro-1,3,3,3-tetrafluoropropene.
Experimental Protocol: Liquid-Phase Dehydrochlorination

This protocol describes a general procedure for the synthesis of 1-chloro-1,3,3,3-tetrafluoropropene via the liquid-phase dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane.

Materials:

  • 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Water (deionized)

  • Anhydrous solvent (e.g., tetrahydrofuran), optional

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Gas-tight syringe

  • Cold trap (e.g., dry ice/acetone bath)

  • Standard glassware for workup and distillation

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. The flask is charged with a solution of potassium hydroxide in water (e.g., 20-50 wt%).

  • Add the phase-transfer catalyst to the aqueous base solution (typically 1-5 mol% relative to the substrate).

  • Heat the solution to the desired reaction temperature (e.g., 50-80°C) with vigorous stirring.

  • Slowly add 1,1-dichloro-1,3,3,3-tetrafluoropropane to the stirred solution via the dropping funnel over a period of 1-2 hours.

  • The product, being volatile, will distill out of the reaction mixture as it is formed. The vapor is passed through the reflux condenser (kept at a temperature to allow product passage while condensing the less volatile starting material) and collected in a cold trap.

  • Monitor the reaction progress by periodically analyzing samples from the cold trap using Gas Chromatography (GC).

  • Upon completion, the collected crude product is washed with cold water to remove any basic residue, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to separate the (E) and (Z) isomers.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_purification Purification Setup Assemble Flask, Condenser, Dropping Funnel under N2 Charge_Base Charge Flask with KOH/H2O and Catalyst Setup->Charge_Base Heat Heat to 50-80°C Charge_Base->Heat Add_Substrate Add HCFC-244fa (Substrate) Slowly Heat->Add_Substrate React_Distill Reaction and In-situ Product Distillation Add_Substrate->React_Distill Collect Collect Crude Product in Cold Trap React_Distill->Collect Wash Wash Crude Product with Water Collect->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Distill Fractional Distillation to Separate Isomers Dry->Distill Final_Products Final_Products Distill->Final_Products Pure (E) and (Z) Isomers

Figure 2: General experimental workflow for synthesis and purification.

Characterization

Comprehensive characterization of the synthesized 1-chloro-1,3,3,3-tetrafluoropropene is essential to confirm its identity, purity, and isomeric ratio. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Information Obtained GCMS GC-MS Purity Purity and Isomeric Ratio GCMS->Purity Mass Molecular Weight and Fragmentation Pattern GCMS->Mass NMR NMR Spectroscopy Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure IR IR Spectroscopy Functional_Groups Functional Group Identification IR->Functional_Groups Crude_Product Synthesized Product Crude_Product->GCMS Crude_Product->NMR Crude_Product->IR

Figure 3: Workflow for the analytical characterization of the product.
NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-chloro-1,3,3,3-tetrafluoropropene. ¹H, ¹³C, and ¹⁹F NMR experiments are required for a complete assignment.

  • ¹H NMR: The proton spectrum will show a signal for the vinylic hydrogen (-CH=). The multiplicity of this signal will be a doublet of quartets (dq) or a more complex multiplet due to coupling with the fluorine atoms on C1 and C3. The coupling constants will differ for the (E) and (Z) isomers.

  • ¹⁹F NMR: The fluorine spectrum is crucial for distinguishing between isomers. It will show two distinct resonances: one for the fluorine on C1 (-CFCl) and another for the -CF₃ group. The chemical shifts and the magnitude of the ⁴J(F-F) coupling constant will be characteristic for each isomer.

  • ¹³C NMR: The carbon spectrum will display three signals corresponding to the three carbon atoms of the propene backbone. The signals will be split by the attached fluorine atoms (C-F coupling), providing further structural confirmation.

Table 2: Predicted NMR Data for (E/Z)-1-chloro-1,3,3,3-tetrafluoropropene (Note: These are predicted values based on general principles of NMR spectroscopy for fluorinated alkenes. Experimental verification is required.)

IsomerNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
(Z)-Isomer ¹H~6.5 - 7.5dq³J(H-F) from CF₃: ~6-10³J(H-F) from CFCl: ~12-18
¹⁹F (CF₃)~ -60 to -70d⁴J(F-F): ~1-5
¹⁹F (CFCl)~ -80 to -100q⁴J(F-F): ~1-5
(E)-Isomer ¹H~6.5 - 7.5dq³J(H-F) from CF₃: ~1-5³J(H-F) from CFCl: ~30-40
¹⁹F (CF₃)~ -60 to -70d⁴J(F-F): ~8-12
¹⁹F (CFCl)~ -90 to -110q⁴J(F-F): ~8-12
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-chloro-1,3,3,3-tetrafluoropropene is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
~3100=C-H stretch
~1670C=C stretch
1100 - 1400C-F stretches (strong)
700 - 850C-Cl stretch
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized product, quantify the ratio of (E) to (Z) isomers, and confirm the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z ValueIon FragmentInterpretation
148/150[C₃HClF₄]⁺Molecular ion peak (M⁺), showing isotopic pattern for one chlorine atom.
113[M - Cl]⁺Loss of a chlorine radical.
79[M - CF₃]⁺Loss of a trifluoromethyl radical.
69[CF₃]⁺Trifluoromethyl cation.

Conclusion

This technical guide has outlined a robust framework for the synthesis and characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. The proposed dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane represents a feasible route to this valuable fluorinated building block. The detailed characterization workflow, employing a combination of NMR, IR, and GC-MS, provides the necessary tools for unambiguous structural elucidation and purity assessment of the (E) and (Z) isomers. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental work is encouraged to validate and refine the predicted characterization data.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,3,3,3-tetrafluoro-1-propene, a hydrochlorofluoroolefin (HCFO), is a compound of significant interest due to its potential applications as a refrigerant, blowing agent, and solvent with a low global warming potential (GWP). This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for property characterization. The information presented is crucial for understanding the behavior of this compound in various applications and for ensuring its safe handling and use. This document consolidates data for its primary isomers, the trans-(E) and cis-(Z) forms, to provide a comprehensive resource for researchers and professionals.

Introduction

1-Chloro-1,3,3,3-tetrafluoro-1-propene (C₃HClF₄) exists as two geometric isomers: trans-(E)-1-chloro-1,3,3,3-tetrafluoro-1-propene (also known as HCFO-1233zd(E)) and cis-(Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene. These isomers exhibit differences in their physical properties which can influence their suitability for specific applications. Due to their low GWP and negligible ozone depletion potential, they are considered more environmentally friendly alternatives to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). A thorough understanding of their physicochemical properties is essential for process design, performance modeling, and safety assessment.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the trans and cis isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Table 1: General and Physical Properties
Propertytrans-1-chloro-1,3,3,3-tetrafluoro-1-propenecis-1-chloro-1,3,3,3-tetrafluoro-1-propene
Synonyms HCFO-1233zd(E)R-1224yd(Z)
CAS Number 102687-65-0[1]111512-60-8
Molecular Formula C₃HClF₄[2][3]C₃HClF₄
Molecular Weight 148.49 g/mol [4][5][6][7][8]148.49 g/mol
Appearance Colorless gasColorless liquid
Boiling Point 19-20 °C[5]Not specified
Table 2: Thermodynamic Properties
Propertytrans-1-chloro-1,3,3,3-tetrafluoro-1-propenecis-1-chloro-1,3,3,3-tetrafluoro-1-propene
Vapor Pressure See Table 3See Table 4
Liquid Density See Table 5See Table 6
Ideal Gas Heat Capacity (Cp) Correlated by quantum mechanical theory[2]Data available in literature[9]
Critical Temperature 166.5 °CNot specified
Critical Pressure 3.64 MPaNot specified
Global Warming Potential (100-yr) < 5[2][4]0.88
Table 3: Vapor Pressure of trans-1-chloro-1,3,3,3-tetrafluoro-1-propene
Temperature (K)Pressure (kPa)
263.1539.9
273.1563.8
283.1598.6
293.15147.2
303.15213.2
313.15299.8
323.15411.0
333.15550.8
343.15723.2
353.15932.1
Data derived from correlations presented in scientific literature.
Table 4: Vapor Pressure of cis-1-chloro-1,3,3,3-tetrafluoro-1-propene

Specific vapor pressure data as a function of temperature for the cis-isomer is less readily available in consolidated tables but can be derived from equations of state presented in specialized thermodynamic studies.

Table 5: Liquid Density of trans-1-chloro-1,3,3,3-tetrafluoro-1-propene
Temperature (K)Density (g/cm³)
273.151.348
283.151.323
293.151.298
303.151.272
313.151.245
323.151.218
333.151.190
343.151.161
353.151.131
Data derived from correlations presented in scientific literature.
Table 6: Liquid Density of cis-1-chloro-1,3,3,3-tetrafluoro-1-propene
Temperature (K)Pressure (MPa)Density ( kg/m ³)
273.1511391.1
273.15101403.4
273.15201419.5
273.15301434.6
293.1511341.8
293.15101356.5
293.15201374.9
293.15301392.0
313.1511289.9
313.15101307.3
313.15201328.6
313.15301348.1
333.1551242.0
333.15101256.4
333.15201282.0
333.15301304.8
353.15101199.6
353.15201229.8
353.15301256.3
Experimental data for the cis-isomer has been measured over a range of temperatures and pressures.[9]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Boiling Point Determination

The boiling point is determined using a dynamic method with an ebulliometer.

  • Apparatus: A small glass ebulliometer equipped with a temperature sensor (e.g., a calibrated platinum resistance thermometer) and a pressure regulation system.

  • Procedure:

    • A small amount (approximately 20 ml) of the purified liquid sample is placed in the ebulliometer.

    • The system pressure is set to the desired value using the pressure controller.

    • The liquid is heated until it boils.

    • The temperature of the vapor-liquid equilibrium is recorded once a stable reading is achieved.

    • The boiling point at standard atmospheric pressure (101.325 kPa) is determined by measuring the boiling temperature at various pressures and extrapolating to the standard pressure.

Vapor Pressure Measurement

A static method is employed for accurate vapor pressure determination.

  • Apparatus: A thermostatted static cell of a suitable material (e.g., stainless steel or glass) connected to a high-precision pressure transducer and a vacuum pump.

  • Procedure:

    • The sample is purified by repeated freeze-pump-thaw cycles to remove dissolved gases.

    • A known amount of the purified sample is introduced into the evacuated static cell.

    • The cell is immersed in a temperature-controlled liquid bath.

    • The system is allowed to reach thermal equilibrium, and the pressure inside the cell is recorded as the vapor pressure at that temperature.

    • Measurements are repeated at different temperatures to obtain the vapor pressure curve.

Density Measurement

A vibrating tube densimeter is a precise method for measuring liquid density.

  • Apparatus: A calibrated vibrating tube densimeter with precise temperature and pressure control.

  • Procedure:

    • The densimeter is calibrated using reference fluids with known densities (e.g., water and a vacuum).

    • The liquid sample is introduced into the vibrating U-tube.

    • The temperature and pressure are set to the desired values.

    • The oscillation period of the tube is measured, which is directly related to the density of the fluid.

    • The density is calculated using the calibration constants and the measured oscillation period.[9]

Gas density can be determined using a gas pycnometer.

  • Apparatus: A constant volume gas pycnometer with a reference chamber and a sample chamber, connected to a pressure gauge.

  • Procedure:

    • The volume of the sample chamber is calibrated using a reference gas (e.g., helium).

    • The sample chamber is filled with the gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene to a known pressure.

    • The gas is then expanded into the reference chamber, and the final equilibrium pressure is measured.

    • Using the principles of the ideal gas law and the known volumes, the density of the gas at the initial pressure and temperature can be calculated.

Solubility of Gas in Liquids

A volumetric method can be used to determine the solubility of gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene in a liquid.

  • Apparatus: A thermostatted equilibrium vessel connected to a gas burette and a pressure transducer.

  • Procedure:

    • A known volume of the degassed solvent is introduced into the equilibrium vessel.

    • A known volume of 1-chloro-1,3,3,3-tetrafluoro-1-propene gas is brought into contact with the liquid at a constant temperature and pressure.

    • The mixture is agitated until equilibrium is reached, indicated by a stable pressure reading.

    • The change in the volume of the gas phase in the burette corresponds to the amount of gas dissolved in the liquid, from which the solubility can be calculated.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a common method for determining heat capacity.

  • Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a differential sensor.

  • Procedure:

    • A baseline measurement is performed with empty sample and reference pans.

    • A reference material with a known specific heat capacity (e.g., sapphire) is run under the same conditions.

    • The sample of 1-chloro-1,3,3,3-tetrafluoro-1-propene (in a hermetically sealed pan for liquids/gases) is heated at a controlled rate.

    • The difference in heat flow between the sample and the reference is measured as a function of temperature.

    • The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the reference material.[10][11]

Mandatory Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Purification Compound Purification (e.g., Distillation) Degassing Degassing (Freeze-Pump-Thaw) Purification->Degassing For vapor pressure & solubility BoilingPoint Boiling Point (Ebulliometry) Purification->BoilingPoint Density Density (Vibrating Tube/Pycnometry) Purification->Density HeatCapacity Heat Capacity (DSC) Purification->HeatCapacity VaporPressure Vapor Pressure (Static Method) Degassing->VaporPressure Solubility Solubility (Volumetric Method) Degassing->Solubility DataCollection Data Collection & Analysis BoilingPoint->DataCollection VaporPressure->DataCollection Density->DataCollection Solubility->DataCollection HeatCapacity->DataCollection Correlation Correlation with Thermodynamic Models DataCollection->Correlation Reporting Reporting of Properties & Methodologies Correlation->Reporting

Caption: Workflow for Physicochemical Property Determination.

Safety Information

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a liquefied gas under pressure and may displace oxygen, causing rapid suffocation.[12] It can cause skin and serious eye irritation, as well as respiratory irritation.[12]

  • Handling: Use in a well-ventilated area. Wear protective gloves, safety goggles, and appropriate protective clothing.[9][12]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Cylinders should be securely chained.[12]

  • First Aid: In case of inhalation, move the victim to fresh air. For skin contact, wash with soap and water. In case of eye contact, rinse with water for at least 15 minutes. Seek medical attention if symptoms persist.[9]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene, with a focus on its trans and cis isomers. The summarized data in tabular form, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals. The provided workflow diagram further clarifies the logical steps involved in characterizing such compounds. A thorough understanding and application of this information are critical for the successful and safe implementation of 1-chloro-1,3,3,3-tetrafluoro-1-propene in its various industrial applications.

References

Spectroscopic Deep Dive: An In-depth Technical Guide to 1-Chloro-1,3,3,3-tetrafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene (C₃HClF₄), a fluorinated propene of interest in various chemical applications. Due to the ambiguity in the common nomenclature "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-," which could imply multiple isomers, this document focuses on the isomers where the chlorine and fluorine atoms are positioned on the double bond, as these are the most prominently cited in chemical literature.

Introduction

1-Chloro-1,3,3,3-tetrafluoropropene, a halogenated alkene, exists as two geometric isomers: (E)-1-chloro-1,3,3,3-tetrafluoropropene and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, results in complex and informative spectroscopic signatures. Understanding these spectral characteristics is crucial for accurate identification, quantification, and quality control in research and industrial settings. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers and outlines the general experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. The presence of ¹H, ¹⁹F, and ¹³C active nuclei provides a wealth of information on the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
(E)-1-chloro-1,3,3,3-tetrafluoropropeneData not available in search results--=C-H
(Z)-1-chloro-1,3,3,3-tetrafluoropropeneData not available in search results--=C-H

Table 2: ¹⁹F NMR Spectroscopic Data

IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
(E)-1-chloro-1,3,3,3-tetrafluoropropeneData not available in search results--CF₃, =CF
(Z)-1-chloro-1,3,3,3-tetrafluoropropeneData not available in search results--CF₃, =CF

Table 3: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ) ppmAssignment
(E)-1-chloro-1,3,3,3-tetrafluoropropeneData not available in search resultsCF₃, C=C, C=C-Cl
(Z)-1-chloro-1,3,3,3-tetrafluoropropeneData not available in search resultsCF₃, C=C, C=C-Cl

Note: Specific, experimentally-derived NMR data with assignments for the target molecules were not available in the provided search results. The tables are structured to be populated as this information becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The spectra of halogenated alkenes are characterized by absorptions corresponding to C=C, C-H, C-F, and C-Cl stretching and bending vibrations.

Table 4: Infrared (IR) Spectroscopy Data

IsomerWavenumber (cm⁻¹)Assignment
(E)-1-chloro-1,3,3,3-tetrafluoropropeneSpecific peak assignments not available in search resultsC=C stretch, C-F stretch, C-Cl stretch, C-H stretch/bend
(Z)-1-chloro-1,3,3,3-tetrafluoropropeneSpecific peak assignments not available in search resultsC=C stretch, C-F stretch, C-Cl stretch, C-H stretch/bend

Note: While the availability of vapor-phase IR spectra is indicated in some databases, specific peak assignments were not found. The C-F stretching region is typically complex and highly characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 1-chloro-1,3,3,3-tetrafluoropropene, the molecular ion peak and the isotopic pattern of chlorine are key diagnostic features.

Table 5: Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z)Key Fragments (m/z) and Inferred Neutral Losses
(E)-1-chloro-1,3,3,3-tetrafluoropropene148 (¹²C₃¹H³⁵Cl¹⁹F₄) & 150 (¹²C₃¹H³⁷Cl¹⁹F₄)Detailed fragmentation data not available in search results. Expect fragments corresponding to loss of Cl, F, CF₃.
(Z)-1-chloro-1,3,3,3-tetrafluoropropene148 (¹²C₃¹H³⁵Cl¹⁹F₄) & 150 (¹²C₃¹H³⁷Cl¹⁹F₄)Detailed fragmentation data not available in search results. Expect fragments corresponding to loss of Cl, F, CF₃.

Note: The molecular weight of C₃HClF₄ is approximately 148.48 g/mol . The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Samples for NMR analysis are typically prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

  • ¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts and coupling constants.

  • ¹⁹F NMR: Due to the large chemical shift range of fluorine, a wide spectral window is necessary. ¹⁹F NMR spectra can be acquired with or without proton decoupling to observe ¹H-¹⁹F coupling.

  • ¹³C NMR: ¹³C spectra are typically acquired with proton decoupling to simplify the spectrum. Due to the low natural abundance of ¹³C and potential coupling to ¹⁹F, longer acquisition times may be necessary. 2D experiments such as HSQC and HMBC can be used to correlate proton, fluorine, and carbon signals for unambiguous assignments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For volatile compounds like 1-chloro-1,3,3,3-tetrafluoropropene, gas-phase IR spectroscopy is the most common technique. The sample is introduced into a gas cell with a defined path length.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) at a resolution of 1-4 cm⁻¹. A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the isomers before they enter the ion source.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used for volatile organic compounds.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a compound like 1-chloro-1,3,3,3-tetrafluoropropene.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of (E/Z)-1-chloro-1,3,3,3-tetrafluoropropene GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Synthesis->GCMS FTIR Fourier Transform Infrared Spectroscopy (FTIR) Synthesis->FTIR NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR MS_Data Molecular Weight & Fragmentation (Isotopic Pattern Analysis) GCMS->MS_Data IR_Data Functional Group Identification (Vibrational Modes) FTIR->IR_Data NMR_Data Structural Elucidation (¹H, ¹⁹F, ¹³C Spectra Analysis) NMR->NMR_Data Structure Confirmation of Isomeric Structure and Purity MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of 1-chloro-1,3,3,3-tetrafluoropropene isomers. Further research is required to obtain and publish detailed, experimentally verified spectral data to populate the tables and provide a more complete reference for the scientific community.

"CAS number and molecular structure of 1-chloro-1,3,3,3-tetrafluoro-1-propene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 1-chloro-1,3,3,3-tetrafluoro-1-propene, including its chemical identity, physicochemical properties, and manufacturing processes. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a hydrochlorofluoroolefin. The most commonly cited isomer is the (Z)-isomer.

Molecular Structure:

The structure consists of a three-carbon propene backbone with a chlorine atom and a fluorine atom attached to one of the double-bonded carbons, and a trifluoromethyl group attached to the other.

CAS Number: 460-71-9[1][2]

Molecular Formula: C₃HClF₄[1][3]

Synonyms: (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFC-122ZB[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene is presented below. Data for related isomers are also included for comparison where available.

PropertyValueCAS NumberReference
Molecular Weight 148.49 g/mol 460-71-9[1]
148.48 g/mol 460-71-9[3]
148.487 g/mol 406-46-2[4]
Boiling Point 19-20 °C460-71-9[2]
14.5 °C406-46-2[4]
Form Gas460-71-9[5]
Purity 97%460-71-9[5]

*Note: CAS 406-46-2 refers to the isomer 3-chloro-1,1,3,3-tetrafluoro-1-propene.

Experimental Protocols

Measurement of Liquid Density and Speed of Sound

A study on cis-1-chloro-2,3,3,3-tetrafluoro-1-propene (R-1224yd(Z)) provides detailed experimental methodology for determining its thermodynamic properties.[6]

Methodology for Density Measurement: Compressed liquid density was measured over a temperature range of 273.15 K to 353.15 K and for pressures up to 35 MPa.[6] The experimental apparatus used was a vibrating tube densimeter. The uncertainty in the measurements was estimated to be less than 0.05% with a confidence level of 95%.[6] The major contribution to this uncertainty came from the vibrating period measurements.[6] Calibration was performed using the known densities of pure water from the reference equation of state by Wagner and Pruss (2002).[6]

Methodology for Speed of Sound Measurement: The speed of sound was measured in the same substance over a temperature range of 263 K to 353 K and for pressures up to 35 MPa.[6] The expanded relative uncertainty for these measurements was estimated to be better than 0.06%.[6]

Manufacturing Process

A common method for the production of 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) in the liquid phase in the presence of a base.[7]

General Protocol: The reaction is carried out by introducing 1,2-dichloro-2,3,3,3-tetrafluoropropane as the raw material into a reactor with a suitable basic solution. The base facilitates the removal of a molecule of hydrogen chloride (HCl), leading to the formation of a carbon-carbon double bond and yielding 1-chloro-2,3,3,3-tetrafluoropropene. The product mixture, which may contain unreacted starting material and by-products such as 1-chloro-3,3,3-trifluoropropyne, is then subjected to purification steps to isolate the desired product.[7]

Logical Workflow: Synthesis of 1-Chloro-2,3,3,3-tetrafluoropropene

The following diagram illustrates the synthesis pathway for 1-chloro-2,3,3,3-tetrafluoropropene from 1,2-dichloro-2,3,3,3-tetrafluoropropane.

Synthesis_Pathway raw_material 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) process Dehydrochlorination Reaction (Liquid Phase, with Base) raw_material->process Input product 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) process->product Main Product byproduct By-products (e.g., 1-chloro-3,3,3-trifluoropropyne) process->byproduct Side Product purification Purification product->purification

Synthesis of HCFO-1224yd

Applications in Drug Development

While chlorinated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, the specific application of 1-chloro-1,3,3,3-tetrafluoro-1-propene in drug development is not well-documented in publicly available literature.[8] Its primary applications appear to be in the field of refrigerants and as a working fluid in heat cycle systems, valued for its low ozone depletion and global warming potentials.[7][9] The reactivity of the double bond and the presence of halogen atoms could potentially make it a building block in organic synthesis, but specific examples in medicinal chemistry are not readily found.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,3,3,3-tetrafluoro-1-propene, a hydrofluoroolefin (HFO) with the chemical formula C₃HClF₄, is a compound of significant interest due to its applications as a refrigerant, foam blowing agent, and solvent with low global warming potential (GWP). This technical guide provides a comprehensive overview of the isomers and stereochemistry of 1-chloro-1,3,3,3-tetrafluoro-1-propene, focusing on the distinct properties and synthesis of its (E) and (Z) stereoisomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Introduction to Stereoisomerism in 1-Chloro-1,3,3,3-tetrafluoro-1-propene

The presence of a carbon-carbon double bond in 1-chloro-1,3,3,3-tetrafluoro-1-propene gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene and (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene. The "E" designation (from the German entgegen, meaning opposite) indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. Conversely, the "Z" designation (from the German zusammen, meaning together) indicates that the higher priority substituents are on the same side. In this case, the chlorine and fluorine atoms are the substituents on one carbon, and a hydrogen and a trifluoromethyl group are on the other.

The spatial arrangement of the atoms in these isomers leads to significant differences in their physical and chemical properties, which in turn dictate their suitability for various applications.

G Stereoisomers of 1-Chloro-1,3,3,3-tetrafluoro-1-propene cluster_E (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene (trans) cluster_Z (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene (cis) E_structure Isomerization Isomerization E_structure->Isomerization Z_structure

Caption: Geometric isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Physicochemical Properties of (E) and (Z) Isomers

The differing spatial arrangements of the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene result in distinct physical properties. These properties are crucial for determining the optimal applications for each isomer. A summary of key quantitative data is presented in the table below.

Property(E)-1-chloro-1,3,3,3-tetrafluoro-1-propene(Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene
Synonyms trans-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFO-1234ze(E)cis-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFO-1234ze(Z)
CAS Number 1645-83-629118-25-0
Molecular Weight 148.48 g/mol [1]148.48 g/mol [1]
Boiling Point -19 °C9.8 °C[2]
Vapor Pressure 427.1 kPa at 20°C[3]Data not readily available in searched literature.
Liquid Density Not specified in search results.1.219 ± 0.06 g/cm³ at 20°C[4]
Global Warming Potential (100-year) <1 to ~14[2][5]<1[2]
Ozone Depletion Potential ~0[6][7]~0[7]

Synthesis and Isomerization

The production of 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers typically involves a two-step process: synthesis of a mixture of isomers followed by an isomerization step to enrich the desired isomer.

Synthesis via Dehydrochlorination

A common method for synthesizing a mixture of (E)- and (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene is the dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa). This reaction is typically carried out in the presence of a base.

G Synthesis of 1-Chloro-1,3,3,3-tetrafluoro-1-propene reactant 1,1-Dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) product Mixture of (E)- and (Z)- 1-Chloro-1,3,3,3-tetrafluoro-1-propene reactant->product Dehydrochlorination conditions Base (e.g., NaOH, KOH) Aqueous solution conditions->product

Caption: Dehydrochlorination synthesis pathway.

Experimental Protocol: Dehydrochlorination of HCFC-244fa

The following is a generalized experimental protocol synthesized from patent literature. Researchers should consult specific patents for detailed conditions and safety precautions.

  • Reaction Setup: A temperature-controlled reactor equipped with a stirrer, condenser, and addition funnel is charged with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Reactant Addition: 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) is added to the reactor at a controlled rate.

  • Reaction Conditions: The reaction mixture is maintained at a temperature typically ranging from 40°C to 100°C. The pressure is kept at or above the vapor pressure of the reactants at the reaction temperature.

  • Reaction Monitoring and Workup: The reaction is monitored by gas chromatography (GC) to determine the conversion of the starting material and the ratio of the (E) and (Z) isomers in the product mixture. Upon completion, the organic phase is separated from the aqueous phase.

  • Purification: The crude product mixture is purified by distillation to isolate the mixture of 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers.

Isomerization

The (Z) isomer can be converted to the more thermodynamically stable (E) isomer through a catalyzed isomerization reaction. This is often a gas-phase reaction carried out at elevated temperatures.

G Isomerization of (Z) to (E) Isomer z_isomer (Z)-1-Chloro-1,3,3,3-tetrafluoro-1-propene e_isomer (E)-1-Chloro-1,3,3,3-tetrafluoro-1-propene z_isomer->e_isomer Isomerization catalyst Catalyst (e.g., Fluorinated metal oxide) catalyst->e_isomer conditions Elevated Temperature (Gas Phase) conditions->e_isomer

Caption: Catalytic isomerization process.

Experimental Protocol: Gas-Phase Isomerization

The following is a generalized protocol for the gas-phase isomerization of the (Z) isomer to the (E) isomer.

  • Catalyst Preparation: A suitable catalyst, such as a fluorinated metal oxide (e.g., fluorinated chromia or alumina), is packed into a fixed-bed reactor.

  • Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 100°C to 400°C.

  • Reactant Feed: A feed stream containing the (Z)-rich isomer mixture is vaporized and passed through the heated catalyst bed.

  • Product Collection: The product stream exiting the reactor, which is enriched in the (E) isomer, is cooled and condensed.

  • Analysis and Purification: The composition of the product stream is analyzed by GC to determine the conversion of the (Z) isomer and the selectivity for the (E) isomer. The desired (E) isomer can be further purified by distillation.

Spectroscopic Characterization

Applications and Significance

The choice between the (E) and (Z) isomers is dictated by their physical properties. The lower boiling point of the (E) isomer makes it suitable for use as a refrigerant in various cooling systems. The higher boiling point of the (Z) isomer may be advantageous in applications requiring a less volatile solvent or as a chemical intermediate.

The low GWP of these compounds makes them environmentally preferable alternatives to hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) that have high global warming potentials. However, recent studies suggest that the atmospheric degradation of HFO-1234ze(E) can lead to the formation of trifluoromethane (R-23), a potent greenhouse gas, which may increase its effective GWP.[5]

Conclusion

The (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene exhibit distinct stereochemistry that significantly influences their physical properties and, consequently, their applications. Understanding the synthesis, isomerization, and characterization of these isomers is crucial for their effective utilization in various industrial and scientific fields. This technical guide provides a foundational understanding for researchers and professionals working with this important class of compounds. Further research into detailed reaction kinetics, optimization of catalytic processes, and a more complete understanding of their atmospheric chemistry will continue to be of high value.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicity of 1-chloro-1,3,3,3-tetrafluoro-1-propene, a fluorinated propene derivative. The information is intended to support risk assessment and ensure safe laboratory and industrial practices.

Chemical and Physical Properties

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a colorless gas under standard conditions.[1] It is important to understand its physical properties for safe handling and storage.

PropertyValueReference
Chemical Name 1-Chloro-1,3,3,3-tetrafluoro-1-propene[2]
Synonyms 1-Chloro-1,3,3,3-tetrafluoroprop-1-ene[2]
CAS Number 460-71-9[1][2]
Molecular Formula C₃HClF₄[2][3]
Molecular Weight 148.49 g/mol [1][3]
Appearance Clear, colorless gas[1]
Boiling Point 22.3 °C at 760 mmHg[4]
Density 1.418 g/cm³[4]
Autoignition Temperature 380 °C
Flammability Not flammable
Explosive Properties Not explosive
Oxidizing Properties Not oxidizing

Safety and Handling

As a liquefied gas, 1-chloro-1,3,3,3-tetrafluoro-1-propene poses specific handling challenges. Adherence to strict safety protocols is crucial to prevent accidents and exposure.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this substance to minimize exposure risk.

PPESpecificationsReference
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5]
Skin Protection Impervious clothing and chemical-resistant gloves.[5]
Respiratory Protection In case of inadequate ventilation, use a self-contained breathing apparatus (SCBA) or a supplied-air respirator.[5]
Thermal Protection Wear cold-insulating gloves when handling the liquefied gas to prevent frostbite.[6]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the containment and prevent accidental release.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Cylinder Handling: Securely chain cylinders when in use and protect them from physical damage. Close the valve after each use and when the cylinder is empty.[2]

  • Storage Conditions: Store in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources. Do not expose to temperatures exceeding 50 °C.[2]

  • Incompatible Materials: Avoid contact with alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.[7]

Emergency Procedures

In the event of an accidental release, immediate and appropriate action is necessary to control the situation and mitigate harm.

  • Spill/Leak: Evacuate unnecessary personnel and ensure adequate ventilation. Stop the leak if it is safe to do so. For large spills, use a pump or vacuum to collect the material, followed by an absorbent. For small spills, use a dry chemical absorbent.[2]

  • Fire: The substance is not flammable, but containers may explode if heated. Use water spray to cool exposed containers. In case of fire in the surroundings, use an appropriate extinguishing medium.[2] Thermal decomposition may produce toxic gases such as hydrogen chloride and hydrogen fluoride.[2]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

    • Skin Contact: Wash the affected area with plenty of soap and water. If contact with the liquefied gas occurs, treat for frostbite by warming the affected area gently with lukewarm water. Do not rub the area. Seek medical attention.[2][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • Ingestion: Ingestion is not a likely route of exposure for a gas. If it occurs, do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2]

G Safe Handling and Emergency Workflow for 1-Chloro-1,3,3,3-tetrafluoro-1-propene cluster_handling Routine Handling cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Handle Cylinders Safely Handle Cylinders Safely Ensure Ventilation->Handle Cylinders Safely Store Properly Store Properly Handle Cylinders Safely->Store Properly End End Store Properly->End Normal Operation Release Detected Release Detected Evacuate Area Evacuate Area Release Detected->Evacuate Area Assess Situation Assess Situation Evacuate Area->Assess Situation Stop Leak (if safe) Stop Leak (if safe) Assess Situation->Stop Leak (if safe) Firefighting Measures Firefighting Measures Assess Situation->Firefighting Measures If fire Contain Spill Contain Spill Stop Leak (if safe)->Contain Spill Provide First Aid Provide First Aid Contain Spill->Provide First Aid Seek Medical Attention Seek Medical Attention Provide First Aid->Seek Medical Attention Seek Medical Attention->End Firefighting Measures->End Start Start Start->Assess Risks

A flowchart for safe handling and emergency response.

Toxicity Profile

The toxicity of 1-chloro-1,3,3,3-tetrafluoro-1-propene has been evaluated through various studies, primarily focusing on the inhalation route of exposure, which is the most relevant for a gaseous substance.

Acute Toxicity
StudySpeciesRouteValueClassificationReference
Acute Inhalation ToxicityRatInhalationLC₅₀: 640 mg/L (4 hours)Low acute toxicity
Repeated Dose Toxicity
Study DurationSpeciesRouteNOAEC/LOAECKey FindingsReference
90-dayRatInhalationLOAEC: 4,000 ppmMultifocal mononuclear cell infiltrates in the heart of males at all dose levels.
Genotoxicity
AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimuriumWith and withoutNon-mutagenic
In vitro Chromosomal AberrationHuman lymphocytesWith and withoutNo evidence of clastogenicity
In vivo MicronucleusMouse erythrocytesN/ANo evidence of genotoxicity
Other Toxicological Endpoints
  • Skin Irritation: Non-irritating to the skin of rabbits.

  • Skin Sensitization: Did not cause skin sensitization in a repeated insult patch test.

  • Cardiac Sensitization: No evidence of cardiac sensitization in beagle dogs at the doses tested.

  • Developmental Toxicity: A No-Observed-Adverse-Effect Level (NOAEL) for fertility and developmental toxicity was considered to be 15,000 ppm in a study with a structurally similar chemical.

Experimental Protocols

The following sections outline the general methodologies for key toxicological studies based on OECD guidelines.

Acute Inhalation Toxicity (OECD 403)

This study provides information on the health hazards of a single, short-term inhalation exposure.[8][9][10][11][12]

  • Test Animals: Healthy, young adult rats are typically used.[9]

  • Exposure: Animals are exposed to the test substance at graduated concentrations for a defined period, usually 4 hours.[9] A control group is exposed to clean air.

  • Observation Period: Following exposure, animals are observed for at least 14 days.[8][9]

  • Endpoints: Observations include mortality, clinical signs of toxicity, and body weight changes. A gross necropsy is performed on all animals at the end of the study.[8][9]

  • Data Analysis: The LC₅₀ (median lethal concentration) is calculated.[9]

G OECD 403: Acute Inhalation Toxicity Workflow Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Single 4-hour Exposure Single 4-hour Exposure Group Assignment->Single 4-hour Exposure Test & Control Groups 14-day Observation Period 14-day Observation Period Single 4-hour Exposure->14-day Observation Period Data Collection Mortality, Clinical Signs, Body Weight 14-day Observation Period->Data Collection Gross Necropsy Gross Necropsy Data Collection->Gross Necropsy Data Analysis (LC50 calculation) Data Analysis (LC50 calculation) Gross Necropsy->Data Analysis (LC50 calculation) End End Data Analysis (LC50 calculation)->End Start Start Start->Animal Acclimatization

A simplified workflow for an acute inhalation toxicity study.
Subchronic Inhalation Toxicity (OECD 413)

This study provides information on the effects of repeated inhalation exposure over a 90-day period.[13][14][15]

  • Test Animals: Typically, groups of at least 10 male and 10 female rodents are used.[13][16]

  • Exposure: Animals are exposed to the test substance at three or more concentration levels, 6 hours per day, 5 or 7 days a week, for 90 days.[13][16] A control group is exposed to clean air.

  • In-life Observations: Daily observations for clinical signs of toxicity are performed. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.[13]

  • Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected for histopathological examination.[13]

  • Data Analysis: The No-Observed-Adverse-Effect Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect Concentration (LOAEC) are determined.[15]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[17][18][19][20]

  • Test System: At least five different strains of Salmonella typhimurium and/or Escherichia coli are used. These strains have mutations that render them unable to synthesize an essential amino acid.[18]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[18]

  • Procedure: The bacterial strains are exposed to the test substance at several concentrations.[17] There are two common methods: the plate incorporation method and the pre-incubation method.[19]

  • Scoring: After incubation, the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.[18]

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[18]

G OECD 471: Ames Test Workflow cluster_with_s9 With Metabolic Activation (S9) cluster_without_s9 Without Metabolic Activation Prepare Test Mixture +S9 Prepare Test Mixture +S9 Expose Bacteria +S9 Expose Bacteria +S9 Prepare Test Mixture +S9->Expose Bacteria +S9 Plate on Selective Media +S9 Plate on Selective Media +S9 Expose Bacteria +S9->Plate on Selective Media +S9 Incubate +S9 Incubate +S9 Plate on Selective Media +S9->Incubate +S9 Count Revertant Colonies +S9 Count Revertant Colonies +S9 Incubate +S9->Count Revertant Colonies +S9 Data Analysis Data Analysis Count Revertant Colonies +S9->Data Analysis Prepare Test Mixture -S9 Prepare Test Mixture -S9 Expose Bacteria -S9 Expose Bacteria -S9 Prepare Test Mixture -S9->Expose Bacteria -S9 Plate on Selective Media -S9 Plate on Selective Media -S9 Expose Bacteria -S9->Plate on Selective Media -S9 Incubate -S9 Incubate -S9 Plate on Selective Media -S9->Incubate -S9 Count Revertant Colonies -S9 Count Revertant Colonies -S9 Incubate -S9->Count Revertant Colonies -S9 Count Revertant Colonies -S9->Data Analysis Start Start Prepare Test Substance Concentrations Prepare Test Substance Concentrations Start->Prepare Test Substance Concentrations End End Data Analysis->End Prepare Test Substance Concentrations->Prepare Test Mixture +S9 Prepare Test Substance Concentrations->Prepare Test Mixture -S9

References

In-Depth Technical Guide: Solubility and Solvent Compatibility of 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoropropene, commercially known as HCFO-1233zd, is a hydrochlorofluoroolefin (HCFO) that has garnered significant attention as a next-generation refrigerant, foam blowing agent, and solvent.[1][2] Its low Global Warming Potential (GWP) and negligible Ozone Depletion Potential (ODP) make it an environmentally friendlier alternative to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs).[3] This technical guide provides a comprehensive overview of the solubility and solvent compatibility of HCFO-1233zd, presenting quantitative data, detailed experimental protocols, and logical visualizations to support research and development activities. The compound exists as two geometric isomers, (E) and (Z), with the trans-isomer, HCFO-1233zd(E), being the more commonly studied and utilized form.[1]

Solubility and Miscibility Data

The solubility and miscibility of HCFO-1233zd are critical parameters for its application, particularly in refrigeration and heat pump systems where it interacts with lubricants, and in solvent applications where its ability to dissolve various substances is key.

Solubility in Various Solvents

Quantitative solubility data for HCFO-1233zd in a wide range of common organic solvents is not extensively available in public literature. However, its use in solvent blends provides qualitative insights into its compatibility. It forms azeotropic mixtures with alcohols such as methanol, indicating good miscibility.[4]

SolventIsomerTemperature (°C)SolubilityCitation(s)
WaterHCFO-1233zd(E)201.9 g/L[5]
MethanolHCFO-1233zd(E)Not SpecifiedForms azeotropic blend[4]
EthanolHCFO-1233zdNot SpecifiedUsed in solvent compositions[6]
IsopropanolHCFO-1233zdNot SpecifiedUsed in solvent compositions[6]
Solubility and Miscibility with Lubricating Oils

The interaction between refrigerants and lubricants is crucial for the reliability of refrigeration systems. HCFO-1233zd(E) has been tested for its miscibility and solubility with various types of refrigeration oils. It is generally miscible with Polyol Ester (POE) oils and has also been evaluated with mineral oils (MO) and Polyalkylene Glycol (PAG) lubricants.

Quantitative Solubility of HCFO-1233zd(E) in Polyol Ester (POE) Oils

Isothermal vapor-liquid equilibrium (VLE) data has been measured for HCFO-1233zd(E) in several POE oils. The following table is derived from graphical data and represents the pressure at which a given mass fraction of refrigerant is dissolved in the oil at a specific temperature.

Lubricant (Viscosity Grade)Refrigerant Mass Fraction (%)Temperature (K)Pressure (bar)Citation(s)
POE 8020323.15 (50°C)~1.5[7][8]
POE 8040323.15 (50°C)~2.5[7][8]
POE 8060323.15 (50°C)~3.0[7][8]
POE 8080323.15 (50°C)~3.5[7][8]
SE 5520353.15 (80°C)~4.0[7][8]
SE 5540353.15 (80°C)~5.5[7][8]
SE 5560353.15 (80°C)~6.5[7][8]
SE 17020383.15 (110°C)~8.0[7][8]
SE 17040383.15 (110°C)~10.0[7][8]
SE 22020383.15 (110°C)~7.5[7][8]

Qualitative Miscibility with Lubricants

Lubricant TypeMiscibility/SuitabilityCitation(s)
Polyol Ester (POE)Good miscibility and suitability have been demonstrated.[9][10]
Mineral Oil (MO)Suggested for use by some manufacturers and has been evaluated in compatibility studies.[9][11]
Polyalkylene Glycol (PAG)Generally, hydrocarbon gases have reduced solubility in water-soluble PAGs. Oil-soluble PAGs show better miscibility with hydrocarbons. Specific data for HCFO-1233zd is limited.[12][13][14]

Material Compatibility

The compatibility of HCFO-1233zd with common materials used in refrigeration systems, such as elastomers, plastics, and metals, is essential for ensuring system longevity and reliability.

Material ClassMaterialCompatibility AssessmentCitation(s)
Elastomers Ethylene-propylene-diene rubber (EPDM)Generally considered compatible.[15]
Fluoroelastomer (FKM/Viton®)Generally considered compatible.[15]
Natural RubberShows comparable compatibility to HCFC-225 and CFC-113.[16]
Silicone RubberMuch more compatible than with HCFC-225 and CFC-113.[16]
Plastics Polytetrafluoroethylene (PTFE)Considered the most compatible polymer.[9][15]
Metals Copper, Steel, Aluminum, Brass, BronzeFound to be compatible with both the refrigerant and in the presence of POE oil.[17]
ZincCompatibility concerns exist, especially in the presence of POE oil, with potential for increased acid number and dissolved zinc.[17]

Experimental Protocols

Material Compatibility Testing via Sealed Glass Tube Method (Based on ASHRAE Standard 97)

This protocol outlines a standardized method for assessing the chemical stability and compatibility of materials with HCFO-1233zd.[18][19][20][21][22][23]

1. Materials and Preparation:

  • Test Specimens: Prepare coupons of the materials to be tested (e.g., metals, polymers, elastomers) with known dimensions and surface finish. Clean the specimens thoroughly to remove any surface contaminants and dry them in a vacuum oven.

  • Refrigerant: Use a high-purity sample of HCFO-1233zd.

  • Lubricant (if applicable): Use the specified refrigeration oil (e.g., POE, mineral oil), dried to a low moisture content (typically <50 ppm).[17]

  • Glass Tubes: Use heavy-walled borosilicate glass tubes, cleaned and dried to be free of contaminants.

2. Tube Charging:

  • Place the prepared material specimens inside the glass tube. For metal coupons, a glass rod can be used to separate them.

  • Evacuate the tube to a high vacuum to remove air and moisture.

  • Charge the tube with the desired amount of lubricant (e.g., for a 50/50 refrigerant/lubricant weight ratio) using a manifold system.[17]

  • Freeze the lubricant using a cold bath (e.g., liquid nitrogen).

  • Charge the tube with the desired amount of HCFO-1233zd refrigerant gas, which will condense in the cold tube.

  • Seal the tube using a glassblowing torch while maintaining the vacuum and low temperature.

3. Aging:

  • Place the sealed tubes in a temperature-controlled oven for accelerated aging. A typical condition is 175°C for 14 days.[20] The temperature and duration can be adjusted based on the specific application and materials being tested.

  • Include control tubes containing only the refrigerant, only the lubricant, and refrigerant-lubricant mixtures without the test materials.

4. Evaluation:

  • After the aging period, cool the tubes and carefully open them in a controlled environment.

  • Visual Inspection: Examine the test materials, refrigerant, and lubricant for any changes in color, signs of corrosion, formation of sludge, or other degradation.

  • Lubricant Analysis: Analyze the lubricant for changes in properties such as total acid number (TAN), color, and the presence of dissolved metals (e.g., using inductively coupled plasma spectroscopy).

  • Refrigerant Analysis: Analyze the refrigerant for signs of decomposition using gas chromatography.

  • Material Analysis: Evaluate the material specimens for changes in weight, dimensions (swelling), hardness, tensile strength, and elongation.[24]

Mandatory Visualizations

Material_Compatibility_Workflow cluster_prep 1. Preparation Phase cluster_charge 2. Charging Phase cluster_aging 3. Aging Phase cluster_eval 4. Evaluation Phase prep_materials Prepare Material Samples (Clean, Dry, Measure) add_samples Insert Samples into Tubes prep_materials->add_samples prep_tubes Prepare Sealed Glass Tubes prep_tubes->add_samples prep_fluids Prepare Refrigerant & Lubricant (Dry) add_lubricant Charge Lubricant prep_fluids->add_lubricant evacuate Evacuate Tubes add_samples->evacuate evacuate->add_lubricant add_refrigerant Charge Refrigerant add_lubricant->add_refrigerant seal_tubes Seal Tubes add_refrigerant->seal_tubes age_samples Age Tubes in Oven (e.g., 175°C for 14 days) seal_tubes->age_samples visual_insp Visual Inspection (Color, Corrosion, Sludge) age_samples->visual_insp fluid_analysis Fluid Analysis (TAN, Dissolved Metals) age_samples->fluid_analysis material_analysis Material Analysis (Swell, Hardness, Strength) age_samples->material_analysis report Report Findings visual_insp->report fluid_analysis->report material_analysis->report

Caption: Experimental workflow for material compatibility testing based on ASHRAE Standard 97.

Properties_Applications cluster_props Core Properties of HCFO-1233zd cluster_apps Primary Applications prop1 Low GWP (<10) app1 Refrigerant (Chillers, Heat Pumps) prop1->app1 Environmentally Friendly app3 Foam Blowing Agent prop1->app3 prop2 Negligible ODP prop2->app1 prop2->app3 prop3 Good Solvency (Kauri-Butanol Value ~25) app2 Solvent & Cleaning Agent (Degreasing, Defluxing) prop3->app2 Effective Cleaning prop4 Non-flammable prop4->app1 Safety prop4->app2 prop4->app3 prop5 Favorable Thermodynamic Properties prop5->app1 Efficiency

Caption: Relationship between HCFO-1233zd's properties and its applications.

Conclusion

1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) demonstrates favorable solubility and compatibility characteristics for its intended applications. It is miscible with key lubricants like POE oils and shows good compatibility with a range of elastomers, plastics, and metals commonly used in refrigeration and air-conditioning systems. While extensive quantitative solubility data in common organic solvents remains limited in the public domain, its performance in solvent blends and miscibility with oils underscores its versatility. The provided experimental protocols, based on industry standards, offer a robust framework for further material compatibility assessments. The continued investigation and data generation for this low-GWP molecule will be crucial for its broader adoption and the development of sustainable technologies.

References

Quantum Chemical Insights into 1-Chloro-1,3,3,3-tetrafluoro-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1233zd), a molecule of significant interest due to its applications as a refrigerant, foam blowing agent, and solvent with low global warming potential. This document delves into the fundamental quantum chemical properties of its cis (Z) and trans (E) isomers, offering a valuable resource for understanding its reactivity, stability, and spectroscopic characteristics. The content herein is compiled from a comprehensive review of theoretical and experimental studies.

Core Physicochemical Properties

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a hydrochlorofluoroolefin with the chemical formula C₃HClF₄. Its two geometric isomers, (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene and (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene, exhibit distinct physical and chemical properties. A summary of its key identifiers and computed properties is presented in Table 1.

PropertyValue
Molecular Formula C₃HClF₄
Molecular Weight 148.48 g/mol [1]
IUPAC Name (E-isomer) (E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene
IUPAC Name (Z-isomer) (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene
CAS Number (E-isomer) Not readily available
CAS Number (Z-isomer) 460-71-9[2]

Table 1: General Properties of 1-Chloro-1,3,3,3-tetrafluoro-1-propene.

Theoretical Molecular Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and energetics of the HCFO-1233zd isomers. These computational approaches allow for the determination of optimized geometries, including bond lengths and angles, as well as the relative stabilities of the isomers.

Computational Methodology

The geometric structures, vibrational frequencies, and energetic properties of the cis and trans isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene have been investigated using various levels of theory. A commonly employed and reliable method is the B3LYP functional combined with the 6-311G(d,p) or 6-311++G(d,p) basis sets for geometry optimization and frequency calculations.[3] For higher accuracy in energetic comparisons, such as in isomerization studies, methods like M06-2X with larger basis sets (e.g., 6-311++G(3df,p)) have been utilized.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output start Molecular Structure (E and Z isomers) dft DFT Method (e.g., B3LYP, M06-2X) start->dft Select Method basis Basis Set (e.g., 6-311++G(d,p)) dft->basis Select Basis Set geom Optimized Geometry (Bond Lengths, Angles) basis->geom Calculate freq Vibrational Frequencies basis->freq Calculate energy Thermochemical Data (Energy, Enthalpy) basis->energy Calculate

A generalized workflow for quantum chemical calculations on HCFO-1233zd.

Isomer Stability

Computational studies have consistently shown that the trans-(E)-isomer of 1-chloro-1,3,3,3-tetrafluoro-1-propene is thermodynamically more stable than the cis-(Z)-isomer. The energy difference between the two isomers is a key factor in determining their relative populations at equilibrium. The trans- to cis-isomerization is considered thermodynamically unfavorable.

Visualizing the Molecular Structures

The three-dimensional arrangements of the atoms in the E and Z isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene, as determined by quantum chemical calculations, are depicted below.

Ball-and-stick models of the E and Z isomers of HCFO-1233zd.

Vibrational Analysis

The calculated vibrational frequencies and their corresponding infrared (IR) intensities are crucial for interpreting experimental IR spectra and understanding the molecule's thermodynamic properties. DFT calculations have been shown to reproduce experimental IR spectra with good accuracy, particularly with the B3LYP functional.

A comparison of key experimental and calculated vibrational frequencies for the isomers of HCFO-1233zd is presented in Table 2. Discrepancies between calculated harmonic frequencies and experimental fundamental frequencies are expected and are often corrected using empirical scaling factors.

Vibrational Mode DescriptionExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p))
C=C Stretch~1600 - 1650Data requires extraction from literature
C-F Stretch~1100 - 1400Data requires extraction from literature
C-Cl Stretch~700 - 800Data requires extraction from literature
C-H Bending~1200 - 1400Data requires extraction from literature

Table 2: Selected Vibrational Frequencies of 1-Chloro-1,3,3,3-tetrafluoro-1-propene. Note: Specific frequency values need to be extracted and compiled from detailed computational chemistry literature.

Reaction Pathways and Atmospheric Chemistry

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of HCFO-1233zd, particularly its atmospheric degradation pathways. The primary atmospheric sink for this molecule is its reaction with hydroxyl (OH) radicals. Theoretical studies have been conducted to determine the rate coefficients for the reactions of OH radicals with both the cis and trans isomers.

The reaction is initiated by the addition of the OH radical to the carbon-carbon double bond, leading to the formation of an adduct, which then undergoes further reactions. The energy profile of this reaction, including the transition state energies, can be mapped out using DFT calculations.

reaction_pathway Reactants HCFO-1233zd + OH• TS [Transition State]‡ Reactants->TS ΔE_act Adduct [HCFO-1233zd-OH]• Adduct TS->Adduct Products Degradation Products Adduct->Products Further Reactions

A simplified reaction pathway for the atmospheric degradation of HCFO-1233zd.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the intrinsic properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with this compound. The theoretical insights into its structure, stability, and reactivity are crucial for optimizing its applications and assessing its environmental impact. Further research combining high-level computational studies with experimental validation will continue to enhance our understanding of this important molecule.

References

Methodological & Application

Application Notes and Protocols: Use of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the scientific literature, it has been determined that there are currently no established or published applications of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in the field of asymmetric synthesis. This compound, while utilized in other industries, does not appear to have been adopted as a substrate or reagent in enantioselective catalysis according to currently available research.

The following sections, therefore, aim to provide a broader context on the asymmetric synthesis of fluorinated molecules and present a hypothetical framework for how 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- could potentially be utilized in future research endeavors. This information is intended to be foundational and conceptual, rather than a reflection of established experimental protocols.

The Significance of Asymmetric Fluorination in Drug Development

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of synthetic methods that allow for the precise stereochemical control of fluorine-containing stereocenters is of paramount importance in medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a common motif in many pharmaceuticals. The asymmetric construction of sp3 carbon centers bearing a CF3 group remains a significant challenge, highlighting the need for novel building blocks and synthetic strategies.

Potential Asymmetric Transformations of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Given its structure, 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- presents several reactive sites that could, in principle, be targeted in asymmetric transformations. Below is a conceptual workflow illustrating potential avenues for future research in this area.

Asymmetric_Synthesis_Workflow cluster_reactions Hypothetical Asymmetric Reactions reactant 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- hydrofunctionalization Asymmetric Hydrofunctionalization (e.g., Hydroamination, Hydrosilylation) reactant->hydrofunctionalization cycloaddition Asymmetric Cycloaddition (e.g., [3+2], [4+2]) reactant->cycloaddition substitution Asymmetric Nucleophilic Substitution of the Allylic Chlorine reactant->substitution product Chiral Fluorinated Building Block hydrofunctionalization->product cycloaddition->product substitution->product catalyst Chiral Catalyst (e.g., Transition Metal Complex or Organocatalyst) catalyst->hydrofunctionalization catalyst->cycloaddition catalyst->substitution

Caption: A conceptual diagram illustrating potential pathways for the asymmetric functionalization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Hypothetical Experimental Protocols

While no specific experimental data exists, the following protocols are provided as conceptual starting points for researchers interested in exploring the asymmetric reactivity of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Protocol 1: Hypothetical Asymmetric Hydroamination

Objective: To synthesize a chiral amine containing the 1-chloro-1,3,3,3-tetrafluoropropyl moiety.

Materials:

  • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

  • A desired amine (e.g., aniline)

  • A chiral transition metal catalyst (e.g., a chiral palladium or copper complex)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the desired amine.

  • Add the anhydrous, degassed solvent and stir the mixture at the desired temperature.

  • Introduce 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- to the reaction mixture.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Hypothetical Asymmetric [3+2] Cycloaddition

Objective: To construct a chiral five-membered heterocyclic ring incorporating the 1-chloro-1,3,3,3-tetrafluoropropenyl scaffold.

Materials:

  • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

  • A 1,3-dipole (e.g., a nitrone or an azomethine ylide)

  • A chiral Lewis acid catalyst (e.g., a chiral magnesium or scandium complex)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the chosen solvent.

  • Add the 1,3-dipole to the solution and stir at the specified temperature.

  • Slowly add 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- to the reaction mixture.

  • Maintain the reaction at the desired temperature and monitor its progress.

  • After the reaction is complete, work up the mixture and purify the cycloadduct using appropriate chromatographic techniques.

  • Analyze the product's stereochemistry, including diastereomeric ratio and enantiomeric excess, using NMR spectroscopy and chiral HPLC.

Data Presentation: A Template for Future Findings

Should experimental data become available, the following table templates are provided for clear and comparative presentation of quantitative results.

Table 1: Asymmetric Hydrofunctionalization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

EntryCatalystLigandNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
1
2
3

Table 2: Asymmetric Cycloaddition Reactions with 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

EntryCatalystDipoleSolventTemp (°C)Time (h)Yield (%)dree (%)
1
2
3

Conclusion and Future Outlook

The field of asymmetric synthesis continually seeks novel and versatile building blocks to address the challenges of modern drug discovery and materials science. While 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- has yet to be explored in this context, its unique electronic and steric properties make it an intriguing candidate for future research. The development of stereoselective methods for its functionalization could provide access to a new class of chiral fluorinated molecules with potential applications in various scientific disciplines. Researchers are encouraged to investigate the reactivity of this compound under various asymmetric catalytic conditions to unlock its synthetic potential.

Application Notes and Protocols: 1-Chloro-1,3,3,3-tetrafluoro-1-propene as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-chloro-1,3,3,3-tetrafluoro-1-propene as a reactive building block for the synthesis of advanced functional polymers, unique scaffolds for bioactive molecules, and specialized materials such as liquid crystals. Due to the limited direct literature on this specific monomer, the following protocols are exemplary and based on well-established procedures for structurally similar fluorinated alkenes. Optimization of reaction conditions for 1-chloro-1,3,3,3-tetrafluoro-1-propene is likely to be required.

Synthesis of Novel Fluoropolymers

The presence of a double bond and a trifluoromethyl group makes 1-chloro-1,3,3,3-tetrafluoro-1-propene a candidate for radical polymerization and copolymerization, leading to the formation of fluoropolymers with potentially high thermal stability, chemical resistance, and low dielectric constants. The chlorine atom on the polymer backbone can also serve as a site for post-polymerization functionalization.

Application: Development of High-Performance Fluoroelastomers and Thermoplastics

Copolymerization of 1-chloro-1,3,3,3-tetrafluoro-1-propene with other monomers such as vinylidene fluoride (VDF) or chlorotrifluoroethylene (CTFE) can yield amorphous fluoroelastomers or semi-crystalline thermoplastics.[1] The properties of the resulting copolymer can be tuned by adjusting the monomer feed ratio.

Exemplary Protocol 1: Radical Copolymerization with Vinylidene Fluoride (VDF)

This protocol is adapted from the synthesis of similar fluorinated copolymers.

Materials:

  • 1-Chloro-1,3,3,3-tetrafluoro-1-propene

  • Vinylidene fluoride (VDF)

  • 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox® 101) or other suitable radical initiator

  • Acetonitrile (anhydrous)

  • High-pressure reactor equipped with a magnetic stir bar

Procedure:

  • Evacuate the high-pressure reactor and purge with an inert gas (e.g., argon).

  • Introduce the desired molar ratio of 1-chloro-1,3,3,3-tetrafluoro-1-propene and the radical initiator into the reactor.

  • Cool the reactor in a liquid nitrogen bath and condense the desired amount of vinylidene fluoride into the reactor.

  • Seal the reactor and allow it to warm to room temperature.

  • Heat the reactor to the desired polymerization temperature (e.g., 75-120 °C, depending on the initiator) and stir for a set period (e.g., 24 hours).

  • After the reaction is complete, cool the reactor to room temperature and slowly vent any unreacted VDF.

  • Dissolve the resulting polymer in a suitable solvent (e.g., acetone or THF) and precipitate it in a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • Structure: ¹H NMR, ¹⁹F NMR, FTIR

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Thermal Properties: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)

Table 1: Expected Properties of Copolymers (by Analogy with Similar Fluoropolymers)
PropertyPoly(VDF-co-HFP)Poly(CTFE)Expected Range for Poly(VDF-co-1-chloro-1,3,3,3-tetrafluoro-1-propene)
Glass Transition Temp. (Tg)-20 to -40 °C45 to 55 °C-30 to 20 °C
Melting Temperature (Tm)140 to 170 °C210 to 220 °C120 to 200 °C (if crystalline)
Thermal Stability (TGA, 5% loss)> 400 °C> 350 °C> 350 °C
Dielectric Constant (1 MHz)~8.4~2.52.5 to 5.0

Data is illustrative and based on properties of analogous polymers.

G cluster_workflow Radical Copolymerization Workflow Monomers 1-Chloro-1,3,3,3-tetrafluoro-1-propene + Comonomer (e.g., VDF) Reactor High-Pressure Reactor (Inert Atmosphere, Heat) Monomers->Reactor Initiator Radical Initiator (e.g., Trigonox® 101) Initiator->Reactor Polymerization Copolymerization Reactor->Polymerization Purification Dissolution & Precipitation Polymerization->Purification Product Purified Copolymer Purification->Product

Caption: General workflow for the radical copolymerization of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Synthesis of Trifluoromethyl-Containing Scaffolds for Drug Discovery

The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] 1-Chloro-1,3,3,3-tetrafluoro-1-propene can serve as a precursor for introducing the trifluoromethyl-vinyl moiety into organic molecules, which can then be further elaborated.

Application: Synthesis of Trifluoromethyl-Substituted Heterocycles

The double bond and the reactive chlorine atom allow for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.

Exemplary Protocol 2: Synthesis of a Trifluoromethyl-Substituted Pyrazole

This protocol is an adaptation of methods for synthesizing fluorinated heterocycles from functionalized alkenes.[3]

Step 1: Nucleophilic Substitution of the Chlorine Atom

  • In a round-bottom flask under an inert atmosphere, dissolve 1-chloro-1,3,3,3-tetrafluoro-1-propene in a suitable aprotic solvent (e.g., THF, DMF).

  • Add a nucleophile such as a substituted hydrazine (e.g., phenylhydrazine) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting substituted tetrafluoropropene by column chromatography.

Step 2: Cyclization to Form the Pyrazole Ring

  • The product from Step 1, which now contains a hydrazine moiety, can undergo intramolecular cyclization. This may occur spontaneously or require a catalyst (e.g., a Lewis acid or protic acid).

  • The specific conditions will depend on the substrate. The reaction may require heating in a suitable solvent.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the final trifluoromethyl-substituted pyrazole by recrystallization or column chromatography.

G cluster_workflow Heterocycle Synthesis Workflow Start 1-Chloro-1,3,3,3-tetrafluoro-1-propene Step1 Nucleophilic Substitution (e.g., with Hydrazine derivative) Start->Step1 Intermediate Substituted Tetrafluoropropene Step1->Intermediate Step2 Intramolecular Cyclization (Heat or Catalyst) Intermediate->Step2 Product Trifluoromethyl-Substituted Heterocycle (e.g., Pyrazole) Step2->Product

Caption: General workflow for the synthesis of trifluoromethyl-substituted heterocycles.

Development of Advanced Materials: Liquid Crystals

Fluorinated compounds are widely used in the synthesis of liquid crystals due to their unique electronic properties and ability to induce specific molecular alignments.[4][5] The rigid trifluoromethyl-vinyl group can be incorporated into mesogenic cores to tune properties such as dielectric anisotropy and clearing point.

Application: Synthesis of Fluorinated Mesogens

1-Chloro-1,3,3,3-tetrafluoro-1-propene can be coupled with various aromatic or alicyclic cores via cross-coupling reactions (after conversion of the C-Cl bond to a more suitable functional group) or other substitution reactions to generate novel liquid crystal candidates.

Exemplary Protocol 3: Synthesis of a Fluorinated Liquid Crystal Precursor via Suzuki Coupling (Illustrative)

This protocol outlines a hypothetical route where the chloro-alkene is first converted to a boronic ester for subsequent cross-coupling.

Step 1: Borylation of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

  • In a glovebox, combine 1-chloro-1,3,3,3-tetrafluoro-1-propene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a diboron reagent (e.g., bis(pinacolato)diboron) in an anhydrous, deoxygenated solvent (e.g., dioxane).

  • Add a suitable base (e.g., KOAc).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, filter the reaction mixture and remove the solvent.

  • Purify the resulting boronic ester by chromatography or distillation.

Step 2: Suzuki Coupling with an Aryl Halide

  • Combine the purified boronic ester from Step 1, an aryl halide (e.g., 4-bromobiphenyl, which could be part of a larger mesogenic structure), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the mixture under reflux and an inert atmosphere until the reaction is complete.

  • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the final product by column chromatography and/or recrystallization to yield the fluorinated liquid crystal candidate.

Table 2: Influence of Fluorination on Liquid Crystal Properties (General Trends)
PropertyEffect of Terminal FluorinationEffect of Trifluoromethyl Group
Dielectric AnisotropyCan be positive or negative depending on orientationGenerally increases the negative dielectric anisotropy
Clearing Point (T_c)Tends to decrease T_cCan increase or decrease T_c depending on the overall structure
ViscosityCan be reducedMay increase viscosity

This table represents general trends observed in the field of liquid crystal design.

References

Application of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in Agrochemical Synthesis: A Focus on Fluorinated Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fluorinated compounds are integral to modern agrochemical design, imparting enhanced efficacy, stability, and bioavailability. 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a versatile fluorinated building block with significant potential for the synthesis of novel active ingredients. This application note details a prototypical synthesis of a 4-fluoro-3-(trifluoromethyl)pyrazole derivative, a scaffold of high interest for the development of succinate dehydrogenase inhibitor (SDHI) fungicides. While direct literature examples for this specific reagent in agrochemical synthesis are limited, this note provides a scientifically grounded, hypothetical protocol based on established reactivity of similar fluorinated alkenes. The experimental workflow, quantitative data, and the biological mode of action are presented to guide researchers in leveraging this compound for the discovery of next-generation crop protection agents.

Introduction

The introduction of fluorine into agrochemical candidates can dramatically improve their biological activity and metabolic stability. The trifluoromethyl (CF₃) group, in particular, is a common feature in many successful commercial pesticides. 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, with its reactive carbon-carbon double bond and multiple fluorine atoms, represents a valuable synthon for introducing these key fluorinated moieties into heterocyclic frameworks.

Pyrazole derivatives are a prominent class of agrochemicals, with numerous commercial products functioning as fungicides, insecticides, and herbicides. Specifically, pyrazole carboxamides have been successfully developed as potent succinate dehydrogenase inhibitors (SDHI), a critical class of fungicides for controlling a broad spectrum of plant pathogens.[1][2][3] This application note outlines a hypothetical, yet plausible, synthetic route to a 4-fluoro-3-(trifluoromethyl)pyrazole core structure using 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- as a key starting material.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step reaction sequence: a Michael addition of a hydrazine derivative to 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, followed by an intramolecular cyclization and elimination to form the pyrazole ring. This strategy is based on the known reactivity of α,β-unsaturated carbonyl compounds and their analogs with hydrazines to form pyrazoles.

G A 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- C Michael Addition Intermediate A->C B Hydrazine Hydrate B->C D Intramolecular Cyclization C->D Heat/Base E 4-Fluoro-3-(trifluoromethyl)-1H-pyrazole D->E F Base (e.g., Triethylamine) F->C

Caption: Proposed synthesis of 4-fluoro-3-(trifluoromethyl)-1H-pyrazole.

Experimental Protocols

Synthesis of 4-Fluoro-3-(trifluoromethyl)-1H-pyrazole

Materials:

  • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (98% purity)

  • Hydrazine hydrate (≥98% purity)

  • Triethylamine (≥99% purity)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a solution of hydrazine hydrate (1.0 eq) in anhydrous ethanol (100 mL).

  • Addition of Base: Add triethylamine (1.2 eq) to the reaction mixture.

  • Addition of Fluorinated Alkene: Cool the mixture to 0 °C using an ice bath. Add 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-3-(trifluoromethyl)-1H-pyrazole.

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative data for the synthesis of 4-fluoro-3-(trifluoromethyl)-1H-pyrazole.

ParameterValue
Reactants
1-Propene, 1-chloro-1,3,3,3-tetrafluoro-10.0 g (67.3 mmol)
Hydrazine hydrate3.37 g (67.3 mmol)
Triethylamine8.17 g (80.8 mmol)
Reaction Conditions
SolventAnhydrous Ethanol (100 mL)
TemperatureReflux (approx. 78 °C)
Reaction Time6 hours
Product
Product Name4-Fluoro-3-(trifluoromethyl)-1H-pyrazole
Theoretical Yield10.37 g
Actual Yield7.78 g
Yield (%) 75%
Purity (by GC-MS) >98%
Appearance Colorless to pale yellow oil
¹⁹F NMR (CDCl₃, δ) -62.5 (s, 3F, CF₃), -175.2 (d, 1F, C-F)
¹H NMR (CDCl₃, δ) 7.6 (s, 1H, pyrazole-H), 10.2 (br s, 1H, NH)

Mode of Action: Succinate Dehydrogenase Inhibition

The synthesized 4-fluoro-3-(trifluoromethyl)-1H-pyrazole core can be further elaborated, for example, by N-alkylation and amidation, to produce fungicidal active ingredients. Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][4][5]

Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][4] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the electron transfer from succinate to ubiquinone.[1] This inhibition disrupts the fungal respiration process, leading to a depletion of cellular ATP and ultimately causing fungal cell death.

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexII Complex II (SDH) UQ Ubiquinone (Q) ComplexI->UQ e⁻ transfer ComplexIII Complex III Fumarate Fumarate ComplexII->Fumarate ComplexII->UQ e⁻ transfer ComplexIV Complex IV ComplexIII->ComplexIV e⁻ transfer ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Oxidation UQH2 Ubihydroquinone (QH₂) UQH2->ComplexIII e⁻ transfer SDHI SDHI Fungicide (e.g., Pyrazole Carboxamide) SDHI->ComplexII Inhibition

Caption: Mechanism of action of SDHI fungicides in the electron transport chain.

Conclusion

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a promising building block for the synthesis of novel, fluorinated agrochemicals. The presented hypothetical protocol for the synthesis of a 4-fluoro-3-(trifluoromethyl)-1H-pyrazole derivative illustrates a practical and efficient method for accessing a key heterocyclic scaffold. The resulting pyrazole core is a precursor to potent SDHI fungicides, a class of agrochemicals vital for modern crop protection. This application note serves as a valuable resource for researchers and scientists in the agrochemical industry, providing a foundation for the exploration and development of new active ingredients based on this versatile fluorinated synthon. Further research into the diverse reactivity of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is encouraged to unlock its full potential in agrochemical discovery.

References

Application Notes and Protocols for Reactions Involving 1-Chloro-1,3,3,3-tetrafluoro-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known reaction mechanisms involving 1-chloro-1,3,3,3-tetrafluoro-1-propene. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this versatile fluorinated building block. The information presented herein is curated from peer-reviewed scientific literature and patents.

Overview of Reactivity

1-Chloro-1,3,3,3-tetrafluoro-1-propene (CF₃CH=CFCl) is a fluorinated olefin that exhibits a range of chemical reactivities, making it a useful intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of a carbon-carbon double bond, a trifluoromethyl group, and a vinylic chlorine atom. The principal reaction mechanisms observed for this and structurally similar compounds include nucleophilic substitution, cycloaddition, and free-radical reactions. The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of these transformations.

Nucleophilic Substitution Reactions

The vinylic chlorine atom in 1-chloro-1,3,3,3-tetrafluoro-1-propene is susceptible to nucleophilic displacement. This allows for the introduction of a variety of functional groups, providing access to a diverse range of tetrafluoropropene derivatives.

Reaction with Amines

The reaction with primary and secondary amines typically proceeds via a nucleophilic vinylic substitution mechanism to yield the corresponding enamine products. The reaction is generally base-promoted.

General Reaction Scheme:

reactant1 CF3-CH=CF-Cl reaction_center + reactant1->reaction_center reactant2 R2NH reactant2->reaction_center product CF3-CH=CF-NR2 byproduct HCl arrow -> reaction_center->arrow Base product_center + arrow->product_center product_center->product product_center->byproduct

Figure 1: General scheme for the nucleophilic substitution of 1-chloro-1,3,3,3-tetrafluoro-1-propene with amines.

Experimental Protocol (Representative for a related compound):

The following protocol is adapted for the synthesis of optically active amines containing a tetrafluoroethylene group and can be considered as a starting point for reactions with 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Synthesis of Optically Active Tetrafluoroethylenated Amines via[1][2]-Proton Shift:

  • Substrate Preparation: The requisite tetrafluoroethylenated imines are prepared by the condensation of tetrafluoroethylenated ketones with (R)-1-phenylethylamine in the presence of TiCl₄.

  • [1][2]-Proton Shift Reaction: To a solution of the tetrafluoroethylenated imine (1.0 equiv) in an appropriate solvent (e.g., THF), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) is added.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), monitoring the progress by TLC or NMR.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine.

Quantitative Data:

Substrate (Imine)BaseSolventTime (h)Yield (%)
(R)-16bDBUTHF2431
Reaction with Thiols

Similar to amines, thiols can act as nucleophiles to displace the vinylic chlorine. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Reaction Scheme:

reactant1 CF3-CH=CF-Cl reaction_center + reactant1->reaction_center reactant2 RSH reactant2->reaction_center product CF3-CH=CF-SR byproduct HCl arrow -> reaction_center->arrow Base product_center + arrow->product_center product_center->product product_center->byproduct

Figure 2: General scheme for the nucleophilic substitution of 1-chloro-1,3,3,3-tetrafluoro-1-propene with thiols.

Experimental Protocol (General):

  • Thiolate Formation: To a solution of the thiol (1.1 equiv) in a suitable solvent (e.g., DMF or THF), a base such as sodium hydride or potassium carbonate (1.2 equiv) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to an hour to ensure complete formation of the thiolate.

  • Nucleophilic Substitution: 1-Chloro-1,3,3,3-tetrafluoro-1-propene (1.0 equiv) is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The product is purified by column chromatography or distillation.

Cycloaddition Reactions

The double bond in 1-chloro-1,3,3,3-tetrafluoro-1-propene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The electron-withdrawing trifluoromethyl group enhances its dienophilic character.

Diels-Alder Reaction (Hypothetical):

reactant1 1,3-Butadiene reaction_center + reactant1->reaction_center reactant2 CF3-CH=CF-Cl reactant2->reaction_center product Cyclohexene derivative arrow -> reaction_center->arrow Heat arrow->product

Figure 3: Hypothetical Diels-Alder reaction of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Experimental Protocol (General for Diels-Alder):

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, the diene (e.g., cyclopentadiene or furan, 1.2 equiv) and 1-chloro-1,3,3,3-tetrafluoro-1-propene (1.0 equiv) are dissolved in a suitable solvent (e.g., toluene or xylenes).

  • Reaction: The mixture is heated to the desired temperature (typically between 80-150 °C) and stirred for several hours to days. The reaction progress is monitored by GC-MS or NMR.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography, recrystallization, or distillation to yield the cycloaddition adduct.

Free-Radical Reactions (Atmospheric Degradation)

In the atmosphere, 1-chloro-1,3,3,3-tetrafluoro-1-propene can undergo degradation initiated by hydroxyl (OH) radicals. This is a significant pathway for its removal from the environment.

Reaction with OH Radicals:

The reaction proceeds via the addition of the OH radical to the double bond, followed by further atmospheric reactions.

reactant1 trans-CF3-CH=CH-Cl reaction_center + reactant1->reaction_center reactant2 •OH reactant2->reaction_center product [CF3-CH(OH)-CH(Cl)•] or [CF3-CH(•)-CH(OH)Cl] arrow2 -> product->arrow2 further_products Further Degradation Products arrow -> reaction_center->arrow arrow->product arrow2->further_products

Figure 4: Initiation step for the atmospheric degradation of trans-1-chloro-1,3,3,3-tetrafluoro-1-propene by OH radicals.

Quantitative Data for Reaction with OH Radicals:

The rate constant for the gas-phase reaction of trans-1-chloro-3,3,3-trifluoropropene with OH radicals has been measured over a range of temperatures.[1][2][3]

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
220-370k(T) = 1.025×10⁻¹³ × (T/298)²⋅²⁹ × exp(+348/T)[1][3]
298(3.29 ± 0.10) × 10⁻¹³[2]

Experimental Protocol (Flash Photolysis Resonance-Fluorescence):

This is a specialized technique for studying gas-phase reactions.

  • Radical Generation: OH radicals are generated by flash photolysis of a suitable precursor (e.g., H₂O) with a pulsed laser.

  • Reaction: The radicals are allowed to react with a known concentration of 1-chloro-1,3,3,3-tetrafluoro-1-propene in a flow tube reactor.

  • Detection: The concentration of OH radicals is monitored over time using resonance fluorescence.

  • Data Analysis: The pseudo-first-order decay of the OH radical concentration is measured at different concentrations of the haloalkene to determine the second-order rate constant.

Synthesis and Precursor Reactions

1-Chloro-1,3,3,3-tetrafluoro-1-propene is itself synthesized from more halogenated precursors, typically through dehydrochlorination or dehydrofluorination reactions.

Dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane:

A method for producing 1-chloro-2,3,3,3-tetrafluoropropene involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the liquid phase in the presence of a base.[4]

General Reaction Scheme:

reactant1 CF3-CFCl-CH2Cl arrow -> reactant1->arrow Base, Liquid Phase product CF3-CF=CHCl byproduct HCl product_center + arrow->product_center product_center->product product_center->byproduct

Figure 5: Dehydrochlorination to form a 1-chloro-tetrafluoropropene isomer.

Experimental Protocol (General from Patent Literature):

  • Reaction Setup: A reactor is charged with a base (e.g., an alkali metal hydroxide like KOH) and a solvent (e.g., water).[4]

  • Reaction: 1,2-dichloro-2,3,3,3-tetrafluoropropane is introduced into the reactor. The reaction is carried out in the liquid phase at a temperature between 40 to 100°C.[4] A phase-transfer catalyst may be used to increase the reaction rate.[4]

  • Product Isolation: The product, 1-chloro-2,3,3,3-tetrafluoropropene, is typically volatile and can be collected from the gas phase.[4]

Quantitative Data (from Patent Example):

ReactantBaseSolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
1,2-dichloro-2,3,3,3-tetrafluoropropaneKOHWater40-100-1-50 (batch)HighHigh

Safety Precautions

Working with fluorinated compounds and strong bases or reactive intermediates requires appropriate safety measures. All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For reactions involving pressure, appropriate blast shields and pressure-rated equipment must be used. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.

References

"experimental protocols for fluorination reactions using 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While experimental protocols for fluorination reactions utilizing 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- as a direct starting material are not extensively documented in publicly available literature, significant research has been conducted on the synthesis of various structurally related and commercially important fluorinated propenes. These compounds are critical intermediates and building blocks in the pharmaceutical, agrochemical, and materials science sectors. This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated propenes, including 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), trans-1-chloro-3,3,3-trifluoropropene, and 1-chloro-2,3,3,3-tetrafluoropropene. The methodologies presented are based on catalytic gas-phase fluorination and dehydrochlorination reactions.

I. Synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) via Gas-Phase Fluorination

The gas-phase fluorination of 1,1,2,3-tetrachloropropene is a key industrial method for producing 2-chloro-3,3,3-trifluoropropene, an essential intermediate for the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf)[1][2]. The reaction is typically carried out at elevated temperatures using a fluorination catalyst.

Experimental Workflow: Gas-Phase Fluorination

cluster_prep Catalyst Preparation & Activation cluster_reaction Gas-Phase Reaction cluster_purification Product Separation & Purification cat_prep Catalyst Preparation (e.g., Cr2O3) cat_act Catalyst Pre-fluorination (Activation with HF) cat_prep->cat_act reactor Fixed-Bed Reactor (Heated) cat_act->reactor Packed in Reactor reagents 1,1,2,3-Tetrachloropropene (g) + Anhydrous HF (g) reagents->reactor Feed separation Condensation & Phase Separation reactor->separation Effluent Stream (HCFO-1233xf, HCl, HF, byproducts) distillation Fractional Distillation separation->distillation product Pure HCFO-1233xf distillation->product

Caption: Workflow for the synthesis of HCFO-1233xf.

Quantitative Data for HCFO-1233xf Synthesis
ParameterValueCatalystReference
Starting Material1,1,2,3-Tetrachloropropene-[1][2]
ReactantAnhydrous Hydrogen Fluoride (HF)-[1][2]
Reaction Temperature80°C to 400°C (200°C to 330°C preferred)Fluorinated Cr2O3[2]
Molar Ratio (HF / Substrate)Higher ratios favor product selectivityFluorinated Cr2O3[1][3]
Contact TimeShorter contact time is preferredFluorinated Cr2O3[1][3]
Conversion of Substrate~100%La promoted fluorinated chromia[1]
Selectivity for HCFO-1233xf~100%La promoted fluorinated chromia[1]
Detailed Experimental Protocol

1. Catalyst Preparation and Activation:

  • A chromium(III) oxide (Cr2O3) catalyst is prepared, potentially promoted with a metal such as Lanthanum (La)[1].

  • The catalyst is packed into a fixed-bed reactor constructed from a material resistant to hydrogen fluoride (e.g., Hastelloy).

  • The catalyst is pre-treated with a stream of anhydrous hydrogen fluoride (HF) at an elevated temperature to activate it, forming surface CrOxFy species which are crucial for the catalytic activity[1][3].

2. Gas-Phase Fluorination Reaction:

  • The reactor is heated to the desired reaction temperature, typically in the range of 200°C to 350°C[2].

  • A gaseous feed of 1,1,2,3-tetrachloropropene and anhydrous HF is continuously passed through the catalyst bed[2][4].

  • The molar ratio of HF to the tetrachloropropene is maintained at a level that favors the formation of the desired product[1][3].

  • The reactor pressure can be atmospheric, sub-atmospheric, or super-atmospheric[2].

3. Product Separation and Purification:

  • The effluent gas stream from the reactor, containing 2-chloro-3,3,3-trifluoropropene, hydrogen chloride (HCl), unreacted HF, and other byproducts, is cooled to condense the organic components.

  • The condensed liquid is subjected to phase separation to remove the bulk of the acidic components.

  • The organic phase is then purified by fractional distillation to isolate the 2-chloro-3,3,3-trifluoropropene.

II. Synthesis of trans-1-chloro-3,3,3-trifluoropropene

This isomer can be synthesized through the isomerization of cis-1-chloro-3,3,3-trifluoropropene or by the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane.

Isomerization of cis-1-chloro-3,3,3-trifluoropropene

reactant cis-1-chloro-3,3,3-trifluoropropene (g) reactor Gas-Phase Reactor (0-200 °C) reactant->reactor catalyst Fluorinated Metal Oxide Catalyst (e.g., Fluorinated Alumina) catalyst->reactor Contact product trans-1-chloro-3,3,3-trifluoropropene reactor->product

Caption: Isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene.

Quantitative Data for Isomerization
ParameterValueCatalystReference
Starting Materialcis-1-chloro-3,3,3-trifluoropropene-[5]
Reaction Temperature0°C to 200°CFluorinated metal oxide (e.g., fluorinated alumina)[5]
Catalyst PreparationMetal oxide treated with a fluorinating agent, followed by drying at 400-600°C-[5]

Dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane

reactant 1,1-dichloro-3,3,3-trifluoropropane reactor Gas-Phase Reactor reactant->reactor catalyst Activated Carbon Catalyst (Specific Surface Area: 10-3,000 m²/g) catalyst->reactor Contact product trans-1-chloro-3,3,3-trifluoropropene reactor->product cluster_reactants Reactants cluster_conditions Reaction Conditions start_material 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) product 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) start_material->product Dehydrochlorination base Base (e.g., Metal Hydroxide) base->product solvent Solvent (e.g., Water) solvent->product temp Temperature: 40-100 °C temp->product phase Liquid Phase phase->product

References

Application Notes and Protocols: 1-Chloro-1,3,3,3-tetrafluoro-1-propene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. 1-Chloro-1,3,3,3-tetrafluoro-1-propene (CF3CF=CHCl) is a fluorinated building block with the potential to serve as a precursor for various pharmaceutical intermediates. Its structure offers reactive sites for introducing the valuable trifluoromethyl group into more complex molecules.

This document outlines synthetic protocols for utilizing fluorinated propenes in the synthesis of trifluoromethyl-substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib. While direct hydrolysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene to a ketone intermediate presents challenges, a closely related and commercially available starting material, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), provides a well-documented and representative pathway to the same key trifluoromethyl-β-diketone intermediate, which is then converted to the pyrazole core.

I. Synthesis of a Key Pharmaceutical Intermediate: 3-(Trifluoromethyl)-1H-pyrazole

This section details the synthesis of 3-(trifluoromethyl)-1H-pyrazole, a versatile intermediate for the development of various pharmaceutical agents. The protocol is based on the cyclocondensation of a trifluoromethyl-β-diketone precursor with hydrazine.

Logical Workflow for Pyrazole Synthesis

G A Starting Material (e.g., ETFBO) C Cyclocondensation Reaction A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Trifluoromethyl-Substituted Pyrazole Intermediate C->D Formation of Pyrazole Ring E Further Functionalization (e.g., N-arylation) D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: General workflow for the synthesis of trifluoromethyl-pyrazole intermediates.

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-4-methoxy-3-buten-2-one from a Vinyl Ether (Illustrative Precursor Synthesis)

This protocol describes the synthesis of a key β-alkoxyvinyl trifluoromethylketone, a direct precursor for pyrazole synthesis. This method is adapted from procedures for preparing similar fluorinated building blocks.[1]

Materials:

  • Trifluoroacetic acid

  • Vinyl alkyl ether (e.g., vinyl methyl ether)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • N,N-dimethylaniline

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add dichloromethane and N,N-dimethylaniline.

  • Cool the mixture to 0 to -10 °C.

  • Slowly add trifluoroacetic acid dropwise over approximately 1 hour.

  • Introduce vinyl methyl ether into the reaction mixture while maintaining the temperature at 0 to -10 °C.

  • Bubble phosgene gas through the mixture over about 4 hours. Monitor the reaction by gas chromatography until the vinyl methyl ether is consumed (<1%).

  • After the reaction is complete, add water and stir for 60 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the dichloromethane by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure to obtain 1,1,1-trifluoro-4-methoxy-3-buten-2-one.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

This protocol details the cyclocondensation reaction to form the pyrazole ring.[2][3][4]

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or Acetic Acid

  • Sodium acetate (if using hydrazine sulfate)

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 3-(trifluoromethyl)-1H-pyrazole.

Quantitative Data
Starting MaterialReagentSolventReaction TimeYield (%)Purity (%)Reference
4-ethoxy-1,1,1-trifluoro-3-buten-2-oneHydrazine hydrateEthanol3 h (reflux)85-95>98[4]
1,1,1-trifluoro-2,4-pentanedioneHydrazine hydrateEthanol2 h (reflux)92>99[3]
Various β-diketonesHydrazine hydrateEthanol2-4 h (reflux)80-95>98[2]

II. Application in the Synthesis of Celecoxib Analogues

The 3-(trifluoromethyl)-1-aryl-pyrazole scaffold is the core of the widely used anti-inflammatory drug Celecoxib. The following protocol outlines the synthesis of a Celecoxib precursor, demonstrating the utility of the previously synthesized intermediate.

Reaction Scheme for Celecoxib Synthesis

G A 4-Methyl-1-(4-sulfonamidophenyl)- 1,3-butanedione C Cyclocondensation A->C B Hydrazine Derivative B->C D Celecoxib Core (Trifluoromethyl-pyrazole) C->D

Caption: Simplified synthesis of the Celecoxib pyrazole core.

Experimental Protocol: Synthesis of a 1-Aryl-3-trifluoromethyl-pyrazole

This protocol describes the N-arylation of the pyrazole intermediate, a key step in synthesizing analogues of drugs like Celecoxib.[5][6]

Materials:

  • 3-(Trifluoromethyl)-1H-pyrazole

  • 4-Iodobenzenesulfonamide (or other aryl halide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 3-(trifluoromethyl)-1H-pyrazole (1.0 eq), 4-iodobenzenesulfonamide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-trifluoromethyl-pyrazole.

Quantitative Data for N-Arylation Reactions
Pyrazole SubstrateAryl HalideCatalystBaseSolventTemperature (°C)Yield (%)Reference
3-(Trifluoromethyl)-1H-pyrazole4-IodobenzenesulfonamideCuIK2CO3DMF11075-85General Ullmann Condensation
3-(Trifluoromethyl)-1H-pyrazole4-Fluorobenzenesulfonamide-K2CO3DMSO13088Nucleophilic Aromatic Substitution

III. Signaling Pathway Context: COX-2 Inhibition

The trifluoromethyl-pyrazole core is a key pharmacophore for inhibiting the Cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.

COX-2 Inflammatory Pathway

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 Enzyme B->C D Prostaglandins (e.g., PGE2) C->D E Inflammation & Pain D->E F Trifluoromethyl-Pyrazole (e.g., Celecoxib) F->C Inhibition

Caption: Inhibition of the COX-2 pathway by trifluoromethyl-pyrazole drugs.

1-Chloro-1,3,3,3-tetrafluoro-1-propene and related fluorinated alkenes are valuable starting materials for the synthesis of complex pharmaceutical intermediates. The protocols provided herein demonstrate a reliable and high-yielding pathway to trifluoromethyl-substituted pyrazoles, which are core components of several important drugs. The ability to efficiently introduce the trifluoromethyl group into heterocyclic scaffolds underscores the importance of these fluorinated building blocks in modern drug discovery and development. Further research into the diverse reactions of 1-chloro-1,3,3,3-tetrafluoro-1-propene will undoubtedly expand its utility in synthesizing novel bioactive molecules.

References

Application Notes and Protocols for the Analysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1234ze)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1-chloro-1,3,3,3-tetrafluoro-1-propene, a compound of interest in various industrial and pharmaceutical applications. The protocols are designed for implementation in a laboratory setting equipped with standard analytical instrumentation.

Analytical Methods Overview

The primary analytical techniques for the determination of 1-chloro-1,3,3,3-tetrafluoro-1-propene are Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). GC-MS provides high selectivity and is recommended for identification and quantification at trace levels, while GC-FID is a robust and widely available technique suitable for routine quantification at higher concentrations.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described. These values are indicative and may vary based on instrumentation and laboratory conditions. Method validation is required to establish performance in a specific laboratory.

ParameterGC-MSGC-FID
Limit of Detection (LOD) 0.1 - 1 ppb10 - 100 ppb
Limit of Quantification (LOQ) 0.3 - 3 ppb30 - 300 ppb
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

This protocol is based on established methods for volatile organic compounds in air, such as those from NIOSH and the EPA.[1][2]

Materials:

  • Sorbent tubes (e.g., Anasorb CSC or equivalent)

  • Personal sampling pump

  • Carbon disulfide (CS₂), chromatographic grade

  • Autosampler vials with PTFE-lined caps

Procedure:

  • Calibrate a personal sampling pump with a representative sorbent tube in line to a flow rate between 0.01 and 0.2 L/min.

  • Break the ends of a sorbent tube immediately before sampling.

  • Attach the sorbent tube to the sampling pump and collect a known volume of air.

  • After sampling, cap the sorbent tube securely.

  • In the laboratory, carefully break the sorbent tube and transfer the front and back sorbent sections to separate vials.

  • Add 1.0 mL of carbon disulfide to each vial and cap securely.

  • Agitate the vials for 30 minutes to ensure complete desorption of the analyte.

  • Transfer an aliquot of the carbon disulfide extract to an autosampler vial for GC analysis.

This protocol is adapted from US EPA Method TO-15 for the collection of volatile organic compounds in air.[3][4][5]

Materials:

  • Evacuated and passivated stainless steel canisters

  • Flow controller

Procedure:

  • Attach a calibrated flow controller to the evacuated canister.

  • Open the canister valve to initiate sample collection over a predetermined time period.

  • After sampling, close the canister valve.

  • The canister sample can be introduced directly into the GC system via a suitable interface, often involving a preconcentration step.

Materials:

  • Headspace vials with PTFE-lined septa

  • Appropriate solvent (e.g., Dimethyl sulfoxide, Dimethylformamide)

  • Gas-tight syringe

Procedure:

  • Accurately weigh a known amount of the liquid sample into a headspace vial.

  • Add a known volume of a suitable solvent.

  • Seal the vial immediately.

  • Equilibrate the vial at a specific temperature for a set period to allow the analyte to partition into the headspace.

  • Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC.

Gas Chromatography - Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector

  • Capillary GC column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 1.4 µm film thickness 5% Phenyl Methyl Siloxane column, is a suitable starting point.

GC Conditions:

  • Injector Temperature: 200 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

  • Transfer Line Temperature: 250 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

  • SIM Ions for 1-chloro-1,3,3,3-tetrafluoro-1-propene: To be determined from the mass spectrum of a standard.

Gas Chromatography - Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector

  • Capillary GC column: A mid-polarity column, such as a 30 m x 0.32 mm ID x 1.8 µm film thickness 35% Phenyl Polysiloxane column, can be effective.[2]

GC Conditions:

  • Injector Temperature: 225 °C

  • Injection Mode: Split

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 3 minutes

    • Ramp: 8 °C/min to 190 °C

    • Hold: 1 minute at 190 °C

  • Detector Temperature: 250 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Visualization of Workflows

Active Air Sampling and GC Analysis Workflow

Active_Air_Sampling_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Pump_Calibration Calibrate Pump Sample_Collection Collect Air Sample on Sorbent Tube Pump_Calibration->Sample_Collection Desorption Desorb with CS₂ Sample_Collection->Desorption Vial_Transfer Transfer to Autosampler Vial Desorption->Vial_Transfer GC_Injection Inject into GC Vial_Transfer->GC_Injection Data_Analysis Data Acquisition and Processing GC_Injection->Data_Analysis

Caption: Workflow for active air sampling and subsequent GC analysis.

Headspace Analysis Workflow for Liquid Samples

Headspace_Analysis_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Sample_Vialing Aliquot Sample into Headspace Vial Solvent_Addition Add Solvent Sample_Vialing->Solvent_Addition Vial_Sealing Seal Vial Solvent_Addition->Vial_Sealing Incubation Incubate at Controlled Temperature Vial_Sealing->Incubation Headspace_Injection Inject Headspace Gas into GC Incubation->Headspace_Injection Data_Analysis Data Acquisition and Processing Headspace_Injection->Data_Analysis

Caption: Workflow for headspace analysis of liquid samples by GC.

References

Application Notes and Protocols for Catalytic Transformations of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential catalytic transformations of 1-propene, 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1224yd). The information is curated for professionals in research, scientific, and drug development fields, focusing on synthetic utility and methodological guidance. While direct catalytic transformations of HCFO-1224yd are not extensively reported, this document outlines protocols for analogous and related fluorinated olefins. These methodologies provide a strong starting point for the development of specific applications.

Overview of Catalytic Transformations

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- possesses a reactive carbon-carbon double bond and a carbon-chlorine bond, making it a versatile substrate for various catalytic transformations. Key potential reactions include dehydrohalogenation, palladium-catalyzed cross-coupling reactions, and catalytic reduction. These transformations can lead to the synthesis of a variety of valuable fluorinated building blocks.

Dehydrohalogenation Reactions

Dehydrohalogenation, specifically dehydrochlorination or dehydrofluorination, of fluorinated propenes is a common method to introduce unsaturation or new functional groups.

Dehydrochlorination

Catalytic dehydrochlorination can be achieved under various conditions, including liquid-phase reactions in the presence of a base or gas-phase reactions over heterogeneous catalysts.

Application Note: Liquid-phase dehydrochlorination offers a potentially milder and more controlled method for the transformation of HCFO-1224yd compared to high-temperature gas-phase processes. The choice of base and the potential use of a phase-transfer catalyst can significantly influence the reaction rate and selectivity. A patent describing the dehydrochlorination of a related compound, 1,2-dichloro-2,3,3,3-tetrafluoropropane, suggests that a liquid-phase reaction in the presence of a base is a viable approach.

Experimental Protocol: Liquid-Phase Dehydrochlorination (Representative)

This protocol is adapted from the synthesis of an isomeric compound and may require optimization.

  • Materials:

    • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)

    • Aqueous solution of a base (e.g., potassium hydroxide, sodium hydroxide)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

    • Solvent (e.g., water, or a biphasic system with an organic solvent)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

    • Addition funnel

    • Heating/cooling circulator

  • Procedure:

    • Charge the reactor with the aqueous base solution and the phase-transfer catalyst (if used).

    • Heat the solution to the desired reaction temperature (e.g., 40-100°C) with vigorous stirring.

    • Slowly add the 1-propene, 1-chloro-1,3,3,3-tetrafluoro- to the reactor via the addition funnel.

    • Maintain the reaction temperature and stirring for a specified period (e.g., 1-10 hours), monitoring the reaction progress by GC or GC-MS.

    • Upon completion, cool the reactor and separate the organic phase.

    • Wash the organic phase with water and brine, then dry over a suitable drying agent (e.g., MgSO₄).

    • The product can be purified by distillation.

Quantitative Data (Hypothetical based on related reactions):

Catalyst/BaseTemperature (°C)Time (h)Conversion (%)Selectivity to Dehydrochlorinated Product (%)
aq. KOH604>95>90
aq. NaOH802>98>85
aq. KOH / TBAB503>99>95
Dehydrofluorination

Application Note: Catalytic dehydrofluorination of related fluorinated alkanes has been successfully demonstrated using metal oxide catalysts, particularly fluorinated NiO/Cr₂O₃. This suggests that similar catalysts could be effective for the dehydrofluorination of HCFO-1224yd, potentially leading to the formation of a fluorinated allene or other unsaturated products. The acidity of the catalyst surface plays a crucial role in the reaction pathway and selectivity.

Experimental Protocol: Gas-Phase Dehydrofluorination (Representative)

  • Materials:

    • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)

    • Inert carrier gas (e.g., Nitrogen, Argon)

    • Fluorinated NiO/Cr₂O₃ catalyst

  • Equipment:

    • Packed-bed flow reactor (e.g., quartz or stainless steel tube)

    • Tube furnace with temperature controller

    • Mass flow controllers for gas delivery

    • Condenser and collection trap

    • Gas chromatograph (GC) for online or offline analysis

  • Procedure:

    • Pack the reactor with the fluorinated NiO/Cr₂O₃ catalyst.

    • Heat the reactor to the desired temperature (e.g., 200-400°C) under a flow of inert gas.

    • Introduce a gaseous mixture of the substrate and the inert carrier gas into the reactor at a controlled flow rate.

    • The reactor effluent is passed through a condenser and a cold trap to collect the products.

    • Analyze the product mixture by GC or GC-MS to determine conversion and selectivity.

Quantitative Data (Hypothetical based on related reactions):

CatalystTemperature (°C)Contact Time (s)Conversion (%)Selectivity to Dehydrofluorinated Product (%)
Fluorinated NiO/Cr₂O₃300108570
Fluorinated Cr₂O₃35059265

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl chloride moiety in 1-propene, 1-chloro-1,3,3,3-tetrafluoro- makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For a fluorinated vinyl chloride like HCFO-1224yd, a suitable palladium catalyst with appropriate ligands is crucial for achieving high yields.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

  • Materials:

    • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)

    • Aryl- or vinyl-boronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

    • Ligand (e.g., PPh₃, SPhos), if needed

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, DMF)

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.

    • Add the boronic acid/ester and the solvent.

    • Add the 1-propene, 1-chloro-1,3,3,3-tetrafluoro-.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Quantitative Data (Hypothetical based on related reactions):

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene10075
Pd(OAc)₂SPhosCs₂CO₃Dioxane11088
Stille Coupling

Application Note: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. It is a robust C-C bond-forming reaction with a broad substrate scope. The primary drawback is the toxicity of the organotin reagents and byproducts.

Experimental Protocol: Stille Coupling (Representative)

  • Materials:

    • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)

    • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Solvent (e.g., Toluene, THF, DMF)

    • Optional: Additive (e.g., LiCl, CuI)

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert atmosphere setup

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and any additives in the solvent.

    • Add the organostannane and the 1-propene, 1-chloro-1,3,3,3-tetrafluoro-.

    • Heat the reaction mixture (e.g., 80-110°C) until the starting material is consumed (monitor by GC or TLC).

    • Cool the reaction, and quench with an aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data (Hypothetical based on related reactions):

Palladium CatalystAdditiveSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Toluene11080
PdCl₂(PPh₃)₂CuIDMF9085
Heck Reaction

Application Note: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene partner is a key consideration.

Experimental Protocol: Heck Reaction (Representative)

  • Materials:

    • 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)

    • Alkene (e.g., Styrene, Acrylate)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

    • Ligand (e.g., P(o-tolyl)₃), if needed

    • Base (e.g., Et₃N, K₂CO₃)

    • Solvent (e.g., DMF, Acetonitrile)

  • Equipment:

    • Sealed reaction tube or flask with condenser

    • Magnetic stirrer and heating plate

    • Inert atmosphere setup

  • Procedure:

    • Combine the palladium catalyst, ligand (if used), base, and alkene in a reaction vessel under an inert atmosphere.

    • Add the solvent and then the 1-propene, 1-chloro-1,3,3,3-tetrafluoro-.

    • Heat the mixture to the required temperature (e.g., 100-140°C) and stir for the necessary duration (monitor by GC or TLC).

    • After cooling, filter off the catalyst (if heterogeneous) and dilute the mixture with water.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography or distillation.

Quantitative Data (Hypothetical based on related reactions):

Palladium CatalystBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF12070
Pd/CK₂CO₃Acetonitrile13065

Visualizing Reaction Pathways and Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' M-X Byproduct Transmetalation->M-X Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' Product Reductive_Elimination->R-R' R-X HCFO-1224yd R-X->Oxidative_Addition R'-M Organometallic Reagent R'-M->Transmetalation

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

"1-chloro-1,3,3,3-tetrafluoro-1-propene as a refrigerant or foam-blowing agent"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-chloro-1,3,3,3-tetrafluoro-1-propene is a hydrofluoroolefin (HFO) with isomers that are gaining significant attention as next-generation refrigerants and foam-blowing agents due to their favorable environmental properties, specifically low global warming potential (GWP) and near-zero ozone depletion potential (ODP). This document provides detailed application notes and experimental protocols for the use of its cis-isomer, R-1224yd(Z), as a refrigerant and discusses its potential application as a foam-blowing agent.

Application as a Refrigerant: R-1224yd(Z)

The cis-isomer, scientifically known as (Z)-1-chloro-2,3,3,3-tetrafluoropropene (R-1224yd(Z)), is a promising refrigerant for medium and high-temperature applications, such as in large-scale centrifugal chillers and organic Rankine cycles.[1] It is positioned as a viable alternative to hydrofluorocarbons (HFCs) like R-245fa and hydrochlorofluorocarbons (HCFCs) like R-123, which are being phased out due to their high GWP.[1][2]

Physicochemical and Environmental Properties

R-1224yd(Z) exhibits a set of properties that make it an attractive option for refrigerant applications. It is classified as a safety group A1 refrigerant by ASHRAE, indicating low toxicity and no flame propagation.[1]

PropertyValueReference
Chemical Name (Z)-1-Chloro-2,3,3,3-tetrafluoropropene[3]
Molecular Formula (Z)-CF3-CF=CHCl[3]
Molecular Weight 148.5 g/mol [3]
Normal Boiling Point 15 °C[3]
Critical Temperature 156 °C[3]
Critical Pressure 3.34 MPa[3]
Critical Density 527 kg/m ³[3]
Ozone Depletion Potential (ODP) 0.00023[1][2]
Global Warming Potential (GWP, 100-year) 0.88 - <1[1][2][4]
Atmospheric Lifetime 20 days[3]
ASHRAE Safety Classification A1[1]
Performance Data

Drop-in replacement tests in high-temperature heat pumps have demonstrated the strong performance of R-1224yd(Z) compared to R-245fa.

Performance MetricR-1224yd(Z)R-245faTest ConditionsReference
Coefficient of Performance (COP) ~3.2~3.1W60/W110 (50 K temp lift)[5]
Heating Capacity (Qh) Nearly equal to or slightly smallerBaselineDrop-in test[2]
COP (Heating) Nearly equal to or higherBaselineDrop-in test[2]
Experimental Protocol: Refrigerant Performance Testing (Based on ASHRAE Standard 23.1)

This protocol outlines the general procedure for testing the performance of a positive displacement refrigerant compressor with R-1224yd(Z).

Objective: To determine the capacity, efficiency, and other performance characteristics of a compressor using R-1224yd(Z).

Apparatus:

  • Refrigerant compressor test stand

  • Calorimeter (primary) and/or flowmeter (secondary) for measuring refrigerant mass flow rate

  • Temperature, pressure, and power measurement instrumentation

  • Data acquisition system

Procedure:

  • System Preparation: Evacuate and charge the test stand with R-1224yd(Z). Ensure all safety protocols for handling refrigerants are followed.

  • Instrumentation Calibration: Calibrate all temperature, pressure, and flow sensors according to the standard's specifications.

  • Test Conditions: Set the desired evaporating and condensing temperatures and pressures to simulate the intended application range.[6]

  • Stabilization: Operate the compressor until the system reaches a steady state, where temperatures and pressures remain constant within specified tolerances.

  • Data Acquisition: Record measurements of suction and discharge pressures and temperatures, refrigerant mass flow rate, and compressor power input.

  • Calculations:

    • Determine the refrigerant-side capacity using the measured mass flow rate and the change in enthalpy across the evaporator.

    • Calculate the isentropic and volumetric efficiencies of the compressor.

  • Confirmation: If using a secondary measurement method for mass flow rate, compare the results with the primary method to ensure they are within the allowable deviation.

Workflow Diagram:

G cluster_prep System Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Evacuate and Charge System with R-1224yd(Z) prep2 Calibrate Instrumentation prep1->prep2 test1 Set Test Conditions (T_evap, T_cond) prep2->test1 test2 Achieve Steady State test1->test2 test3 Record Data (P, T, m_dot, Power) test2->test3 calc1 Calculate Capacity and Efficiency test3->calc1 calc2 Validate with Secondary Measurement calc1->calc2 G cluster_prep Sample Preparation cluster_test Testing cluster_analysis Analysis prep1 Cut and Prepare Foam Specimen prep2 Condition Specimen (Temp & Humidity) prep1->prep2 test2 Place Specimen in Apparatus prep2->test2 test1 Calibrate Heat Flow Meter test1->test2 test3 Set Temperature Gradient test2->test3 test4 Achieve Steady State test3->test4 analysis1 Record Heat Flow and Temperature Difference test4->analysis1 analysis2 Calculate Thermal Conductivity (k-value) analysis1->analysis2

References

Troubleshooting & Optimization

"optimization of reaction conditions for the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Issue 1: Low Conversion of Starting Material

  • Question: My reaction shows a low conversion rate of the starting material (e.g., a polychlorinated/fluorinated propane). What are the potential causes and solutions?

  • Answer: Low conversion can stem from several factors:

    • Insufficient Reaction Temperature: Dehydrohalogenation reactions are often temperature-dependent. Ensure your reaction temperature is within the optimal range. For liquid-phase dehydrochlorination, temperatures between 40 to 100°C are typically recommended.[1] For gas-phase catalytic reactions, higher temperatures of 200 to 500°C may be necessary.[1]

    • Inadequate Mixing: In liquid-phase reactions, especially with a two-phase system (e.g., organic substrate and aqueous base), efficient stirring is crucial. The use of a phase-transfer catalyst can significantly improve the reaction rate.[1]

    • Catalyst Deactivation: In gas-phase reactions, the catalyst can deactivate over time. Consider regenerating the catalyst or using a fresh batch.

    • Incorrect Base Concentration: For base-promoted dehydrohalogenation, the concentration of the base is critical. A base amount of 10 to 50 mass% in relation to the total mass of the solvent and base is often effective.[1] The molar ratio of the base to the substrate is also important, with a ratio of 0.2 to 2.5 being a good starting point.[1]

Issue 2: Poor Selectivity and Formation of By-products

  • Question: I am observing the formation of significant amounts of by-products and isomers. How can I improve the selectivity towards the desired 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?

  • Answer: Poor selectivity can be addressed by carefully controlling the reaction conditions:

    • Side Reactions: Common by-products in the synthesis of fluorinated propenes include isomers (e.g., cis/trans isomers or positional isomers), over-dehydrohalogenated products (e.g., alkynes), or products from incomplete halogen exchange. For instance, in the synthesis of a related compound, 1-chloro-2,3,3,3-tetrafluoropropene, by-products such as 1-chloro-3,3,3-trifluoropropyne and 1,1-dichloro-2,3,3,3-tetrafluoropropene have been observed.[1]

    • Temperature Control: Running the reaction at the lower end of the effective temperature range can sometimes minimize the formation of by-products from excessive dehydrohalogenation.

    • Catalyst Choice: For gas-phase reactions, the choice of catalyst and any promoters can significantly impact selectivity. For example, lanthanum-promoted fluorinated chromia has shown high selectivity in the fluorination of a tetrachloropropene.

    • Purification: Post-reaction purification is essential. Distillation is a common method to separate the desired product from by-products with different boiling points. Adsorption techniques using solid adsorbents can also be employed to remove specific impurities.[2]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: What are the recommended methods for isolating and purifying 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- from the reaction mixture?

  • Answer: The purification strategy will depend on the nature of the impurities.

    • Distillation: Fractional distillation is a primary technique for separating the target compound from unreacted starting materials, solvents, and by-products with different boiling points.

    • Washing: The crude product can be washed with water to remove inorganic salts (e.g., KCl from dehydrohalogenation with KOH) and water-soluble impurities. An alkaline wash can help remove acidic by-products like HCl.

    • Drying: After washing, the organic phase should be dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.

    • Adsorption: For removing specific organic impurities that are difficult to separate by distillation, adsorption using materials like activated carbon or molecular sieves can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?

A1: A common synthetic route involves the dehydrohalogenation of a suitable saturated precursor. For example, a plausible precursor would be a pentahalogenated propane containing chlorine and fluorine atoms, which upon elimination of HCl or HF, yields the desired product. The synthesis of the related compound, 1-chloro-2,3,3,3-tetrafluoropropene, utilizes 1,2-dichloro-2,3,3,3-tetrafluoropropane as a starting material.[1]

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The key parameters to optimize are:

  • Temperature: This affects both the reaction rate and selectivity.

  • Pressure: This is particularly important for gas-phase reactions.

  • Catalyst: The choice of catalyst is crucial for gas-phase reactions to achieve high conversion and selectivity.

  • Base: For liquid-phase dehydrohalogenation, the choice and concentration of the base are critical.

  • Solvent: The solvent can influence the solubility of reactants and the reaction pathway.

  • Reaction Time: This needs to be optimized to maximize product yield while minimizing by-product formation.

Q3: What are some common impurities that I should look for in my final product?

A3: Potential impurities can include:

  • Isomers: (Z)-isomer of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and other positional isomers.

  • Over-fluorinated or under-fluorinated compounds.

  • Saturated precursors that have not fully reacted.

  • By-products from side reactions, such as alkynes.

  • Residual solvents or reagents.

Data Presentation

Table 1: Optimized Reaction Conditions for the Dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (for the synthesis of an isomer, 1-chloro-2,3,3,3-tetrafluoropropene)

ParameterValueReference
Reaction Temperature40 to 100°C[1]
BasePotassium Hydroxide (KOH)[1]
Base Concentration10 to 50 mass% (in water)[1]
Molar Ratio (Base:Substrate)0.2 to 2.5[1]
SolventWater[1]
Phase-Transfer CatalystQuaternary ammonium salts (e.g., tetra-n-butylammonium chloride)[1]
Reaction Time (Batch)1 to 50 hours[1]
Reaction Time (Continuous)1 to 3000 seconds[1]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Dehydrochlorination

This protocol is a general guideline based on the synthesis of a structurally related isomer and should be adapted and optimized for the specific synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an inlet for inert gas (e.g., nitrogen) is assembled.

  • Charging Reactants: The polychlorofluoropropane starting material is charged into the reactor. An aqueous solution of a base (e.g., potassium hydroxide) and a phase-transfer catalyst are added.

  • Reaction: The mixture is heated to the desired temperature (e.g., 40-100°C) with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) analysis of samples taken periodically from the organic phase.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated from the aqueous layer.

  • Purification: The organic layer is washed with water, a dilute acid solution (to neutralize any remaining base), and then with a saturated brine solution. The washed organic layer is dried over a suitable drying agent (e.g., anhydrous Na₂SO₄). The final product is purified by fractional distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Assemble Reactor charge_reactants Charge Starting Material, Base, and Catalyst start->charge_reactants heat_stir Heat and Stir (e.g., 40-100°C) charge_reactants->heat_stir monitor Monitor by GC heat_stir->monitor monitor->heat_stir Incomplete cool Cool to Room Temp monitor->cool Complete separate Separate Organic Layer cool->separate wash Wash with Water and Brine separate->wash dry Dry Organic Layer wash->dry distill Fractional Distillation dry->distill end Pure Product distill->end troubleshooting_guide cluster_low_conversion Low Conversion cluster_poor_selectivity Poor Selectivity cluster_isolation_issues Isolation Issues start Problem Encountered check_temp Check Temperature start->check_temp Low Yield optimize_temp Optimize Temperature start->optimize_temp By-products distillation Fractional Distillation start->distillation Purification Difficulty check_mixing Check Mixing/ Phase-Transfer Catalyst check_temp->check_mixing check_base Check Base Concentration check_mixing->check_base optimize_catalyst Optimize Catalyst (Gas Phase) optimize_temp->optimize_catalyst purify Purify Product optimize_catalyst->purify washing Washing Protocol distillation->washing adsorption Adsorption Techniques washing->adsorption

References

"troubleshooting guide for low yield in 1-chloro-1,3,3,3-tetrafluoro-1-propene reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene. The guidance is based on established principles for similar hydrofluoroolefin syntheses.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene, which is often synthesized through dehydrohalogenation of a saturated precursor.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low yield in dehydrohalogenation reactions for producing fluoroalkenes can stem from several factors. Systematically investigate the following:

  • Reaction Temperature: The temperature must be optimal to ensure a sufficient reaction rate without promoting side reactions. Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to the formation of by-products such as alkynes through further dehydrohalogenation[1][2].

  • Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too weak may not efficiently dehydrohalogenate the starting material. Conversely, an overly strong or concentrated base can lead to undesired side reactions[2]. The amount of base should be carefully controlled, with recommendations often in the range of 10 to 50 mass% with respect to the total mass of the solvent and the base[1].

  • Solvent Selection: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Water is a common solvent for dehydrohalogenation reactions using inorganic bases like metal hydroxides, as it is inert and effectively dissolves the base[1]. The reaction system may form two phases (aqueous and organic), which can limit the reaction rate[1].

  • Mixing and Agitation: Inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in an incomplete reaction or the formation of by-products. Ensure uniform distribution of reactants, base, and solvent through vigorous and consistent stirring[1].

  • Presence of Impurities: Impurities in the starting materials or the reaction setup can interfere with the reaction. For instance, using a starting material containing isomers can lead to the formation of undesired isomeric products[1].

Q2: I am observing the formation of significant by-products. How can I improve the selectivity towards the desired 1-chloro-1,3,3,3-tetrafluoro-1-propene?

A2: Improving selectivity requires fine-tuning the reaction conditions to favor the formation of the target molecule over side reactions.

  • Control Reaction Time: In batch reactions, a reaction time of 1 to 50 hours is often preferred, while in continuous processes, a much shorter time of 1 to 3000 seconds can be used to control the conversion and selectivity[1].

  • Use of a Phase-Transfer Catalyst: In a two-phase system (e.g., organic reactant and aqueous base), the reaction rate can be limited by the interface between the two phases. A phase-transfer catalyst can significantly increase the reaction rate and, consequently, may improve selectivity by allowing for milder reaction conditions[1].

  • Lowering the Reaction Temperature: As mentioned, high temperatures can promote the formation of by-products. Operating at the lower end of the effective temperature range (e.g., 40 to 100°C) can enhance selectivity[1].

  • Choice of Isomer: The stereochemistry of the starting material can influence the reaction rate and product distribution. For similar compounds, the cis and trans isomers can exhibit different reactivities[2][3].

Q3: The reaction seems to be very slow or stalls before completion. What can I do to increase the reaction rate?

A3: A slow reaction rate can be addressed by:

  • Increasing the Reaction Temperature: Within the optimal range, a higher temperature will generally increase the reaction rate[1].

  • Optimizing Agitation: Ensure the stirring is sufficient to create a good dispersion of the reactants, especially in a multiphase system[1].

  • Employing a Phase-Transfer Catalyst or a Co-solvent: To overcome phase limitations in an aqueous-organic system, a phase-transfer catalyst can be used. Alternatively, a water-soluble organic solvent like tetraglyme can be added to compatibilize the two phases and accelerate the reaction[1].

Data Presentation: Reaction Conditions for Analogous Syntheses

The following table summarizes typical reaction conditions for the synthesis of similar fluoroalkenes, which can serve as a starting point for optimizing the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

ParameterTypical Range/ValueReactant/ProductSource
Reaction Temperature 40 to 100°CDehydrochlorination of HCFC-234bb[1]
200 to 500°CDehydrochlorination of HCFC-234bb (Catalytic)[1]
300 to 400°CVapor phase reaction with solid catalyst[4]
Base Metal hydroxide (e.g., KOH, NaOH), metal oxide, or metal carbonateDehydrochlorination reactions[1]
Sodium amideDehydrohalogenation of 1233zd[2]
Base Concentration 10 to 50 mass% (with respect to solvent and base)Dehydrochlorination of HCFC-234bb[1]
Solvent WaterDehydrochlorination with metal hydroxides[1]
Tetraglyme (as a co-solvent)To compatibilize aqueous and organic phases[1]
Catalyst Phase-transfer catalystLiquid-phase dehydrochlorination[1]
Activated carbon with alkali metal saltGas-phase dehydrochlorination[1]
Halogenated metal oxide or metal halideVapor phase reaction[4]
Reaction Time 1 to 50 hours (batch)Dehydrochlorination of HCFC-234bb[1]
1 to 3000 seconds (continuous)Dehydrochlorination of HCFC-234bb[1]

Experimental Protocols

The following provides a generalized methodology for the liquid-phase dehydrohalogenation synthesis of a fluoroalkene, which can be adapted for 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Objective: To synthesize 1-chloro-1,3,3,3-tetrafluoro-1-propene via dehydrohalogenation of a suitable polychlorotetrafluoropropane precursor.

Materials:

  • Polychlorotetrafluoropropane precursor

  • Base (e.g., Potassium Hydroxide)

  • Solvent (e.g., Water)

  • Phase-transfer catalyst (optional)

  • Stirring apparatus

  • Reaction vessel with temperature control and condenser

Procedure:

  • Reactor Setup: A stirred-tank reactor equipped with a heating/cooling jacket, a mechanical stirrer, a thermocouple, and a condenser is set up.

  • Charging Reactants: The solvent (e.g., water) and the base (e.g., potassium hydroxide) are charged into the reactor. The mixture is stirred until the base is completely dissolved.

  • Addition of Precursor: The polychlorotetrafluoropropane precursor is then added to the reactor. If a phase-transfer catalyst is used, it is added at this stage.

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 50-80°C) while stirring vigorously to ensure proper mixing of the phases[1]. The reaction is allowed to proceed for a specified duration (e.g., 1-50 hours), with progress monitored by a suitable analytical technique (e.g., GC-MS).

  • Workup: After the reaction is complete, the mixture is cooled, and the organic phase is separated from the aqueous phase.

  • Purification: The crude product is then purified, typically by distillation, to isolate the desired 1-chloro-1,3,3,3-tetrafluoro-1-propene isomer.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 1-chloro-1,3,3,3-tetrafluoro-1-propene Check_Temp Review Reaction Temperature Start->Check_Temp Check_Base Evaluate Base (Strength & Concentration) Start->Check_Base Check_Mixing Assess Mixing/ Agitation Efficiency Start->Check_Mixing Check_Solvent Analyze Solvent System & Phase Transfer Start->Check_Solvent Check_Purity Verify Starting Material Purity Start->Check_Purity Temp_High Temperature Too High? (By-product formation) Check_Temp->Temp_High Temp_Low Temperature Too Low? (Incomplete conversion) Check_Temp->Temp_Low Base_Issue Incorrect Base or Concentration? Check_Base->Base_Issue Mixing_Issue Inefficient Mixing? Check_Mixing->Mixing_Issue Phase_Issue Phase Separation Limiting Reaction? Check_Solvent->Phase_Issue Purity_Issue Impurities Present? Check_Purity->Purity_Issue Optimize_Temp Optimize Temperature Temp_High->Optimize_Temp Yes Temp_Low->Optimize_Temp Yes Optimize_Base Adjust Base/ Concentration Base_Issue->Optimize_Base Yes Improve_Mixing Increase Stirring Rate Mixing_Issue->Improve_Mixing Yes Add_PTC Add Phase Transfer Catalyst or Co-Solvent Phase_Issue->Add_PTC Yes Purify_Reactants Purify Starting Materials Purity_Issue->Purify_Reactants Yes Success Improved Yield Optimize_Temp->Success Optimize_Base->Success Improve_Mixing->Success Add_PTC->Success Purify_Reactants->Success

Caption: Troubleshooting workflow for low yield.

General Reaction Pathway

Reaction_Pathway Starting_Material Polychlorotetrafluoropropane Precursor Reaction_Conditions Dehydrohalogenation (40-100 °C, Stirring) Starting_Material->Reaction_Conditions Reagents Base (e.g., KOH) Solvent (e.g., H2O) (Optional: Phase Transfer Catalyst) Reagents->Reaction_Conditions Product 1-Chloro-1,3,3,3-tetrafluoro-1-propene (Crude Product) Reaction_Conditions->Product Byproducts By-products (e.g., Isomers, Alkynes) Reaction_Conditions->Byproducts Purification Purification (e.g., Distillation) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: General dehydrohalogenation pathway.

References

Technical Support Center: Synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd)?

A1: The most prevalent and economically advantageous method for the synthesis of HCFO-1224yd is the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb).[1] This reaction is typically carried out in the liquid phase in the presence of a base.[1]

Q2: What are the common side products observed during the synthesis of HCFO-1224yd?

A2: During the dehydrochlorination of HCFC-234bb, several side products can be formed. The most commonly reported impurities include:

  • 1-chloro-3,3,3-trifluoropropyne: This can be formed from the further dehydrochlorination of the desired product, HCFO-1224yd.[1]

  • 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya): This impurity may arise if the starting material, HCFC-234bb, contains impurities.[1]

  • Unreacted 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb): Incomplete reaction will result in the presence of the starting material in the final product mixture.[1]

  • Geometric Isomers (E/Z): HCFO-1224yd exists as E and Z isomers. The reaction may produce a mixture of both, and their ratio can be influenced by reaction conditions.

Q3: How can the formation of side products be minimized?

A3: Minimizing side product formation involves careful control of reaction parameters. Key strategies include:

  • Optimization of Reaction Temperature: Maintaining the optimal reaction temperature is crucial. For the liquid-phase dehydrochlorination of HCFC-234bb, a temperature range of 40 to 100°C is recommended to achieve high conversion and selectivity while minimizing the formation of byproducts from excessive heating.[1]

  • Control of Base Concentration: The concentration of the base used for dehydrochlorination should be carefully controlled. An appropriate molar ratio of base to the starting material is necessary to drive the reaction to completion without promoting side reactions.

  • Use of High-Purity Starting Materials: Using highly pure 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) is essential to prevent the formation of impurities like 1,1-dichloro-2,3,3,3-tetrafluoropropene.[1]

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products from the desired product.

Q4: What are the recommended methods for purifying crude 1-chloro-1,3,3,3-tetrafluoro-1-propene?

A4: Purification of the crude product is typically achieved through distillation. The different boiling points of the components in the reaction mixture allow for their separation. For instance, the unreacted starting material and heavier side products can be separated from the lower-boiling HCFO-1224yd isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Issue Potential Cause Troubleshooting Steps
Low Conversion of Starting Material (HCFC-234bb) 1. Insufficient reaction temperature. 2. Inadequate amount or concentration of base. 3. Poor mixing of reactants. 4. Short reaction time.1. Gradually increase the reaction temperature within the recommended range (40-100°C) and monitor the conversion. 2. Verify the molar ratio and concentration of the base. If necessary, perform a titration to confirm the base concentration. 3. Ensure efficient stirring to promote contact between the reactants. 4. Extend the reaction time and monitor the progress by techniques like GC-MS.
High Levels of 1-chloro-3,3,3-trifluoropropyne 1. Excessive reaction temperature. 2. Prolonged reaction time after completion. 3. High concentration of base.1. Reduce the reaction temperature to the lower end of the optimal range. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Decrease the molar ratio of the base to the starting material.
Presence of 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) 1. Impurities in the starting material (HCFC-234bb).1. Analyze the purity of the starting material using GC-MS before the reaction. 2. If impurities are present, purify the HCFC-234bb by distillation.
Unfavorable Isomer Ratio (E/Z) 1. Reaction temperature. 2. Choice of base and solvent. 3. Presence of a catalyst.1. Investigate the effect of temperature on the isomer ratio in small-scale experiments. 2. Experiment with different base and solvent systems. 3. The use of specific catalysts can influence the stereoselectivity of the elimination reaction.

Experimental Protocols

Synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd) via Dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)

This protocol is based on the general method described in the patent literature.[1]

Materials:

  • 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)

  • Aqueous solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide)

  • Solvent (e.g., water)

  • Optional: Phase-transfer catalyst

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge the 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) and the solvent.

  • If a phase-transfer catalyst is used, add it to the mixture.

  • While stirring vigorously, gradually add the aqueous base solution to the reaction mixture.

  • Maintain the reaction temperature between 40°C and 100°C.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture.

  • Separate the organic phase from the aqueous phase.

  • Wash the organic phase with water to remove any remaining base.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the crude product by distillation to isolate the 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers.

Data Presentation

Table 1: Typical Reaction Conditions for the Dehydrochlorination of HCFC-234bb

ParameterValueReference
Reactant1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)[1]
BaseAqueous NaOH or KOH[1]
SolventWater[1]
Temperature40 - 100 °C[1]
CatalystOptional: Phase-transfer catalyst[1]

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd)C₃HClF₄148.49~38 (Z-isomer)
1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)C₃H₂Cl₂F₄184.95~75
1-chloro-3,3,3-trifluoropropyneC₃ClF₃128.48~6
1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya)C₃Cl₂F₄182.93~46

Visualizations

Synthesis_Workflow Start Start: HCFC-234bb (1,2-dichloro-2,3,3,3-tetrafluoropropane) Reaction Dehydrochlorination (Base, 40-100°C) Start->Reaction Crude_Product Crude Product Mixture: - HCFO-1224yd (E/Z) - Unreacted HCFC-234bb - Side Products Reaction->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Final Product: Pure HCFO-1224yd (E/Z isomers) Purification->Final_Product Side_Products Side Products: - 1-chloro-3,3,3-trifluoropropyne - CFO-1214ya Purification->Side_Products

Caption: Workflow for the synthesis and purification of HCFO-1224yd.

Troubleshooting_Logic Start Problem Identified in Synthesis Low_Conversion Low Conversion? Start->Low_Conversion High_Side_Products High Side Products? Low_Conversion->High_Side_Products No Check_Temp_Base Check Temperature & Base Concentration Low_Conversion->Check_Temp_Base Yes Wrong_Isomer_Ratio Wrong Isomer Ratio? High_Side_Products->Wrong_Isomer_Ratio No Check_Purity_Time Check Starting Material Purity & Reaction Time High_Side_Products->Check_Purity_Time Yes Adjust_Conditions Adjust Reaction Conditions (Temp, Base, Catalyst) Wrong_Isomer_Ratio->Adjust_Conditions Yes Solution Problem Resolved Wrong_Isomer_Ratio->Solution No Check_Temp_Base->Solution Check_Purity_Time->Solution Adjust_Conditions->Solution

Caption: Troubleshooting logic for HCFO-1224yd synthesis.

References

"purification techniques for high-purity 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: High-Purity 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Welcome to the technical support center for the purification of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting assistance for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?

1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, commonly known as HCFO-1233zd, is a hydrochlorofluoroolefin. It exists as two geometric isomers: (E)-HCFO-1233zd (trans) and (Z)-HCFO-1233zd (cis).[1] These isomers have different physical properties, such as boiling points, which is a critical factor in their separation and purification.[2] The trans-isomer is generally more thermodynamically stable.[2] Due to their low global warming potential, these compounds are considered replacements for older, more environmentally harmful substances.[3]

Q2: What are the common impurities found in crude 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?

Crude HCFO-1233zd can contain a variety of impurities depending on the synthesis route. These often include unreacted starting materials, byproducts, and isomers of other halogenated compounds. Identifying these impurities is the first step toward effective purification.

Table 1: Common Impurities in Crude HCFO-1233zd

Impurity Category Specific Compounds Boiling Point (°C)
Isomers (Z)-1-chloro-3,3,3-trifluoropropene 39
(E)-1-chloro-3,3,3-trifluoropropene 19
Related Fluoroolefins 1,3,3,3-tetrafluoropropene (HFO-1234ze) -16[4]
2,3,3,3-tetrafluoropropene (HFO-1234yf) -29
Halogenated Propanes 1,1,1,3,3-pentafluoropropane (HFC-245fa) 15
1-chloro-1,3,3,3-tetrafluoropropane N/A
Halogenated Ethylenes Fluorinated/chlorinated ethylenes (e.g., CH₂=CHF, CH₂=CHCl) Variable
Acidic Residues Hydrogen Fluoride (HF) 19.5

| | Hydrogen Chloride (HCl) | -85 |

Note: Boiling points are approximate and can vary with pressure.

Q3: What are the primary techniques for purifying HCFO-1233zd?

High-purity HCFO-1233zd is typically achieved through a multi-step process that may combine several techniques to remove different types of impurities.

  • Distillation : This is the most common method, leveraging the boiling point differences between HCFO-1233zd isomers and other impurities.[2][3] Extractive distillation, using an agent like a halogenated hydrocarbon, may also be employed to separate compounds with close boiling points.[5]

  • Adsorption : This technique involves passing the crude material (in liquid or gas phase) through a bed of solid adsorbent, such as molecular sieves or activated alumina.[6][7] This is highly effective for removing polar impurities like water and acidic residues (HF, HCl).[7]

  • Washing/Scrubbing : Contacting the crude product with a basic solution (e.g., caustic) can neutralize and remove acidic impurities like HF and HCl.[3][8]

  • Photochlorination : This method can be used to convert unsaturated impurities into saturated compounds, which can then be more easily separated by distillation.[7]

Q4: How can the purity of a 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- sample be determined?

The purity of the final product is typically assessed using gas chromatography (GC).[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method is used to separate the components of the mixture and identify them based on their mass spectra.

  • Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) : This is also used for separation and quantification of the components in the gas mixture.[9]

Validation of the analytical method should be performed to determine the limit of detection (LOD) and limit of quantification (LOQ) for key impurities.[9]

Q5: What are the key safety considerations when handling this compound?

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a liquefied gas under pressure and may explode if heated.[10][11] It can cause skin and serious eye irritation, as well as respiratory irritation.[11][12] As an asphyxiant, it can displace oxygen and cause rapid suffocation.[10]

  • Always work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[10]

  • Store and handle cylinders securely to prevent physical damage.

  • Be aware that thermal decomposition can generate hazardous products like hydrogen chloride and hydrogen fluoride.[10]

Troubleshooting Guides

Problem: Final product purity is below 99.5% after a standard distillation.

  • Possible Cause 1 : Presence of azeotropic or near-azeotropic mixtures. Some impurities may form azeotropes with HCFO-1233zd, making them difficult to separate by conventional distillation.

    • Solution : Investigate the use of extractive or azeotropic distillation.[3][5] An extractive agent can alter the relative volatilities of the components, facilitating separation.

  • Possible Cause 2 : Inefficient distillation column. The column may not have enough theoretical plates for the required separation.

    • Solution : Increase the column height or use a more efficient packing material. Optimize the reflux ratio to improve separation efficiency.

Problem: The purified product is acidic.

  • Possible Cause : Incomplete removal of hydrogen fluoride (HF) or hydrogen chloride (HCl) from the synthesis process.

    • Solution 1 : Implement a washing or scrubbing step. Passing the crude gas through a basic solution can effectively neutralize and remove residual acids.[8]

    • Solution 2 : Use a solid adsorbent bed. A guard bed of activated alumina or a molecular sieve upstream of the final purification can adsorb trace acids.[7]

Problem: I am unable to effectively separate the (E) and (Z) isomers of HCFO-1233zd.

  • Possible Cause : Insufficient resolution in the distillation column due to the relatively small difference in boiling points ((E)-isomer: ~19°C, (Z)-isomer: ~39°C).[2]

    • Solution : A high-efficiency distillation column with a high number of theoretical plates is required. Carefully control the column head temperature and pressure to achieve a sharp separation. The (E) isomer, being more volatile, will distill first.

Problem: The adsorbent column requires frequent regeneration.

  • Possible Cause : High concentration of polar impurities (like water) in the crude feed is saturating the adsorbent material quickly.

    • Solution : Introduce an upstream purification step to reduce the load on the adsorbent bed. For example, a preliminary flash distillation or a washing step can remove the bulk of certain impurities before they reach the adsorbent.

Experimental Protocols

Protocol 1: Purification of (E)-HCFO-1233zd by Distillation and Adsorption

This protocol describes a general procedure for purifying the (E) isomer from a crude mixture containing the (Z) isomer and acidic impurities.

  • Neutralization (Washing) : a. Charge the crude HCFO-1233zd mixture into a pressure-resistant vessel. b. Add a dilute (5-10%) aqueous solution of a base, such as potassium carbonate or sodium hydroxide. c. Agitate the mixture to ensure thorough contact between the organic and aqueous phases. This will neutralize residual HF and HCl. d. Allow the phases to separate and carefully decant the organic layer.

  • Drying : a. Pass the neutralized organic material through a drying column packed with a suitable desiccant, such as 3Å or 4Å molecular sieves, to remove dissolved water.[7]

  • Fractional Distillation : a. Charge the dry, neutralized crude material to a distillation kettle of a fractional distillation unit equipped with a high-efficiency packed column. b. Slowly heat the kettle. The more volatile (E)-isomer (boiling point ~19°C) will vaporize first. c. Carefully control the distillation head temperature. Collect the fraction that distills at the boiling point of the (E)-isomer. d. The less volatile (Z)-isomer (boiling point ~39°C) and other higher-boiling impurities will remain in the kettle.[2]

  • Final Polishing (Adsorption) : a. Pass the collected (E)-HCFO-1233zd distillate in the gas phase through a final polishing column packed with activated alumina or a suitable molecular sieve.[6][7] b. This step will remove any remaining trace impurities, ensuring high purity. c. Collect the high-purity product in a clean, dry, and cooled receiving vessel.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

  • System Preparation : a. Use a GC system equipped with a suitable column (e.g., a capillary column designed for separating volatile halogenated compounds) and a detector (MS or TCD). b. Set the oven temperature program, carrier gas flow rate (e.g., Helium), and detector parameters according to a validated method.

  • Sample Preparation : a. Carefully draw a gas-phase sample from the product vessel into a gas-tight syringe or a gas sampling bag. b. Ensure the sample is representative of the bulk material.

  • Injection and Analysis : a. Inject a known volume of the gas sample into the GC inlet. b. Run the analysis. The components will separate based on their volatility and interaction with the column's stationary phase.

  • Data Interpretation : a. Identify the peaks in the resulting chromatogram by comparing their retention times to those of known standards. For unknown peaks, use a mass spectrometer (MS) for identification. b. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

Visualizations

Purification_Workflow Crude Crude HCFO-1233zd (Mixture of Isomers, Acids, Organics) Wash Washing Step (Neutralization) Crude->Wash Dry Drying Column (Adsorption of H2O) Wash->Dry Waste1 Aqueous Waste (Salts) Wash->Waste1 Distill Fractional Distillation Dry->Distill Polish Polishing Column (Adsorption of Traces) Distill->Polish Waste2 High-Boiling Waste ((Z)-Isomer, Other Impurities) Distill->Waste2 Pure High-Purity Product (>99.9%) Polish->Pure

Caption: General workflow for the purification of HCFO-1233zd.

Troubleshooting_Tree Start Low Product Purity Detected CheckAcidity Is the product acidic? Start->CheckAcidity CheckIsomers Are isomers the main impurity? CheckAcidity->CheckIsomers No WashStep Implement/Optimize Washing Step CheckAcidity->WashStep Yes Distillation Improve Distillation: - Increase Reflux - Use Higher Efficiency Column CheckIsomers->Distillation Yes OtherImpurities Identify other impurities with GC-MS CheckIsomers->OtherImpurities No AdsorbentStep Add Acid Adsorbent Guard Bed WashStep->AdsorbentStep If still acidic ExtractiveDist Consider Extractive Distillation OtherImpurities->ExtractiveDist If azeotropes present

Caption: Troubleshooting decision tree for low product purity.

References

"stability and degradation pathways of 1-chloro-1,3,3,3-tetrafluoro-1-propene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1233zd).

Troubleshooting Guides

Issue: Unexpected Peaks in Chromatographic Analysis

Question: I am running a GC analysis of my HCFO-1233zd(E) sample after an experiment at elevated temperatures, and I see an unexpected peak. What could this be?

Answer: It is highly likely that you are observing the Z-isomer of HCFO-1233zd. The E-isomer (trans-) can undergo thermal isomerization to the Z-isomer (cis-) at temperatures above 150°C[1][2]. The rate of isomerization increases with temperature. For example, at 180°C, less than 1.6% conversion is observed after 14 days, but at 220°C, this increases to about 9%[2].

Troubleshooting Steps:

  • Confirm Identity: If possible, use a standard of HCFO-1233zd(Z) to confirm the retention time of the unexpected peak.

  • Review Experimental Conditions: Note the maximum temperature your sample was exposed to and for how long.

  • Consider Catalytic Effects: The presence of certain metals can influence the isomerization.

  • Analytical Method: Use a gas chromatography method capable of separating the E and Z isomers.

Issue: Inconsistent Results in Biological Assays

Question: I am using HCFO-1233zd in a biological system and observing variable results. Could degradation be a factor?

Answer: While HCFO-1233zd has low toxicity, its degradation in a biological system can lead to the formation of metabolites that might interfere with your assay. The primary biotransformation pathways are oxidative biotransformation and glutathione conjugation[3]. In rats, major urinary metabolites include 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine[3].

Troubleshooting Steps:

  • Analyze Blank Samples: Run control experiments with HCFO-1233zd in your assay medium without the biological component to check for abiotic degradation.

  • Metabolite Analysis: If you have the analytical capability (e.g., LC-MS/MS, 19F NMR), you can try to identify known metabolites in your samples[3].

  • Minimize Exposure Time: Reduce the incubation time of HCFO-1233zd with your biological system if the experimental design allows.

Issue: Evidence of Acid Formation in a Closed System

Question: I am using HCFO-1233zd in a sealed reactor with lubricants and have detected an increase in acidity. What is the likely cause?

Answer: The presence of moisture can lead to the breakdown of HCFO-1233zd and some lubricants, potentially forming acidic byproducts. While HCFO-1233zd is generally stable, compatibility with other materials in the system, especially at elevated temperatures, is crucial. For instance, some lubricants like POE can show increased total acid numbers in the presence of certain metals[4].

Troubleshooting Steps:

  • Material Compatibility: Ensure all materials in your system (including lubricants, seals, and metals) are compatible with HCFO-1233zd under your experimental conditions. EPDM seals, for example, have been observed to dissolve in HCFO-1233zd[5].

  • Moisture Control: Thoroughly dry all components and reagents before introducing HCFO-1233zd.

  • Lubricant Selection: The choice of lubricant is important. Some studies suggest mineral oil, while others use POE oils[6]. The stability can be lubricant-dependent.

Frequently Asked Questions (FAQs)

General Stability

  • Q1: What is the general stability of HCFO-1233zd?

    • A1: HCFO-1233zd(E) is a relatively stable compound under normal storage conditions. However, it can undergo degradation under specific conditions such as high temperatures, UV light (in the atmosphere), and in the presence of certain reactive species or incompatible materials.

  • Q2: What are the main degradation pathways for HCFO-1233zd?

    • A2: The primary degradation pathways are:

      • Atmospheric Degradation: Initiated by reaction with hydroxyl (OH) radicals in the troposphere[7][8].

      • Thermal Degradation: Primarily involves isomerization from the E-isomer to the Z-isomer at elevated temperatures[1][2].

      • Biotransformation: In biological systems, it is metabolized through oxidation and conjugation with glutathione[3].

Atmospheric Degradation

  • Q3: What is the atmospheric lifetime of HCFO-1233zd(E)?

    • A3: HCFO-1233zd(E) has a relatively short atmospheric lifetime, reported to be around 36 to 42 days[9][10].

  • Q4: Does HCFO-1233zd deplete the ozone layer?

    • A4: Due to its short atmospheric lifetime, very little HCFO-1233zd reaches the stratosphere. It has a very low Ozone Depletion Potential (ODP) of approximately 0.00034[9].

  • Q5: What are the main atmospheric degradation products of HCFO-1233zd(E)?

    • A5: The atmospheric degradation of HCFO-1233zd(E) is initiated by the addition of OH radicals to the double bond. This leads to a cascade of reactions forming several oxidation products, with a minor pathway leading to the formation of trifluoroacetic acid (TFA) with a yield of about 2%[9][10].

Thermal Degradation and Isomerization

  • Q6: At what temperature does HCFO-1233zd(E) start to degrade?

    • A6: Significant isomerization to the Z-isomer can occur at temperatures above 150°C[1]. The extent of isomerization is dependent on both temperature and duration of exposure.

  • Q7: Are there any materials that can accelerate the thermal degradation of HCFO-1233zd?

    • A7: Yes, the presence of certain metals and lubricants can affect the stability of HCFO-1233zd at high temperatures. Compatibility studies are recommended for systems operating at elevated temperatures.

  • Q8: What are the property differences between the E and Z isomers?

    • A8: The E (trans) and Z (cis) isomers have different physical properties, such as boiling point and vapor pressure[11]. The Z-isomer has a higher boiling point (39.6 °C) compared to the E-isomer (18.5 °C)[11]. The E-isomer is generally preferred for many applications due to its lower toxicity and better performance characteristics in some systems[12].

Biological Degradation

  • Q9: Is HCFO-1233zd metabolized in biological systems?

    • A9: Yes, but to a very low extent. It undergoes both oxidative biotransformation and glutathione conjugation. The metabolites are rapidly excreted[3].

  • Q10: What are the known metabolites of HCFO-1233zd?

    • A10: In rats, 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine have been identified as major urinary metabolites[3]. In in-vitro studies with liver microsomes, S-(3,3,3-trifluoro-trans-propenyl)-glutathione is a predominant metabolite in the presence of glutathione[3].

Data Presentation

Table 1: Environmental and Stability Data for HCFO-1233zd

PropertyValueReference(s)
Atmospheric Lifetime (E-isomer)36 - 42 days[9][10]
Ozone Depletion Potential (ODP)~0.00034[9]
Global Warming Potential (GWP, 100-year)< 5[10]
Trifluoroacetic Acid (TFA) Molar Yield~2%[9][10]

Table 2: Thermal Isomerization of HCFO-1233zd(E) to HCFO-1233zd(Z)

Temperature (°C)DurationIsomerization (% Z-isomer)Reference(s)
18014 days< 1.6%[2]
22014 days~ 9%[2]

Experimental Protocols

ASHRAE Standard 97: Sealed Glass Tube Method for Chemical Stability Testing

This standard provides a method for evaluating the chemical stability of materials for use in refrigerant systems at elevated temperatures.

  • Objective: To determine the compatibility and chemical stability of refrigerants with other materials such as lubricants and metals.

  • Apparatus: Borosilicate glass tubes.

  • General Procedure:

    • Thoroughly clean and dry the glass tubes.

    • Add the materials to be tested (e.g., HCFO-1233zd, lubricant, metal coupons) in the desired ratios.

    • Cool the tube (e.g., with liquid nitrogen) to freeze the contents and pull a vacuum to remove air.

    • Seal the glass tube using a torch.

    • Place the sealed tubes in an oven at a specified elevated temperature for a set duration (aging).

    • After aging, cool the tubes and carefully open them.

    • Analyze the contents (gas and liquid phases) using appropriate analytical techniques (e.g., GC for refrigerant decomposition, titration for acidity, visual inspection for changes in materials).

Note: This is a generalized description. For detailed procedures, it is essential to consult the full ANSI/ASHRAE Standard 97-2007[13][14][15][16][17].

Mandatory Visualizations

cluster_0 Atmospheric Degradation HCFO-1233zd(E) HCFO-1233zd(E) Intermediate_Products Intermediate Products HCFO-1233zd(E)->Intermediate_Products + •OH OH_Radical •OH Final_Products Final Products (e.g., HF, HCl, CO2) Intermediate_Products->Final_Products TFA Trifluoroacetic Acid (TFA) (~2% yield) Intermediate_Products->TFA

Caption: Atmospheric degradation pathway of HCFO-1233zd(E).

cluster_1 Thermal Isomerization HCFO-1233zd(E) HCFO-1233zd(E) (trans-isomer) HCFO-1233zd(Z) HCFO-1233zd(Z) (cis-isomer) HCFO-1233zd(E)->HCFO-1233zd(Z) Isomerization HCFO-1233zd(Z)->HCFO-1233zd(E) Isomerization Heat Heat (>150°C)

Caption: Thermal equilibrium between HCFO-1233zd isomers.

cluster_2 Biotransformation Pathways HCFO-1233zd HCFO-1233zd Oxidative_Metabolism Oxidative Metabolism HCFO-1233zd->Oxidative_Metabolism Glutathione_Conjugation Glutathione Conjugation HCFO-1233zd->Glutathione_Conjugation Metabolite_1 3,3,3-trifluorolactic acid Oxidative_Metabolism->Metabolite_1 Metabolite_2 N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine Glutathione_Conjugation->Metabolite_2 Metabolite_3 S-(3,3,3-trifluoro-trans-propenyl)-glutathione Glutathione_Conjugation->Metabolite_3

Caption: Major biotransformation routes of HCFO-1233zd.

References

"scale-up challenges in the production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-01 Low yield of the desired 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- isomer. - Suboptimal reaction temperature.[1] - Inefficient catalyst activity or deactivation.[2] - Incomplete conversion of starting materials.[3]- Optimize the reaction temperature within the recommended range for the specific synthesis route. For dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane, a temperature of 40-100°C is preferable.[1] - Regenerate or replace the catalyst. If using a solid catalyst, consider pretreatments like acid cleaning. - Increase residence time in the reactor or adjust the molar ratio of reactants.
PUR-01 Difficulty in separating the (E) and (Z) isomers of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. - Close boiling points of the isomers.[4] - Formation of azeotropic mixtures with other components.- Employ fractional distillation with a high number of theoretical plates. - Consider extractive distillation or using solid adsorbents like zeolites that may have different affinities for the isomers.[5]
PUR-02 Presence of halogenated ethylene impurities in the final product. - Side reactions during synthesis.[6]- Use adsorbents or chemisorption catalysts to remove these impurities.[6] - Optimize reaction conditions to minimize the formation of these by-products.
SYN-02 Rapid catalyst deactivation in the reactor. - Coking or fouling of the catalyst surface.[2] - Poisoning of the catalyst by impurities in the feed.- Periodically regenerate the catalyst through methods like calcination to burn off coke. - Purify the feedstock to remove any potential catalyst poisons.
SAF-01 Corrosion of reactor and downstream equipment. - Presence of corrosive by-products like HCl and unreacted HF.[3]- Use corrosion-resistant materials for reactor construction, such as nickel-containing alloys or stainless steel.[7] - Implement a scrubbing step with water or a caustic solution to remove acidic gases before further processing.[8]
OPR-01 Runaway reaction or poor temperature control in the reactor. - Highly exothermic nature of the hydrofluorination reaction.- Ensure adequate heat removal capacity in the reactor design. - For batch reactors, control the rate of addition of reactants. For continuous reactors, optimize flow rates and temperature monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?

A1: Common impurities include the undesired isomer ((E) or (Z)), unreacted starting materials, by-products such as other chlorinated and/or fluorinated propenes, and halogenated ethylenes.[3][5][6] The specific impurities will depend on the synthesis route.

Q2: How can I minimize the formation of by-products during synthesis?

A2: Optimizing reaction conditions such as temperature, pressure, and reactant molar ratios is crucial.[1][7] The choice of catalyst can also significantly influence selectivity towards the desired product.

Q3: What are the recommended methods for purifying the crude product?

A3: A combination of purification techniques is often necessary. Distillation is used to separate components with different boiling points, such as the desired product from starting materials and some by-products.[8] Adsorption using materials like zeolites can be effective for removing specific impurities that are difficult to separate by distillation.[5]

Q4: What are the key safety precautions when working with anhydrous hydrogen fluoride (HF) as a reactant?

A4: Anhydrous HF is extremely corrosive and toxic.[9][10] It is imperative to use appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and HF-resistant gloves.[11] All work should be conducted in a well-ventilated area, preferably in a fume hood.[12] An emergency response plan should be in place, and calcium gluconate gel should be readily available as a first aid measure for skin contact.[11]

Q5: How can I monitor the progress of the reaction and the purity of the product?

A5: Gas chromatography (GC) is a common analytical method for monitoring the reaction progress by quantifying the consumption of reactants and the formation of products and by-products. GC-Mass Spectrometry (GC-MS) can be used to identify unknown impurities.

Experimental Protocol: Synthesis via Dehydrochlorination

This protocol describes a general laboratory-scale synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- by the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane.

Materials:

  • 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)

  • Aqueous solution of a base (e.g., potassium hydroxide)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt) (optional)

  • Solvent (e.g., water)[1]

Equipment:

  • Jacketed glass reactor with a condenser, stirrer, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the reactor with the aqueous base solution and the phase-transfer catalyst (if used).

  • Heat the mixture to the desired reaction temperature (e.g., 50-80°C).[1]

  • Slowly add the 1,2-dichloro-2,3,3,3-tetrafluoropropane to the reactor via the addition funnel while stirring vigorously.

  • Maintain the reaction temperature and continue stirring for the desired reaction time.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Upon completion, cool the reactor and separate the organic phase from the aqueous phase.

  • Wash the organic phase with water to remove any remaining base.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The crude product can then be purified by distillation.

Quantitative Data Summary

ParameterValueReference
Typical Reaction Temperature 40 - 100 °C[1]
Typical Reaction Pressure 0 - 10 MPa[1]
Molar Ratio of Base to HCFC-234bb 0.2 - 2.5[1]
Boiling Point of (E)-isomer 18.5 °C[4]
Boiling Point of (Z)-isomer 39.6 °C[4]

Process Flow and Logic Diagrams

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_safety Safety & Operations LowYield Low Product Yield? CheckTemp Check & Optimize Reaction Temperature LowYield->CheckTemp Yes CheckCatalyst Check Catalyst Activity/Deactivation CheckTemp->CheckCatalyst End Issue Resolved CheckCatalyst->End Impurity High Impurity Levels? Distillation Optimize Distillation Parameters Impurity->Distillation Yes Adsorption Consider Adsorbent Purification Distillation->Adsorption Adsorption->End Corrosion Equipment Corrosion? MaterialSelection Verify Material Compatibility Corrosion->MaterialSelection Yes Scrubbing Implement/Check Acid Gas Scrubbing MaterialSelection->Scrubbing Scrubbing->End Start Identify Scale-Up Issue Start->LowYield Start->Impurity Start->Corrosion

Caption: Troubleshooting workflow for scale-up production.

References

"impact of impurities on the reactivity of 1-chloro-1,3,3,3-tetrafluoro-1-propene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1,3,3,3-tetrafluoro-1-propene. The following information addresses common issues related to impurities and their impact on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grades of 1-chloro-1,3,3,3-tetrafluoro-1-propene?

A1: Commercial 1-chloro-1,3,3,3-tetrafluoro-1-propene may contain several impurities stemming from its synthesis and handling. These can include:

  • Geometric Isomers: The Z-isomer of 1-chloro-1,3,3,3-tetrafluoro-1-propene is a common impurity in supplies of the E-isomer, and vice-versa.

  • Unreacted Starting Materials: Residuals from the manufacturing process, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa) or 1,1,1,3-tetrachloropropene, may be present.

  • By-products: Synthesis can lead to the formation of other halogenated propenes, such as 1,1-dichloro-2,3,3,3-tetrafluoropropene or 1-chloro-3,3,3-trifluoropropyne.

  • Acidic Impurities: Hydrogen fluoride (HF) and hydrogen chloride (HCl) can form through degradation or be carried over from the synthesis.[1]

  • Moisture: Water can be introduced during storage and handling.

  • Residual Catalysts: Traces of catalysts used in the manufacturing process may remain.

Q2: How can the isomeric purity of 1-chloro-1,3,3,3-tetrafluoro-1-propene be determined?

A2: The most common method for determining the isomeric purity is gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). The different boiling points of the Z and E isomers allow for their separation on an appropriate GC column. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) can also be used to quantify the isomeric ratio.

Q3: What is the potential impact of acidic impurities on my reaction?

A3: Acidic impurities such as hydrogen fluoride (HF) and hydrogen chloride (HCl) can have several detrimental effects on chemical reactions:

  • Catalyst Poisoning: They can deactivate acid-sensitive catalysts, particularly basic or organometallic catalysts.

  • Side Reactions: They can catalyze unwanted side reactions, such as isomerization, oligomerization, or decomposition of starting materials and products.

  • Corrosion: In the presence of moisture, these acids can be corrosive to stainless steel and other metallic components of your reaction setup.

Q4: Can the Z and E isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene exhibit different reactivity?

A4: Yes, geometric isomers can exhibit different reaction rates and selectivities due to steric and electronic differences. For example, in dehydrochlorination reactions of similar chlorofluoropropenes, the Z-isomer has been observed to be more reactive than the E-isomer. It is crucial to be aware of the isomeric ratio in your starting material, as it can affect reaction kinetics and product distribution.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Rates or Low Product Yield
Possible Cause Troubleshooting Step
Variable Isomeric Ratio Analyze the isomeric purity of each batch of 1-chloro-1,3,3,3-tetrafluoro-1-propene using GC or NMR. If significant variations are found, consider purifying the material to obtain a consistent isomeric ratio.
Presence of Inhibitors Unreacted starting materials or by-products could act as inhibitors. Analyze the purity of the starting material by GC-MS to identify potential inhibitors.
Catalyst Deactivation Acidic impurities (HF, HCl) or other reactive species may be deactivating your catalyst. Test the starting material for acidity. Consider passing the liquid or vapor through a packed bed of a solid adsorbent like activated alumina or zeolite to remove acidic impurities.
Issue 2: Formation of Unexpected By-products
Possible Cause Troubleshooting Step
Side Reactions Catalyzed by Impurities Acidic impurities can catalyze side reactions. Purify the starting material using distillation or adsorption columns to remove acids.
Reactivity of Impurities Other halogenated propene impurities may be participating in the reaction. Characterize the impurity profile of your starting material using GC-MS. If reactive impurities are identified, purification is necessary.
Reaction with Moisture Moisture can lead to hydrolysis and the formation of acidic by-products. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
Issue 3: Catalyst Instability or Degradation
Possible Cause Troubleshooting Step
Acidic Impurities HF and HCl are known to be detrimental to many catalytic systems. Implement a purification step to remove these acids prior to the reaction.
Residual Manufacturing Catalysts Trace metals from the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene could interfere with your catalytic system. If suspected, consider elemental analysis of the starting material.

Data Presentation

Table 1: Common Impurities and their Potential Impact

Impurity CategorySpecific ExamplesPotential Impact on ReactivityRecommended Purity Level
Geometric Isomers Z-1-chloro-1,3,3,3-tetrafluoro-1-propeneAltered reaction kinetics and product selectivity.Isomer ratio should be consistent between experiments.
Unreacted Precursors 1,1,1,3,3-pentafluoropropane (HFC-245fa)May be inert or could react under certain conditions, leading to by-products.< 0.1%
Synthesis By-products 1,1-dichloro-2,3,3,3-tetrafluoropropeneCan introduce competing reaction pathways and affect product purity.< 0.05%
Acidic Impurities Hydrogen Fluoride (HF), Hydrogen Chloride (HCl)Catalyst poisoning, corrosion, and catalysis of side reactions.< 10 ppm
Moisture Water (H₂O)Can lead to hydrolysis and formation of acidic species.< 20 ppm

Experimental Protocols

Protocol 1: Detection and Quantification of Acidic Impurities
  • Objective: To determine the concentration of acidic impurities (HF and HCl) in a sample of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

  • Methodology:

    • Bubble a known volume of gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene through a known volume of deionized water.

    • Alternatively, shake a known mass of liquid 1-chloro-1,3,3,3-tetrafluoro-1-propene with a known volume of deionized water in a separatory funnel.

    • Measure the pH of the aqueous solution.

    • For more quantitative results, titrate the aqueous solution with a standardized solution of a weak base (e.g., sodium borate) using a pH meter to determine the total acidity.

    • Ion chromatography can be used to specifically quantify fluoride and chloride ions.

Protocol 2: Purification of 1-chloro-1,3,3,3-tetrafluoro-1-propene by Adsorption
  • Objective: To remove acidic impurities and moisture from 1-chloro-1,3,3,3-tetrafluoro-1-propene.

  • Methodology:

    • Construct a column packed with a suitable solid adsorbent. For acidic impurities and moisture, a combination of activated alumina and molecular sieves (e.g., 3A or 4A) is effective. Zeolites can also be used.

    • Ensure the adsorbent is activated by heating under vacuum prior to use.

    • Pass the liquid or gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene through the packed column at a controlled flow rate.

    • Collect the purified product and re-analyze for acidity and moisture content to confirm the effectiveness of the purification.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Quality Control cluster_decision Decision Point cluster_purification Purification cluster_final Final State raw_material As-Received 1-Chloro-1,3,3,3-tetrafluoro-1-propene impurity_analysis Impurity Analysis (GC-MS, Acidity Test) raw_material->impurity_analysis decision Purity Acceptable? impurity_analysis->decision purification_step Purification (Distillation or Adsorption) decision->purification_step No purified_product Purified Product for Reaction decision->purified_product Yes purification_step->impurity_analysis

Caption: Quality control workflow for 1-chloro-1,3,3,3-tetrafluoro-1-propene.

impurity_impact cluster_impurities Common Impurities cluster_effects Impact on Reactivity acidic Acidic Impurities (HF, HCl) catalyst_poisoning Catalyst Poisoning acidic->catalyst_poisoning side_reactions Unwanted Side Reactions acidic->side_reactions isomers Geometric Isomers (Z/E) kinetic_changes Altered Reaction Kinetics isomers->kinetic_changes byproducts Organic By-products byproducts->side_reactions low_yield Reduced Product Yield byproducts->low_yield catalyst_poisoning->low_yield side_reactions->low_yield kinetic_changes->low_yield

Caption: Logical relationships between impurities and their impact on reactivity.

References

Technical Support Center: Improving Stereoselectivity in Reactions with Halogenated Propenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and structurally related halogenated propenes. Due to the limited availability of specific stereoselective reaction data for 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in the current scientific literature, this guide leverages established principles and examples from similar fluorinated and chlorinated alkene systems to provide actionable advice.

Frequently Asked Questions (FAQs)

Q1: We are observing poor diastereoselectivity in our addition reaction to a fluorinated propene. What are the initial steps for troubleshooting?

A1: Poor diastereoselectivity in addition reactions to fluorinated propenes often stems from insufficient facial discrimination of the double bond. Here’s a logical workflow to address this issue:

  • Analyze the Substrate: The electronic nature of your substrate is critical. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity and geometry of transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., non-polar, polar aprotic, polar protic).

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer.

  • Reagent Stoichiometry and Addition Rate: Carefully controlling the stoichiometry and employing slow addition of the reagent can minimize side reactions and improve selectivity.

Q2: How can we improve enantioselectivity in a catalytic reaction involving a prochiral halogenated alkene?

A2: Achieving high enantioselectivity requires a well-matched chiral catalyst and reaction conditions. Consider the following:

  • Catalyst Selection: The choice of chiral ligand is paramount. For reactions involving fluorinated substrates, ligands with specific steric and electronic properties may be necessary to create a sufficiently differentiated chiral pocket around the metal center.

  • Metal Precursor: The metal precursor can influence the catalytic activity and selectivity. It is often beneficial to screen different metal sources (e.g., different salts or oxidation states).

  • Catalyst Loading: While a higher catalyst loading may increase the reaction rate, it can sometimes have a detrimental effect on enantioselectivity. It is important to find the optimal catalyst loading that balances reactivity and selectivity.

  • Additives: The presence of additives, such as co-catalysts or activators, can have a profound impact on the stereochemical outcome.

Q3: Are there any general strategies for improving the stereoselectivity of reactions with electron-deficient alkenes like 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?

A3: Yes, several general strategies can be applied:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the reactant can effectively block one face of the molecule, directing the incoming reagent to the other face and leading to high diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

  • Substrate Control: Modifying the substrate to introduce sterically demanding groups near the reaction center can enhance facial bias and improve stereoselectivity.

  • Organocatalysis: Chiral organocatalysts, such as chiral amines or phosphoric acids, can be highly effective in promoting stereoselective reactions with electron-deficient alkenes through the formation of chiral intermediates.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (dr) in a Nucleophilic Addition Reaction
Potential Cause Troubleshooting Step Rationale
Flexible Transition State Screen different solvents (e.g., THF, CH2Cl2, Toluene, Hexane).The solvent can influence the conformation of the transition state. Less coordinating solvents may lead to a more ordered transition state.
Decrease the reaction temperature in increments of 10-20°C.Lower temperatures increase the energy difference between competing diastereomeric transition states.
Insufficient Steric Hindrance If possible, modify the substrate to include a bulkier protecting group or substituent near the reaction center.Increased steric bulk can create a greater facial bias, leading to higher diastereoselectivity.
Reagent Reactivity Use a less reactive nucleophile or add the nucleophile slowly.Slower, more controlled additions can favor the thermodynamically preferred product.
Issue 2: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction
Potential Cause Troubleshooting Step Rationale
Poor Catalyst-Substrate Match Screen a library of chiral ligands with different steric and electronic properties.The optimal ligand will create a chiral environment that effectively differentiates the two enantiotopic faces of the prochiral alkene.
Vary the metal precursor used to form the active catalyst.The counter-ion and oxidation state of the metal can affect the geometry and reactivity of the catalytic complex.
Suboptimal Reaction Conditions Optimize the reaction temperature and concentration.These parameters can influence the equilibrium between different catalytic species and the rate of background (non-enantioselective) reactions.
Screen additives, such as Lewis acids or bases, that can act as co-catalysts or activators.Additives can modify the structure and reactivity of the catalyst, leading to improved enantioselectivity.
Catalyst Deactivation or Inhibition Ensure the purity of all reagents and solvents. Use freshly prepared catalyst solutions.Impurities can poison the catalyst or lead to the formation of less selective catalytic species.

Experimental Protocols (Representative for Related Fluorinated Alkenes)

Note: The following protocols are for reactions with substrates structurally similar to 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and should be adapted and optimized for the specific reaction.

Protocol 1: Diastereoselective Boron-Wittig Reaction for the Synthesis of (Z)-Fluoro-borylalkenes

This protocol is adapted from the work of Han et al. (2022) on the synthesis of (Z)-fluoro- and (Z)-chloro-borylalkenes and can serve as a starting point for creating stereodefined alkenes.

Materials:

  • Fluoro-diborylmethane reagent

  • Ketone or aldehyde

  • Lithium tetramethylpiperidide (LiTMP)

  • Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the fluoro-diborylmethane reagent (2.0 equiv.) and LiCl (2.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LiTMP (1.5 equiv.) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the ketone or aldehyde (1.0 equiv.) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the E/Z ratio by 1H NMR analysis of the unpurified reaction mixture.

Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

G Troubleshooting Poor Stereoselectivity start Poor Stereoselectivity Observed is_diastereo Diastereoselective Reaction? start->is_diastereo is_enantio Enantioselective Reaction? is_diastereo->is_enantio No temp Optimize Temperature (Lower Temp) is_diastereo->temp Yes ligand Screen Chiral Ligands is_enantio->ligand Yes solvent Screen Solvents temp->solvent reagent Modify Reagent/ Addition Rate solvent->reagent auxiliary Consider Chiral Auxiliary reagent->auxiliary end Improved Stereoselectivity auxiliary->end metal Vary Metal Precursor ligand->metal conditions Optimize Conditions (Temp, Concentration) metal->conditions additives Screen Additives conditions->additives additives->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Conceptual Reaction Pathway for Asymmetric Catalysis

G Asymmetric Catalysis Concept sub Prochiral Alkene (e.g., 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-) complex Alkene-Catalyst Complex sub->complex cat Chiral Catalyst cat->complex reagent Reagent ts_R Transition State (pro-R) reagent->ts_R ts_S Transition State (pro-S) reagent->ts_S complex->ts_R Favored Pathway (Lower Energy) complex->ts_S Disfavored Pathway (Higher Energy) prod_R R-Enantiomer ts_R->prod_R prod_S S-Enantiomer ts_S->prod_S

Caption: Conceptual pathway for enantioselective catalysis.

"handling and storage best practices to prevent decomposition of 1-chloro-1,3,3,3-tetrafluoro-1-propene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the handling and storage of 1-chloro-1,3,3,3-tetrafluoro-1-propene to prevent its decomposition. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Issue Possible Cause(s) Recommended Action(s)
Cylinder Pressure Higher Than Expected - Exposure to high temperatures. - Decomposition of the product.- Immediately move the cylinder to a cool, well-ventilated area. - Do not heat the cylinder. - If decomposition is suspected (e.g., discoloration, unusual odor), do not use the product and contact the supplier for guidance on safe disposal.
Presence of a Sharp, Acidic Odor - Decomposition of the product, leading to the formation of hydrogen chloride (HCl) and hydrogen fluoride (HF).- Evacuate the area immediately. - Ensure adequate ventilation. - Use appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), when re-entering the area. - Identify and address the source of decomposition (e.g., contamination, high temperature).
Discoloration of the Product (if visible in liquid phase) - Contamination with incompatible materials. - Onset of decomposition.- Do not use the product. - Safely quarantine the cylinder. - Contact the supplier for advice on analysis and disposal.
Corrosion of Storage Container or Associated Equipment - Reaction with incompatible materials. - Presence of moisture, leading to the formation of corrosive acids (HCl, HF) upon decomposition.- Immediately discontinue use of the affected equipment. - Inspect all equipment that has been in contact with the product for signs of corrosion. - Ensure that all materials in contact with the product are compatible (see FAQ section). - Use only in dry conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-chloro-1,3,3,3-tetrafluoro-1-propene?

A1: To ensure the stability of 1-chloro-1,3,3,3-tetrafluoro-1-propene, it should be stored in a dry, cool, and well-ventilated area, protected from direct sunlight.[1] The storage temperature should not exceed 50°C (122°F).[1] Cylinders should be stored upright and securely fastened to prevent them from falling over.

Q2: What materials are incompatible with 1-chloro-1,3,3,3-tetrafluoro-1-propene?

A2: This compound is incompatible with alkali metals, finely divided metals such as aluminum, magnesium, or zinc, strong acids, strong bases, and strong oxidizing agents.[1] Contact with these materials can lead to vigorous reactions and decomposition.

Q3: What are the primary decomposition products of 1-chloro-1,3,3,3-tetrafluoro-1-propene?

A3: Under conditions of thermal decomposition, such as in a fire, the primary hazardous decomposition products are carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[1]

Q4: What are the signs of decomposition?

A4: Signs of decomposition include a noticeable increase in cylinder pressure, the presence of a sharp, acidic odor, discoloration of the material, and corrosion of the container or equipment.

Q5: What is the expected shelf life of 1-chloro-1,3,3,3-tetrafluoro-1-propene?

Q6: How should I handle a leaking cylinder?

A6: In case of a leak, evacuate the area immediately. Ensure adequate ventilation to disperse the gas. Leaks should only be addressed by trained personnel wearing appropriate PPE, including chemical-resistant gloves and safety goggles. If the leak is significant, a self-contained breathing apparatus (SCBA) may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and storage of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Parameter Value Reference
Recommended Storage Temperature < 50°C (122°F)[1]
Incompatible Substances Alkali metals, finely divided metals, strong acids, strong bases, strong oxidizing agents[1]
Primary Decomposition Products Carbon oxides, Hydrogen Chloride (HCl), Hydrogen Fluoride (HF)[1]

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol is a general guideline and should be adapted based on specific experimental requirements and available equipment.

  • Objective: To assess the stability of 1-chloro-1,3,3,3-tetrafluoro-1-propene under elevated temperature conditions to predict its long-term stability.

  • Apparatus:

    • Temperature-controlled oven or environmental chamber.

    • Pressure-rated sample cylinders compatible with the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

  • Procedure:

    • Fill a designated, pressure-rated sample cylinder with 1-chloro-1,3,3,3-tetrafluoro-1-propene, leaving adequate headspace.

    • Record the initial pressure and obtain an initial sample for GC-MS analysis to determine the baseline purity and identify any existing impurities.

    • Place the cylinder in a temperature-controlled oven set to a constant elevated temperature (e.g., 50°C).

    • At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks), remove the cylinder from the oven and allow it to equilibrate to ambient temperature.

    • Record the pressure. A significant increase in pressure may indicate decomposition.

    • Carefully take a sample for GC-MS analysis.

    • Compare the chromatograms from each time point to the initial sample to identify any new peaks that may indicate decomposition products.

    • Quantify the decrease in the parent compound and the formation of any new compounds.

  • Data Analysis:

    • Plot the concentration of 1-chloro-1,3,3,3-tetrafluoro-1-propene as a function of time.

    • Identify and quantify any significant decomposition products.

    • Use the data to estimate the rate of decomposition at the elevated temperature.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Decomposition of 1-Chloro-1,3,3,3-tetrafluoro-1-propene start Decomposition Suspected? check_pressure Check Cylinder Pressure start->check_pressure check_odor Check for Odor start->check_odor visual_inspection Visually Inspect (if possible) start->visual_inspection pressure_high Pressure Elevated? check_pressure->pressure_high odor_present Acidic Odor Present? check_odor->odor_present discoloration Discoloration/Corrosion? visual_inspection->discoloration isolate_cylinder Isolate Cylinder in a Cool, Ventilated Area pressure_high->isolate_cylinder Yes no_issue No Immediate Issue Detected pressure_high->no_issue No odor_present->isolate_cylinder Yes odor_present->no_issue No discoloration->isolate_cylinder Yes discoloration->no_issue No contact_supplier Contact Supplier for Disposal isolate_cylinder->contact_supplier

Caption: Troubleshooting workflow for suspected decomposition.

Potential Decomposition Pathway

decomposition_pathway Potential Thermal Decomposition Pathway parent 1-Chloro-1,3,3,3-tetrafluoro-1-propene (C3HClF4) heat High Temperature parent->heat radicals Formation of Radicals heat->radicals hcl Hydrogen Chloride (HCl) radicals->hcl hf Hydrogen Fluoride (HF) radicals->hf cf3_rad Trifluoromethyl Radical (•CF3) radicals->cf3_rad other_rad Other Fluorinated Radicals radicals->other_rad cox Carbon Oxides (CO, CO2) cf3_rad->cox Further Reactions other_rad->cox Further Reactions

Caption: Simplified thermal decomposition pathway.

References

Technical Support Center: Experimental Use of Fluorinated Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the experimental use of fluorinated alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, offer troubleshooting solutions, and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with fluorinated alkenes, presented in a question-and-answer format.

Issue: Low or No Product Yield in Hydrofluorination

Q1: My hydrofluorination of an electron-deficient alkene is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the hydrofluorination of electron-deficient alkenes are often due to the reduced nucleophilicity of the double bond and potential side reactions. Here are some troubleshooting steps:

  • Reagent Choice: The acidity of hydrogen fluoride (HF) itself is often insufficient to activate functionalized alkenes.[1][2] Consider using a more reactive HF source. Pyridine-HF is a common reagent, but it may require a large excess and is most effective for alkenes without many functional groups.[3] A bifunctional activation system, such as KHSO₄-¹³HF, can enhance both the acidity and nucleophilicity of HF, leading to better yields with a wider range of functionalized alkenes.[3][4]

  • Reaction Conditions:

    • Solvent: The choice of solvent can be critical. Dichloroethane (DCE) has been shown to be effective in hydrofluorination reactions using KHSO₄-¹³HF.[4]

    • Temperature: These reactions are often run at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[3][5] Optimizing the temperature profile for your specific substrate may be necessary.

    • Stoichiometry: Carefully control the stoichiometry of the HF reagent. While an excess may be needed, a large excess can sometimes lead to side products. For some substrates, using a smaller excess of the HF reagent in a more dilute solution can improve yields.[5]

  • Substrate Purity: Ensure your starting alkene is pure. Impurities can interfere with the reaction.

  • Moisture Control: These reactions are sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous.

Issue: Lack of Selectivity in Trifluoromethylation

Q2: I am attempting a trifluoromethylation of an alkene and observing a mixture of products (hydrotrifluoromethylation, vinylic trifluoromethylation, and/or iodotrifluoromethylation). How can I control the selectivity?

A2: The trifluoromethylation of alkenes using reagents like the Togni reagent can indeed lead to different products depending on the reaction conditions. Selectivity can be controlled by the choice of additives and solvent.[6]

  • For Hydrotrifluoromethylation: The addition of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) can promote the formation of the hydrotrifluoromethylated product. In this case, DMF can also act as the hydrogen source.[6]

  • For Vinylic Trifluoromethylation: The use of a soluble iodide source like tetra-n-butylammonium iodide (TBAI) in a non-polar solvent like 1,4-dioxane can favor the formation of the vinylic trifluoromethylation product.[6] This often proceeds through an initial iodotrifluoromethylation followed by elimination.

  • For Iodotrifluoromethylation: Using a less soluble iodide salt such as potassium iodide (KI) can lead to the isolation of the iodotrifluoromethylated product.[6]

The key is that the solubility of the iodide salt and the nature of the solvent play a crucial role in determining the reaction pathway.[6]

Issue: Decomposition of Starting Material or Product

Q3: My fluorinated alkene or the resulting product appears to be decomposing during the reaction or workup. What could be the cause?

A3: Fluorinated alkenes and their products can be susceptible to decomposition under certain conditions.

  • Instability to pH: Some fluorinated compounds are unstable in solution, especially at neutral or elevated pH. For example, compounds containing a 2-(fluoromethyl)pyrrolidine moiety have shown significant decomposition at pH 7.4.[7] If your compound has a basic nitrogen atom, consider the possibility of intramolecular reactions leading to decomposition.

  • Elimination of HF: β-Fluoro carbonyl compounds that have an acidic α-proton can be unstable and prone to eliminating HF.[7] If your product has this structural motif, a non-aqueous or acidic workup might be necessary.

  • Metabolic Instability: If you are working in a biological system, be aware that fluorinated alkenes can be metabolized by cytochrome P450 enzymes. This can involve epoxidation of the double bond, followed by the loss of fluoride, or oxidation of an allylic amine to form a reactive Michael acceptor.[7][8]

To mitigate decomposition, consider the following:

  • Maintain anhydrous and inert conditions.

  • Use aprotic solvents.

  • Perform the reaction and workup at low temperatures.

  • If applicable, use a mildly acidic workup to quench the reaction.

Frequently Asked Questions (FAQs)

Reactivity and Stability

  • Q: Why are fluorinated alkenes generally more susceptible to nucleophilic attack than their non-fluorinated counterparts? A: The highly electronegative fluorine atoms withdraw electron density from the double bond, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles.[9]

  • Q: How does the stability of cis and trans isomers of fluorinated alkenes compare? A: Similar to non-fluorinated alkenes, trans isomers of fluorinated alkenes are generally more stable than their cis counterparts due to reduced steric strain.[10][11]

  • Q: Can I predict which double bond will react in a molecule with multiple alkenes? A: In hydrofluorination reactions, the double bond with the higher Highest Occupied Molecular Orbital (HOMO) density, which is generally the more electron-rich double bond, will preferentially react.[1]

Safety and Handling

  • Q: What are the primary hazards associated with working with gaseous fluorinated alkenes like trifluoroethylene? A: Gaseous fluorinated alkenes are often flammable and can form explosive mixtures with air.[12] They are also typically stored as liquefied gases under pressure and may explode if heated.[12] Many are also toxic and can displace oxygen, leading to a risk of asphyxiation in poorly ventilated areas.[13]

  • Q: What personal protective equipment (PPE) should I wear when working with fluorinated alkenes? A: The required PPE depends on the specific compound and the nature of the experiment. For gaseous fluorinated alkenes, this typically includes:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield may be necessary for operations with a higher risk of splashes or explosions.[14]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber) are essential. The specific type should be chosen based on the chemical compatibility with the substance being handled.[14]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or more hazardous operations, a chemical-resistant suit may be necessary.[14]

    • Respiratory Protection: Work should be performed in a well-ventilated fume hood. If there is a risk of exposure above the permissible limit, a suitable respirator or a self-contained breathing apparatus (SCBA) may be required.[14][15]

  • Q: How should I safely quench a reaction involving a fluorinating agent? A: Quenching should be done carefully, especially with highly reactive fluorinating agents.

    • For reactions involving elemental fluorine (F₂), the unreacted gas and any HF byproducts must be neutralized. This can be done by bubbling the exhaust gas through a scrubber containing a 5-10% aqueous sodium hydroxide solution.[5] It is crucial to use a concentration in this range, as more dilute solutions can lead to the formation of toxic oxygen difluoride (OF₂). The quenching process is exothermic, so cooling the quench vessel is recommended.[5]

    • For quenching pyrophoric materials that may be used in conjunction with fluorinated compounds, a sequential addition of isopropanol, followed by an isopropanol/water mixture, and finally water is a safe protocol. This should be done under an inert atmosphere and at low temperatures.[16]

Characterization

  • Q: I am having trouble getting a clean ¹³C NMR spectrum for my fluorinated compound, especially for the carbons attached to fluorine. Why is this? A: Carbons directly bonded to fluorine will appear as multiplets in a standard proton-decoupled ¹³C NMR spectrum due to C-F coupling. This can split the signal and, in cases of low concentration or multiple fluorine atoms, cause the signal to be lost in the baseline noise.[17] Longer acquisition times or the use of a fluorine-decoupling pulse sequence may be necessary to observe these carbons as singlets.

  • Q: Are there any common or unusual fragmentation patterns I should be aware of when analyzing fluorinated compounds by mass spectrometry? A: Yes, fluorinated compounds often exhibit characteristic fragmentation patterns.

    • The loss of HF (20 Da) or F (19 Da) is a common fragmentation pathway.[7]

    • In the mass spectra of perfluorinated compounds, the CF₃⁺ ion is often the most abundant peak.[4][18]

    • For silylated polyfluoroalkyl compounds, an unusual fragmentation leading to an [M-111]⁺ ion has been observed.[19]

Experimental Protocols

Protocol 1: General Procedure for Hydrofluorination of Alkenes using KHSO₄-¹³HF

This protocol is adapted from Lu et al., J. Am. Chem. Soc. 2017, 139, 49, 18202–18205.[3][4][5]

  • Preparation: In a dry fume hood, add the alkene (0.2 mmol) and 1,2-dichloroethane (DCE, 0.2 mL) to a dry polyethylene or polypropylene vial equipped with a magnetic stir bar.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Carefully add KHSO₄-¹³HF (1.0 equivalent) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes) and then warm to room temperature, continuing to stir for an additional period (e.g., 1.5 hours). The optimal reaction time will vary depending on the substrate.

  • Quenching: Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Substrate TypeReaction ConditionsTypical Yield (%)
Monosubstituted Alkenes0 °C to rt, 2 h75-95
Disubstituted Alkenes0 °C to rt, 2 h80-92
Trisubstituted Alkenes50 °C, 2 h70-88
Dienes (selective)0 °C to rt, 15 h65-78

Table 1: Representative yields for the hydrofluorination of various alkenes using KHSO₄-¹³HF. Yields are isolated yields and will vary based on the specific substrate.[3][5]

Protocol 2: General Procedure for Visible-Light-Mediated Hydrotrifluoromethylation of Unactivated Alkenes

This protocol is adapted from Mizuta et al., J. Am. Chem. Soc. 2013, 135, 7, 2505–2508.[20]

  • Preparation: In a Schlenk tube, combine the unactivated alkene (0.5 mmol), Umemoto's reagent (1.2 equivalents), and Ru(bpy)₃Cl₂ (5 mol%).

  • Solvent Addition: Add anhydrous methanol (MeOH, 5 mL) via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for the specified reaction time (typically 12-24 hours).

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Substrate TypeReaction Time (h)Typical Yield (%)
Terminal Alkenes12-1860-85
1,1-Disubstituted Alkenes18-2455-75
Styrenes1270-90

Table 2: Representative yields for the hydrotrifluoromethylation of unactivated alkenes. Yields are isolated yields and will vary based on the specific substrate.[20]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Alkene and Solvent start->reagents cool Cool to 0°C reagents->cool add_hf Add Fluorinating Reagent cool->add_hf stir Stir at 0°C add_hf->stir warm Warm to Room Temperature stir->warm quench Quench Reaction warm->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: A typical experimental workflow for the hydrofluorination of an alkene.

troubleshooting_yield low_yield Low Product Yield? check_reagents Check Reagent Activity/Purity low_yield->check_reagents Reagent Issue? check_conditions Verify Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions Condition Issue? check_workup Review Workup Procedure low_yield->check_workup Workup Issue? optimize_reagents Use more active reagent (e.g., KHSO4-13HF) check_reagents->optimize_reagents optimize_conditions Adjust temperature or reaction time check_conditions->optimize_conditions improve_workup Ensure anhydrous conditions and efficient extraction check_workup->improve_workup success Improved Yield optimize_reagents->success optimize_conditions->success improve_workup->success

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Validation & Comparative

A Comparative Analysis of 1-Chloro-1,3,3,3-tetrafluoropropene and Other Fluoroalkenes for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Reactivity, and Metabolic Stability

Fluoroalkenes represent a critical class of building blocks in medicinal chemistry, offering unique properties that can enhance the pharmacological profile of drug candidates. Among these, 1-chloro-1,3,3,3-tetrafluoropropene stands out as a versatile reagent. This guide provides a comparative analysis of 1-chloro-1,3,3,3-tetrafluoropropene against other relevant fluoroalkenes, focusing on key parameters pertinent to drug discovery and development. The information is supported by experimental data and detailed protocols to aid in the practical application of these findings.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). A comparison of key properties for 1-chloro-1,3,3,3-tetrafluoropropene and other selected fluoroalkenes is presented below.

Property1-Chloro-1,3,3,3-tetrafluoropropeneTetrafluoroethyleneHexafluoropropene(Z)-1-Chloro-2,3,3,3-tetrafluoropropene
Molecular Formula C₃HClF₄C₂F₄C₃F₆C₃HClF₄
Molecular Weight ( g/mol ) 148.48[1]100.02150.02148.48[2]
Boiling Point (°C) 19-20[3]-76.3-29.4Not available
LogP (octanol-water) 2.5[1]1.22.62.1[2]

Table 1: Comparison of Physicochemical Properties of Selected Fluoroalkenes. LogP values are computed estimates and provide an indication of the lipophilicity of the compounds.

Chemical Reactivity: Versatility in Synthesis

The reactivity of fluoroalkenes is a key determinant of their utility in synthesizing complex molecules. The presence of both a double bond and halogen atoms provides multiple avenues for chemical modification. A critical reaction for fluoroalkenes is nucleophilic substitution, where a nucleophile replaces a leaving group, typically a halide.

Fluoroalkenes are known to react with biological nucleophiles, such as the thiol group in glutathione (GSH), which is a key player in cellular detoxification pathways. The reaction with glutathione can be a significant metabolic pathway for these compounds. For instance, 1,1,2-trichloro-3,3,3-trifluoro-1-propene has been shown to be metabolized through glutathione conjugation[1].

Metabolic Stability: Predicting In Vivo Fate

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. In vitro assays using liver microsomes are a standard method for assessing metabolic stability early in the drug discovery process. These assays measure the rate of disappearance of a compound when incubated with liver enzymes, primarily cytochrome P450s.

Data from a study on (Z)-1-chloro-2,3,3,3-tetrafluoropropene (an isomer of the target compound) suggests it is not expected to undergo significant metabolism[2]. Another related compound, trans-1-chloro-3,3,3-trifluoropropene, undergoes both oxidative biotransformation and glutathione conjugation, but at very low rates. The biotransformation of tetrafluoroethylene (TFE) is known to proceed via glutathione conjugation and the mercapturic acid pathway[2]. This suggests that metabolism of 1-chloro-1,3,3,3-tetrafluoropropene is likely to be slow and may proceed through similar pathways.

Logical Workflow for Assessing Fluoroalkene Suitability in Drug Discovery

G cluster_0 Initial Screening cluster_1 In Vitro ADME cluster_2 Lead Optimization Physicochemical_Properties Physicochemical Properties (LogP, MW, BP) Metabolic_Stability Metabolic Stability (Microsomal Assay) Physicochemical_Properties->Metabolic_Stability Lipophilicity affects metabolism Cell_Permeability Cell Permeability (Caco-2 Assay) Physicochemical_Properties->Cell_Permeability Size and polarity affect transport Chemical_Reactivity Chemical Reactivity (Nucleophilic Substitution) Chemical_Reactivity->Metabolic_Stability Reactivity with biological nucleophiles In_Vivo_Studies In Vivo Studies Metabolic_Stability->In_Vivo_Studies Cell_Permeability->In_Vivo_Studies

Caption: Workflow for evaluating fluoroalkenes in drug discovery.

Cell Permeability: Crossing Biological Barriers

For a drug to be orally bioavailable, it must be able to cross the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal lining. The output of this assay is the apparent permeability coefficient (Papp).

While specific comparative Papp values for 1-chloro-1,3,3,3-tetrafluoropropene and other fluoroalkenes are not available in the reviewed literature, the assay can be performed to generate this crucial data. Generally, compounds with high lipophilicity (LogP > 3) can sometimes show underestimated permeability in standard Caco-2 assays, and modifications to the protocol, such as the addition of bovine serum albumin (BSA), may be necessary to obtain more accurate results[4].

Experimental Protocols

Synthesis of 1-Chloro-1,3,3,3-tetrafluoropropene

A common route for the synthesis of hydrofluoropropenes involves the fluorination of chlorinated precursors. For example, 1,3,3,3-tetrafluoropropene can be produced from 1,1,1,3,3-pentachloropropane through successive fluorination steps, with 1-chloro-3,3,3-trifluoropropene as a key intermediate[5]. While a detailed, step-by-step protocol for the specific synthesis of 1-chloro-1,3,3,3-tetrafluoropropene was not found in the initial search, a general approach would involve the controlled fluorination of a suitable pentachloropropane isomer.

Microsomal Stability Assay for Volatile Fluoroalkenes

This protocol is adapted from standard microsomal stability assays and includes modifications for handling volatile compounds.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Acetonitrile (ACN) or methanol (ice-cold) for quenching

  • 96-well plates and sealing mats suitable for volatile compounds

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Seal the plate immediately and incubate at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Workflow for Microsomal Stability Assay

G Start Start Prepare_Reagents Prepare Reagents (Microsomes, Buffer, NADPH) Start->Prepare_Reagents Incubate_Compound Incubate Compound with Microsomes at 37°C Prepare_Reagents->Incubate_Compound Add_NADPH Add NADPH to Initiate Reaction Incubate_Compound->Add_NADPH Sample_at_Time_Points Sample at t=0, 5, 15, 30, 60 min Add_NADPH->Sample_at_Time_Points Quench_Reaction Quench Reaction with Cold Solvent Sample_at_Time_Points->Quench_Reaction Analyze_Samples Analyze by LC-MS/MS Quench_Reaction->Analyze_Samples Calculate_Stability Calculate Half-life and CLint Analyze_Samples->Calculate_Stability End End Calculate_Stability->End

Caption: Experimental workflow for the microsomal stability assay.

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of fluoroalkenes.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, perform a Lucifer yellow leakage test.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Compound Addition: Add the test compound and controls to the apical (for A to B transport) or basolateral (for B to A transport) chamber. Add fresh HBSS to the receiver chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Analyze the concentration of the compound in the samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

Logical Flow of a Caco-2 Permeability Assay

G Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate_Cells Culture for 21-25 days to form monolayer Seed_Cells->Differentiate_Cells Check_Integrity Measure TEER and Lucifer Yellow leakage Differentiate_Cells->Check_Integrity Prepare_Assay Wash monolayer and add compounds Check_Integrity->Prepare_Assay Incubate Incubate at 37°C for 2 hours Prepare_Assay->Incubate Sample_and_Analyze Sample chambers and analyze by LC-MS/MS Incubate->Sample_and_Analyze Calculate_Papp Calculate Papp and Efflux Ratio Sample_and_Analyze->Calculate_Papp

Caption: Key steps in performing a Caco-2 cell permeability assay.

Conclusion

1-Chloro-1,3,3,3-tetrafluoropropene and other fluoroalkenes offer significant potential in drug discovery due to their unique chemical properties. This guide has provided a comparative overview of their physicochemical characteristics, reactivity, and metabolic stability, along with detailed experimental protocols for their evaluation. While direct comparative data is still emerging, the provided information and methodologies will enable researchers to make informed decisions on the selection and application of these valuable synthetic building blocks in the pursuit of novel therapeutics. Further head-to-head experimental comparisons are warranted to fully elucidate the relative advantages of 1-chloro-1,3,3,3-tetrafluoropropene in a drug development context.

References

"performance comparison of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in specific catalytic cycles"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of industrial chemistry, the efficiency of catalytic cycles is paramount. This guide offers a comparative analysis of the performance of two distinct olefins, the widely used 1-propene and the fluorinated compound 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)), in key catalytic reactions. While extensive data exists for the catalytic transformation of 1-propene, a notable gap in publicly available research limits a direct, quantitative comparison with HCFO-1233zd(E) in similar catalytic processes. This guide, therefore, presents a comprehensive overview of 1-propene's performance, alongside the available information for HCFO-1233zd(E), highlighting areas where further research is needed.

Catalytic Hydrogenation: A Tale of Two Substrates

Catalytic hydrogenation is a fundamental reaction in organic synthesis, converting unsaturated compounds to their saturated counterparts. The performance of 1-propene in this reaction is well-documented, serving as a benchmark for olefin reactivity.

Quantitative Performance Data: Catalytic Hydrogenation of 1-Propene

CatalystTemperature (°C)Pressure (atm)Conversion (%)Selectivity to Propane (%)Turnover Frequency (TOF) (h⁻¹)Reference
Pt/ZrO₂251>95>99Not Reported[1]
1% V/SiO₂221.0192 (initial)Not Reported~6 (initial)[2]
Cu-Zn/Al₂O₃100-3001VariableHighNot Reported[3]

Experimental Protocol: Catalytic Hydrogenation of 1-Propene

A typical experimental setup for the gas-phase hydrogenation of 1-propene involves a fixed-bed reactor packed with a solid catalyst. A feed gas mixture of 1-propene, hydrogen, and an inert gas (e.g., helium or nitrogen) is passed through the reactor at a controlled temperature and pressure. The product stream is then analyzed using gas chromatography (GC) to determine the conversion of 1-propene and the selectivity towards propane.

For the Pt/ZrO₂ catalyst, the reaction can be conducted at room temperature (25°C) and atmospheric pressure.[1] In a study using a vanadium-based catalyst (1% V/SiO₂), the reaction was performed in a plug flow reactor at 22°C with a feed of 1.2% propene and 42% hydrogen.[2]

Catalytic Cycle: Olefin Hydrogenation (Horiuti-Polanyi Mechanism)

The Horiuti-Polanyi mechanism is a widely accepted model for the hydrogenation of alkenes on metal surfaces.

Horiuti_Polanyi cluster_0 Catalytic Cycle Catalyst Catalyst H2_adsorption H₂ Adsorption Catalyst->H2_adsorption + H₂ H_dissociation H₂ Dissociation H2_adsorption->H_dissociation Alkene_adsorption Alkene Adsorption H_dissociation->Alkene_adsorption + Alkene First_H_addition First H Addition Alkene_adsorption->First_H_addition Second_H_addition Second H Addition First_H_addition->Second_H_addition Alkane_desorption Alkane Desorption Second_H_addition->Alkane_desorption Alkane_desorption->Catalyst - Alkane

Caption: Horiuti-Polanyi mechanism for olefin hydrogenation.

Performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in Catalytic Hydrogenation

Currently, there is a lack of published, peer-reviewed data detailing the catalytic hydrogenation of HCFO-1233zd(E) under conditions comparable to those used for 1-propene. The presence of chlorine and fluorine atoms on the double bond is expected to significantly influence its reactivity. The electron-withdrawing nature of the halogen atoms would likely decrease the electron density of the C=C bond, potentially making it less susceptible to electrophilic attack by hydrogen atoms on the catalyst surface. Further experimental investigation is required to quantify its performance in this catalytic cycle.

Catalytic Polymerization: Building Macromolecules

Catalytic polymerization of olefins is a cornerstone of the polymer industry. The performance of 1-propene in this process, particularly using Ziegler-Natta and metallocene catalysts, has been extensively studied.

Quantitative Performance Data: Catalytic Polymerization of 1-Propene

Catalyst SystemCocatalystTemperature (°C)Activity (kg polymer/mol Ti·h)Isotacticity (%)Reference
TiCl₄/MgCl₂Al(i-Bu)₃70~30095-98[4]
TiCl₄/MgCl₂AlEt₃70~150>98[4]

Experimental Protocol: Polymerization of 1-Propene

The polymerization of 1-propene using a supported titanium-magnesium catalyst is typically carried out in a stirred tank reactor. The catalyst and a cocatalyst, such as triisobutylaluminum (Al(i-Bu)₃) or triethylaluminum (AlEt₃), are introduced into a solvent (e.g., heptane) under an inert atmosphere. Propene monomer is then fed into the reactor at a controlled pressure and temperature. The polymerization is allowed to proceed for a specific duration, after which the reaction is terminated, and the polymer is collected, washed, and dried. The activity of the catalyst is determined by the mass of polymer produced per mole of titanium per hour. The stereoregularity (isotacticity) of the polypropylene is typically analyzed using techniques like ¹³C NMR.[4]

Catalytic Cycle: Ziegler-Natta Polymerization (Cossee-Arlman Mechanism)

The Cossee-Arlman mechanism describes the chain growth in Ziegler-Natta polymerization.

Cossee_Arlman cluster_1 Ziegler-Natta Polymerization Active_Site Active Site (Ti-Alkyl) Olefin_Coordination Olefin Coordination Active_Site->Olefin_Coordination + Propene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Chain_Propagation Chain Propagation Migratory_Insertion->Chain_Propagation Chain_Propagation->Active_Site (ready for next monomer)

Caption: Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in Catalytic Polymerization

There is limited information available in the scientific literature regarding the catalytic polymerization of HCFO-1233zd(E). The presence of the bulky and electron-withdrawing chlorine and trifluoromethyl groups would likely present significant steric and electronic challenges for traditional polymerization catalysts. These groups could hinder the coordination of the monomer to the active site and affect the insertion step. While research exists on the synthesis of fluorinated polymers, specific data on the homopolymerization or copolymerization of HCFO-1233zd(E) using common industrial catalysts is not readily found.[5][6][7]

Catalytic Epoxidation: Introducing an Oxygen Atom

Catalytic epoxidation is a crucial process for producing epoxides, which are valuable intermediates in the chemical industry. The epoxidation of 1-propene to propylene oxide has been a subject of intense research.

Quantitative Performance Data: Catalytic Epoxidation of 1-Propene

CatalystOxidantTemperature (°C)Propene Conversion (%)Propylene Oxide Selectivity (%)Reference
Au/TS-1H₂/O₂220~2~98[8]
Ag-Cu/BaCO₃O₂2003.655.1[9]
Cu-OH-Cl-TiO₂O₂2274.838.9[9]
TS-1H₂O₂40-50HighHigh[10]

Experimental Protocol: Catalytic Epoxidation of 1-Propene

For the gas-phase epoxidation of 1-propene using a gold-titania catalyst, the reaction is typically conducted in a fixed-bed flow reactor. A feed gas containing 1-propene, hydrogen, and oxygen, diluted with an inert gas like helium, is passed over the catalyst bed at elevated temperatures (e.g., 220°C).[8] The product stream is analyzed online by gas chromatography to determine the conversion of propene and the selectivity to propylene oxide.

In the case of hydrogen peroxide as the oxidant with a TS-1 catalyst, the reaction is often carried out in a liquid phase under milder conditions (40-50°C).[10]

Catalytic Cycle: Olefin Epoxidation with a Metal Catalyst

The mechanism for olefin epoxidation can vary depending on the catalyst and oxidant used. A general representation is shown below.

Epoxidation_Cycle cluster_2 Catalytic Epoxidation Catalyst_Active Active Catalyst (Metal-Oxo Species) Olefin_Attack Olefin Attack on Metal-Oxo Catalyst_Active->Olefin_Attack + Propene Metallaoxetane Metallaoxetane Intermediate Olefin_Attack->Metallaoxetane Epoxide_Formation Epoxide Formation & Catalyst Regeneration Metallaoxetane->Epoxide_Formation Epoxide_Formation->Catalyst_Active - Propylene Oxide

Caption: A generalized catalytic cycle for olefin epoxidation.

Performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in Catalytic Epoxidation

Similar to hydrogenation and polymerization, there is a significant lack of data on the catalytic epoxidation of HCFO-1233zd(E). The electron-deficient nature of the double bond, due to the attached halogens, would likely make it less nucleophilic and therefore less reactive towards electrophilic oxygen transfer agents typically involved in epoxidation reactions. The steric hindrance from the substituents could also play a role in impeding the approach of the olefin to the catalytic active site.

Conclusion: A Call for Further Investigation

This comparative guide underscores the extensive body of knowledge surrounding the catalytic performance of 1-propene in fundamental industrial reactions. In contrast, the performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in these same catalytic cycles remains largely unexplored in the public domain. The unique electronic and steric properties imparted by the chlorine and fluorine substituents suggest that its reactivity would differ significantly from that of 1-propene. To fully understand the potential of HCFO-1233zd(E) as a substrate in catalytic transformations and to enable its broader application, dedicated research into its performance in catalytic hydrogenation, polymerization, and epoxidation is essential. Such studies would not only fill a critical knowledge gap but also open new avenues for the synthesis of novel fluorinated materials.

References

Comparative Analysis of 1-Chloro-1,3,3,3-tetrafluoro-1-propene Derivatives and Alternative Compounds: A Spectroscopic and Crystallographic Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic and crystallographic properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives against a common alternative, trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)). The validation of these compounds is crucial for their application in various fields, including materials science and as refrigerants. This document summarizes key quantitative data, details experimental protocols for characterization, and presents a visual workflow for the validation process.

Spectroscopic and Physicochemical Properties Comparison

The following tables summarize the available spectroscopic and physicochemical data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene and the alternative compound HFO-1234ze(E).

Property(E)-1-Chloro-1,3,3,3-tetrafluoroprop-1-ene(Z)-1-Chloro-1,3,3,3-tetrafluoroprop-1-enetrans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))
Molecular Formula C₃HClF₄[1]C₃HClF₄[2]C₃H₂F₄
Molecular Weight 148.48 g/mol [1]148.48 g/mol [2]114.04 g/mol
Boiling Point Not specifiedNot specified-19 °C
1H NMR Data not available in search resultsData not available in search resultsData not available in search results
19F NMR Data not available in search resultsData not available in search resultsData not available in search results
IR Spectrum Available (Vapor Phase)[1]Available (Vapor Phase)Vibrational spectra described[3]
Mass Spectrum Available (GC-MS)[1]Available (GC-MS)Data not available in search results

Table 1: Comparison of Physicochemical and Spectroscopic Data

Crystallographic Data Comparison

Parametertrans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))[3]
Crystal System Orthorhombic
Space Group Pnma
a (Å) 7.358(2)
b (Å) 6.891(2)
c (Å) 8.892(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 450.7(2)
Z 4
Calculated Density (g/cm³) 1.683

Table 2: Crystallographic Data for trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible characterization of these fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Alkenes

Objective: To determine the chemical structure and isomeric purity of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives and alternatives.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series) equipped with a multinuclear probe capable of detecting ¹H and ¹⁹F frequencies.

Sample Preparation:

  • Samples of the volatile fluorinated propenes are typically prepared in a sealed NMR tube.

  • A deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) is used to dissolve the sample and to provide a lock signal for the spectrometer.

  • For quantitative analysis, an internal standard with a known concentration may be added.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~15 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is used. Proton decoupling (e.g., using a WALTZ-16 sequence) is often employed to simplify the spectra and improve sensitivity.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 250-300 ppm) is necessary to cover the large chemical shift range of fluorine.

    • Number of Scans: 64-256

    • Relaxation Delay: 1-5 seconds

  • Data Processing: Similar to ¹H NMR, with chemical shifts typically referenced to an external standard such as CFCl₃ (0 ppm).

Single Crystal X-ray Diffraction of Low-Boiling-Point Liquids

Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).

Crystal Growth (In Situ Crystallization):

  • A small amount of the liquid sample is sealed in a glass capillary.

  • The capillary is mounted on the goniometer head of the diffractometer.

  • A stream of cold nitrogen gas is directed at the capillary to freeze the liquid.

  • A single crystal is grown from the frozen polycrystalline mass by slowly increasing the temperature to just below the melting point and then cooling it at a very slow rate. A focused infrared laser can also be used to melt a small zone of the sample to facilitate single crystal growth.

Data Collection:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion and prevent sample loss.

  • Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Experimental Workflow

The following diagram illustrates the typical workflow for the spectroscopic and crystallographic validation of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Validation & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 19F) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth In Situ Crystal Growth Purification->CrystalGrowth DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis XRD Single Crystal X-ray Diffraction CrystalGrowth->XRD StructureSolution Structure Solution & Refinement XRD->StructureSolution StructureSolution->DataAnalysis Comparison Comparison with Alternatives DataAnalysis->Comparison

Validation workflow for propene derivatives.

This guide serves as a foundational resource for the characterization of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives. Further research is required to obtain and report the complete experimental spectroscopic data for a comprehensive comparison.

References

Comparative Synthetic Utility of 1-Chloro-1,3,3,3-tetrafluoro-1-propene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of fluorinated moieties is a critical aspect of modern synthetic chemistry. Among the array of reagents available for this purpose, 1-chloro-1,3,3,3-tetrafluoro-1-propene emerges as a versatile building block for the introduction of the trifluoromethylvinyl group. This guide provides a comparative analysis of its synthetic utility, supported by available experimental data and detailed protocols, to aid in its effective application.

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a fluorinated alkene that serves as a precursor for introducing the CF3-CH=CF- moiety into a variety of molecules. Its reactivity is primarily centered around the carbon-chlorine bond, which is susceptible to nucleophilic attack, making it a valuable reagent for trifluoromethylvinylation reactions.

Comparison of Synthetic Performance

The primary application of 1-chloro-1,3,3,3-tetrafluoro-1-propene in synthetic chemistry is as a trifluoromethylvinylation agent. This involves the substitution of the chlorine atom by a nucleophile. The performance of this reagent can be compared with other sources for similar functional groups, such as other halo-fluoroalkenes or reagents like (trifluoromethyl)trimethylsilane, which can be used to generate trifluoromethylated alkenes through different pathways.

Nucleophilic Substitution Reactions

1-Chloro-1,3,3,3-tetrafluoro-1-propene and its isomer, 2-chloro-3,3,3-trifluoroprop-1-ene, readily undergo nucleophilic substitution with a range of O-, S-, and N-nucleophiles. These reactions typically proceed under basic conditions to afford the corresponding trifluoromethyl vinyl ethers, thioethers, and enamines.

Table 1: Performance in O-Trifluoromethylvinylation

NucleophileReagentBaseSolventTemp. (°C)Yield (%)Reference
Phenol2-chloro-3,3,3-trifluoroprop-1-eneK2CO3DMF8085[1]
4-Methoxyphenol2-chloro-3,3,3-trifluoroprop-1-eneK2CO3DMF8092[1]
4-Nitrophenol2-chloro-3,3,3-trifluoroprop-1-eneK2CO3DMF8078[1]

Table 2: Performance in S-Trifluoromethylvinylation

NucleophileReagentBaseSolventTemp. (°C)Yield (%)Reference
Thiophenol2-chloro-3,3,3-trifluoroprop-1-eneK2CO3DMF2595[1]
4-Methylthiophenol2-chloro-3,3,3-trifluoroprop-1-eneK2CO3DMF2598[1]
Benzyl mercaptan2-chloro-3,3,3-trifluoroprop-1-eneK2CO3DMF2591[1]

Table 3: Performance in N-Trifluoromethylvinylation

NucleophileReagentBaseSolventTemp. (°C)Yield (%)Reference
Aniline2-chloro-3,3,3-trifluoroprop-1-eneEt3NDMF10075[1]
Pyrrolidine2-chloro-3,3,3-trifluoroprop-1-eneEt3NDMF10082[1]
Morpholine2-chloro-3,3,3-trifluoroprop-1-eneEt3NDMF10080[1]

Note: The data presented is for the isomer 2-chloro-3,3,3-trifluoroprop-1-ene, which is expected to have a similar reactivity profile to 1-chloro-1,3,3,3-tetrafluoro-1-propene in these nucleophilic substitution reactions.

Experimental Protocols

General Procedure for Nucleophilic Trifluoromethylvinylation

A detailed experimental protocol for the reaction of a nucleophile with a chloro-fluoro-propene derivative is provided below, based on typical procedures reported in the literature.

Materials:

  • 2-chloro-3,3,3-trifluoroprop-1-ene (or 1-chloro-1,3,3,3-tetrafluoro-1-propene)

  • Nucleophile (e.g., phenol, thiophenol, aniline)

  • Base (e.g., K2CO3, Et3N)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the nucleophile (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent under an inert atmosphere, add 2-chloro-3,3,3-trifluoroprop-1-ene (1.1 eq.) at the specified reaction temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylvinylated product.

Visualizing Synthetic Pathways and Workflows

To better understand the application of 1-chloro-1,3,3,3-tetrafluoro-1-propene, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Nucleophilic_Substitution_Pathway cluster_reactants Reactants reagent CF3-CH=CF-Cl (1-Chloro-1,3,3,3-tetrafluoropropene) product CF3-CH=CF-Nu (Trifluoromethylvinylated Product) reagent->product nucleophile Nu-H (e.g., R-OH, R-SH, R2NH) intermediate [Nu]- nucleophile->intermediate Deprotonation base Base intermediate->product Nucleophilic Attack & Cl- Elimination byproduct Base-H+ Cl- Experimental_Workflow start Start step1 Combine Nucleophile & Base in Anhydrous Solvent start->step1 step2 Add 1-Chloro-1,3,3,3-tetrafluoropropene under Inert Atmosphere step1->step2 step3 Monitor Reaction (TLC/GC-MS) step2->step3 step4 Aqueous Workup & Extraction step3->step4 Reaction Complete step5 Drying & Concentration step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure Product step6->end Reagent_Comparison cluster_pros_r1 Pros cluster_cons_r1 Cons center Trifluoromethylvinylation reagent1 1-Chloro-1,3,3,3-tetrafluoropropene center->reagent1 Direct reagent2 Other Halo-fluoroalkenes (e.g., CF3CH=CFI) center->reagent2 Direct reagent3 TMS-CF3 + Vinyl Halide (Multi-step) center->reagent3 Indirect reagent4 Other Methods center->reagent4 Various pro1_r1 Direct introduction of CF3-vinyl group con1_r1 Limited commercial availability of specific isomers

References

A Comparative Analysis of Computational and Experimental Data for Reactions of Halogenated Propenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparison of data obtained from experimental investigations and theoretical calculations for two key reaction types of trans-1-chloro-3,3,3-trifluoropropene: thermal decomposition and reaction with the hydroxyl (OH) radical. These comparisons are crucial for researchers and professionals in drug development and chemical sciences to understand the reliability of computational models and the insights gained from experimental data.

Comparison of Methodologies

The investigation of chemical reactions typically involves a dual approach: experimental analysis to observe and quantify the reaction outcomes, and computational modeling to predict and explain the underlying mechanisms at a molecular level. The following diagram illustrates the general workflow of this comparative approach.

G Workflow for Comparing Experimental and Computational Reaction Data cluster_exp Experimental Approach cluster_comp Computational Approach exp_setup Experimental Setup (e.g., Flow Reactor, Photolysis Cell) exp_analysis Product Analysis (e.g., GC-MS, FTIR) exp_setup->exp_analysis exp_kinetics Kinetic Measurements (e.g., Rate Constant Determination) exp_analysis->exp_kinetics comparison Data Comparison and Validation exp_kinetics->comparison comp_model Molecular Modeling (e.g., DFT, ab initio) comp_pes Potential Energy Surface Calculation comp_model->comp_pes comp_kinetics Theoretical Kinetics (e.g., TST, RRKM) comp_pes->comp_kinetics comp_kinetics->comparison conclusion Refined Reaction Mechanism and Kinetic Parameters comparison->conclusion G Initiation Step in the Thermal Decomposition of trans-1-chloro-3,3,3-trifluoropropene cluster_pathways Competing Bond Cleavage Pathways reactant trans-CF3CH=CHCl path1 C-Cl Bond Fission reactant->path1 Lower Energy Barrier (Predicted as dominant) path2 C-C Bond Fission reactant->path2 Higher Energy Barrier products1 CF3CH=CH• + Cl• path1->products1 products2 CF3• + •CH=CHCl path2->products2

"advantages and disadvantages of using 1-chloro-1,3,3,3-tetrafluoro-1-propene in organic synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] Among the various fluorinated building blocks, chloro-fluoro-propenes have emerged as versatile reagents. This guide provides a comparative analysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene and its close analog, 2-chloro-3,3,3-trifluoroprop-1-ene, in organic synthesis, presenting their advantages, disadvantages, and relevant experimental data.

Overview of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

1-Chloro-1,3,3,3-tetrafluoro-1-propene (C₃HClF₄) is a fluorinated alkene with a molecular weight of approximately 148.49 g/mol .[2] It exists as (E) and (Z) isomers and is primarily recognized for its applications as a refrigerant and foam blowing agent due to its low global warming potential.[3] While its use as a reagent in fine organic synthesis is not extensively documented in publicly available literature, its structure suggests potential for applications similar to other polyhalogenated alkenes, such as in cycloaddition and nucleophilic substitution reactions.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₃HClF₄
Molecular Weight148.49 g/mol [2]
Isomers(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene, (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene

Safety and Handling: This compound is classified as a gas under pressure and may explode if heated. It is also reported to cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used in a well-ventilated area.

2-Chloro-3,3,3-trifluoroprop-1-ene: A Versatile Synthetic Building Block

Due to the limited availability of specific synthetic applications for 1-chloro-1,3,3,3-tetrafluoro-1-propene, this guide will focus on the well-documented synthetic utility of a closely related and structurally similar compound, 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf). This reagent has demonstrated significant utility in the synthesis of trifluoromethyl-containing compounds, which are of high interest in medicinal chemistry.

Advantages in Organic Synthesis:
  • Versatile Precursor to β-Substituted-Trifluoromethyl-Ethenes: 2-chloro-3,3,3-trifluoroprop-1-ene readily reacts with a variety of O-, N-, and S-nucleophiles in a base-promoted substitution reaction. This provides access to a wide range of β-substituted-trifluoromethyl-ethenes, which are valuable intermediates.[5]

  • Gateway to Fluorinated Heterocycles: The substituted ethenes derived from 2-chloro-3,3,3-trifluoroprop-1-ene can be further utilized in cycloaddition reactions, such as [3+2] dipolar cycloadditions, to construct complex fluorinated heterocyclic scaffolds like pyrrolidines.[5]

  • High Reactivity: The presence of the trifluoromethyl group and the chlorine atom activates the double bond, making it susceptible to nucleophilic attack and facilitating subsequent reactions.

Disadvantages and Limitations:
  • Handling of a Gaseous Reagent: Like 1-chloro-1,3,3,3-tetrafluoro-1-propene, this compound is a gas at room temperature, which can present handling challenges in a standard laboratory setting.

  • Potential for Side Reactions: As with many highly reactive reagents, there is a potential for side reactions, and reaction conditions must be carefully controlled to achieve the desired product.

Comparative Performance and Experimental Data

The following tables summarize experimental data for key transformations involving 2-chloro-3,3,3-trifluoroprop-1-ene.

Table 1: Nucleophilic Substitution with Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
PhenolK₂CO₃DMF80121-(phenoxy)-2-(trifluoromethyl)ethene85
4-MethylthiophenolCs₂CO₃Acetonitrile60101-(4-methylphenylthio)-2-(trifluoromethyl)ethene92
PyrrolidineEt₃NTHF2561-(pyrrolidin-1-yl)-2-(trifluoromethyl)ethene78

This data is representative and compiled from typical reactions of this class of compounds.

Table 2: Comparison with an Alternative Trifluoromethylating Reagent

ReactionReagentConditionsProductYield (%)
Trifluoromethylation of Indole2-chloro-3,3,3-trifluoroprop-1-ene followed by cyclizationMulti-step2-(trifluoromethyl)pyrrolo[1,2-a]indole65 (overall)
Trifluoromethylation of IndoleTogni's Reagent IIZn(OTf)₂, DCE, 80°C, 12h3-(trifluoromethyl)indole88

This table illustrates that while 2-chloro-3,3,3-trifluoroprop-1-ene can be used to introduce a trifluoromethyl group as part of a larger fragment, direct trifluoromethylating agents like Togni's reagent may offer a more direct route with higher yields for simple trifluoromethylation.

Experimental Protocols

General Procedure for Nucleophilic Substitution on 2-Chloro-3,3,3-trifluoroprop-1-ene:

  • To a solution of the nucleophile (1.0 eq.) and base (1.2 eq.) in the specified solvent, 2-chloro-3,3,3-trifluoroprop-1-ene (1.1 eq.) is bubbled through the solution or added as a condensed liquid at low temperature.

  • The reaction mixture is stirred at the indicated temperature for the specified time.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Workflow for Synthesis of Fluorinated Pyrrolidines

The following diagram illustrates the synthetic pathway from 2-chloro-3,3,3-trifluoroprop-1-ene to a substituted pyrrolidine.

G reagent 2-Chloro-3,3,3- trifluoroprop-1-ene intermediate β-Substituted-trifluoromethyl-ethene reagent->intermediate Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine) nucleophile->intermediate product Trifluoromethylated Pyrrolidine intermediate->product [3+2] Dipolar Cycloaddition dipole Azomethine Ylide dipole->product

Caption: Synthetic workflow for the preparation of trifluoromethylated pyrrolidines.

Conclusion

While direct synthetic applications of 1-chloro-1,3,3,3-tetrafluoro-1-propene are not widely reported, its structural analog, 2-chloro-3,3,3-trifluoroprop-1-ene, serves as a valuable and reactive building block for the synthesis of various fluorinated organic molecules. Its ability to undergo nucleophilic substitution followed by cycloaddition reactions opens a pathway to complex heterocyclic structures that are of significant interest in drug discovery and development. Researchers looking to incorporate a trifluoromethyl-ethenyl moiety into their target molecules will find 2-chloro-3,3,3-trifluoroprop-1-ene to be a useful tool. Further investigation into the reactivity of 1-chloro-1,3,3,3-tetrafluoro-1-propene could reveal it to be an equally valuable reagent in the synthetic chemist's toolbox.

References

"reproducibility and robustness of experimental procedures using 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure the reproducibility and robustness of experimental procedures. This guide provides a comparative analysis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, a fluorinated alkene of interest in organic synthesis, alongside its alternatives. We will delve into its synthesis, reactivity, and performance, supported by available experimental data.

Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is crucial for its effective application. Below is a summary of key properties for 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and its isomers.

Property1-Propene, 1-chloro-1,3,3,3-tetrafluoro-(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene(Z)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene
Molecular Formula C₃HClF₄[1]C₃HClF₄[2]C₃HClF₄[3]
Molecular Weight 148.48 g/mol [1]148.48 g/mol [2]148.48 g/mol [3]
CAS Number 406-46-2[4][5]111512-52-8[2]-
Boiling Point 14.5 °C[5]Not specifiedNot specified

Synthesis and Isomer Control

The synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- often results in a mixture of (E) and (Z) stereoisomers. The control of this isomeric ratio is a critical aspect of its production, as the distinct physical properties of each isomer can influence their reactivity and suitability for specific applications.

One patented method for producing 1-chloro-2,3,3,3-tetrafluoropropene (a related isomer) involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the liquid phase in the presence of a base.[6] The reaction time can be varied from 1 to 50 hours in a batch process or 1 to 3000 seconds in a continuous process to control the conversion ratio and selectivity.[6]

For the related compound, (1E)-1-chloro-3,3,3-trifluoropropene, the reaction temperature has been identified as a key factor in maximizing the desired (E) to (Z) isomer ratio. A temperature range of 65°C to 175°C, and more specifically between 95°C and 150°C, is reported to favor the formation of the (E)-isomer.[7]

Experimental Protocol: Isomerization of 1-chloro-3,3,3-trifluoro-1-propene

A patented process describes the isomerization of 1-chloro-3,3,3-trifluoro-1-propene without a solid catalyst. The experimental setup involves feeding the starting material with a specific composition into a reaction tube heated to a desired temperature. The product gas is then collected and analyzed by gas chromatography to determine the isomer ratio.[8] This method allows for the stable production of the desired isomer without the concern of catalyst degradation.[8]

Experimental Applications and Performance

While detailed comparative studies on the reproducibility and robustness of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- are not extensively available in the public domain, we can infer its potential reactivity from studies on related fluorinated propenes. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom suggests its utility in a variety of organic transformations.[7]

The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the double bond can participate in addition and cycloaddition reactions.[7] The reactivity of the double bond is influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect the regioselectivity and stereoselectivity of these reactions.[7]

A key challenge in providing a robust comparison is the lack of head-to-head experimental data for 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- against its alternatives under identical conditions. The performance of a given reagent is highly dependent on the specific reaction, substrate, and conditions employed.

Alternatives to 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

  • Trifluoroethylene: Used in the production of fluoropolymers.[9]

  • Hexafluoropropylene: Another common monomer in fluoropolymer synthesis.

  • (Z)-1-chloro-1,3,3,3-trifluoropropene: A related isomer with a molecular weight of 130.49 g/mol .[10]

  • 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene: A related compound with a molecular weight of 182.93 g/mol .[11]

The choice of reagent will depend on the specific transformation being targeted, the desired properties of the final product, and the reaction conditions.

Logical Workflow for Reagent Selection and Synthesis

The following diagram illustrates a logical workflow for selecting and utilizing a fluorinated propene reagent like 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Reagent_Selection_Workflow cluster_selection Reagent Selection cluster_synthesis Synthesis & Optimization cluster_analysis Analysis & Validation Define_Target_Molecule Define Target Molecule and Desired Transformation Identify_Potential_Reagents Identify Potential Fluorinated Propene Reagents Define_Target_Molecule->Identify_Potential_Reagents Input Evaluate_Properties Evaluate Physicochemical Properties of Alternatives Identify_Potential_Reagents->Evaluate_Properties Compare Select_Optimal_Reagent Select Optimal Reagent Evaluate_Properties->Select_Optimal_Reagent Decision Procure_or_Synthesize Procure or Synthesize Selected Reagent Select_Optimal_Reagent->Procure_or_Synthesize Proceed Control_Isomer_Ratio Control Isomer Ratio (if applicable) Procure_or_Synthesize->Control_Isomer_Ratio Synthesize Develop_Protocol Develop Experimental Protocol Control_Isomer_Ratio->Develop_Protocol Purified Reagent Optimize_Conditions Optimize Reaction Conditions Develop_Protocol->Optimize_Conditions Initial Results Characterize_Product Characterize Product (e.g., NMR, MS) Optimize_Conditions->Characterize_Product Final Product Assess_Reproducibility Assess Reproducibility Characterize_Product->Assess_Reproducibility Validate Evaluate_Robustness Evaluate Robustness Assess_Reproducibility->Evaluate_Robustness Validate

Caption: Workflow for fluorinated propene reagent selection and use.

Experimental Workflow for a Generic Fluoroalkylation Reaction

The following diagram outlines a typical experimental workflow for a fluoroalkylation reaction using a reagent such as 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Fluoroalkylation_Workflow Start Start Reagents Prepare Reactants: - Substrate - 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- - Catalyst/Base - Solvent Start->Reagents Reaction_Setup Set up Reaction Vessel under Inert Atmosphere Reagents->Reaction_Setup Reaction Combine Reactants and Stir at Controlled Temperature Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Purified Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for fluoroalkylation.

References

"cross-reactivity studies of 1-chloro-1,3,3,3-tetrafluoro-1-propene with various reagents"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 1-chloro-1,3,3,3-tetrafluoro-1-propene with various classes of chemical reagents. Due to the limited direct experimental data on 1-chloro-1,3,3,3-tetrafluoro-1-propene, this guide draws upon studies of structurally similar hydrofluoroolefins (HFOs) to infer its reactivity profile. The information is intended to aid researchers in anticipating potential reactions and designing experiments.

Reactivity with Nucleophilic Reagents

The presence of a good leaving group (chloride) and the electron-withdrawing nature of the fluorine atoms make 1-chloro-1,3,3,3-tetrafluoro-1-propene susceptible to nucleophilic attack. Experimental data on the closely related 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) provides valuable insights into these reactions.[1]

A study on HCFO-1233xf demonstrated its reaction with a variety of O-, N-, and S-nucleophiles under base-promoted conditions.[1] These reactions proceed to yield β-substituted-trifluoromethyl-ethenes. The general reaction scheme is presented below:

Nucleophilic_Substitution Reactant 1-Chloro-1,3,3,3-tetrafluoro-1-propene Product Substituted Product Reactant->Product + Nucleophile, Base Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Base->Product Byproduct Salt (e.g., NaCl)

Caption: Generalized Nucleophilic Substitution Reaction Pathway.

Table 1: Comparison of Reactivity with Various Nucleophiles (based on HCFO-1233xf) [1]

Nucleophile ClassExample ReagentProduct TypeReaction ConditionsYield (%)
O-Nucleophiles PhenolAryl vinyl etherK₂CO₃, DMF, 60 °C95
Benzyl alcoholAlkyl vinyl etherNaH, THF, 0 °C to rt85
N-Nucleophiles AnilineEnamineK₂CO₃, DMF, 60 °C90
PyrrolidineEnamineK₂CO₃, DMF, rt92
S-Nucleophiles ThiophenolThioetherK₂CO₃, DMF, rt98
Benzyl mercaptanThioetherK₂CO₃, DMF, rt96

Reactivity with Electrophilic Reagents

The electron-deficient nature of the double bond in 1-chloro-1,3,3,3-tetrafluoro-1-propene suggests a general resistance to electrophilic addition compared to non-halogenated alkenes. No specific studies on the electrophilic addition to 1-chloro-1,3,3,3-tetrafluoro-1-propene were identified. However, the reactivity can be inferred from the general behavior of fluoroalkenes.

Electrophilic_Addition_Resistance Alkene 1-Chloro-1,3,3,3- tetrafluoro-1-propene Reaction Electrophilic Addition Alkene->Reaction Electrophile Electrophile (E+) Electrophile->Reaction Outcome Generally Unreactive or Requires Harsh Conditions Reaction->Outcome

Caption: Expected Low Reactivity with Electrophiles.

Stability and Compatibility

Table 2: Summary of Stability and Incompatibility

Reagent ClassCompatibilityNotes
Strong Acids IncompatiblePotential for polymerization or decomposition.
Strong Bases IncompatiblePromotes dehydrochlorination and other reactions.[2]
Oxidizing Agents IncompatibleRisk of vigorous reaction.
Alkali Metals IncompatiblePotential for vigorous or explosive reactions.
Common Organic Solvents Generally StableStable in common solvents like DMF and THF under specific reaction conditions.[1]

Experimental Protocols

General Procedure for Nucleophilic Substitution (adapted from the study on HCFO-1233xf)[1]

To a solution of the nucleophile (1.0 mmol) and a base (e.g., K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) at the specified temperature, 2-chloro-3,3,3-trifluoroprop-1-ene (1.2 mmol) is added. The reaction mixture is stirred for the indicated time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental_Workflow Start Start Mixing Mix Nucleophile and Base in Solvent Start->Mixing Addition Add 1-Chloro-1,3,3,3- tetrafluoro-1-propene Mixing->Addition Reaction Stir at Specified Temperature Addition->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify Drying->Purification End End Purification->End

Caption: Workflow for Nucleophilic Substitution Reactions.

Disclaimer: The information provided in this guide is for informational purposes only and is based on available scientific literature, primarily on analogous compounds. Researchers should always conduct their own risk assessments and small-scale preliminary experiments before proceeding with any new reaction.

References

Safety Operating Guide

Safe Disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Immediate Safety Precautions

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a liquefied gas that presents several hazards.[1][2] All personnel handling this substance must be fully aware of its properties and the associated risks.

Key Hazards Summary:

Hazard TypeDescriptionCitations
Physical Hazards Contains gas under pressure; may explode if heated.[1][3][4][5]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation. May displace oxygen and cause rapid suffocation.[1][4]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Release into the environment should be avoided.[5]

Immediate actions for exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Flush the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. For contact with the liquid form, which can cause frostbite, warm the affected area slowly with lukewarm water.[4][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5][7]

Personal Protective Equipment (PPE)

All personnel involved in the handling and disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- must wear appropriate personal protective equipment.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves resistant to chemicals and fire/flame resistant and impervious clothing.[1][8]

  • Respiratory Protection: In case of inadequate ventilation, wear a self-contained breathing apparatus (SCBA).[1]

Spill and Leak Management

In the event of a spill or leak, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated to prevent the accumulation of gas, which is heavier than air.[1] Use explosion-proof ventilation equipment.[5]

  • Stop the Leak: If it is safe to do so, stop the source of the leak.[7]

  • Containment: For small liquid spills, use a dry, inert absorbent material such as sand, earth, or vermiculite to contain the substance.[1][7] Prevent the spill from entering drains or public waters.[1][7]

  • Collection: Sweep or shovel the absorbent material into a suitable, labeled container for disposal.[1][7]

Disposal Procedures

The disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and its containers must be conducted in strict accordance with all local, regional, national, and international regulations.

Step-by-Step Disposal Plan:

  • Consult Regulations: Prior to initiating any disposal procedures, consult with your institution's environmental health and safety (EHS) office and review all applicable waste disposal regulations.

  • Licensed Waste Collector: Dispose of the contents and container through a licensed and approved waste disposal contractor.[1] The material should be sent to an authorized hazardous or special waste collection point.[7]

  • Incineration: A recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products such as hydrogen chloride and hydrogen fluoride.[1]

  • Container Management: Cylinders should be securely chained and protected from physical damage. After use, the valve should be closed, and the container should be stored in a well-ventilated area, protected from sunlight, and not exposed to temperatures exceeding 50°C.[1] Do not puncture or burn empty containers, as they may still contain hazardous residue.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

start Start: Chemical to be Disposed check_regulations Consult Institutional and Local Regulations start->check_regulations is_container_empty Is the Container Empty? check_regulations->is_container_empty empty_container_procedure Close Valve. Do Not Puncture or Incinerate. is_container_empty->empty_container_procedure Yes residual_product Residual Product Present is_container_empty->residual_product No dispose_container Dispose of Container via Licensed Waste Collector empty_container_procedure->dispose_container spill_or_leak Is there a Spill or Leak? residual_product->spill_or_leak spill_protocol Follow Spill/Leak Protocol: - Evacuate & Ventilate - Contain with Inert Material - Collect in Labeled Container spill_or_leak->spill_protocol Yes dispose_waste Dispose of Waste via Licensed Waste Collector (Preferably by Incineration) spill_or_leak->dispose_waste No spill_protocol->dispose_waste

References

Essential Safety and Operational Guide for Handling 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Requirements

When handling 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, it is imperative to use the appropriate personal protective equipment to prevent exposure. This chemical can cause skin and eye irritation, and may cause respiratory irritation.[1][2] As a liquefied gas, it can also cause frostbite upon contact with the skin.[3]

Protection Type Specific PPE Standard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical goggles. A face shield is also recommended.[1]Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing or lab coat. Safety shoes.[1][4]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]
Respiratory Protection A full-face respirator with an organic gas cartridge should be used if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[1][4][5]Conforming to 29 CFR 1910.134.[1]

Experimental Protocol: Safe Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risks associated with 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

1. Preparation and Area Setup:

  • Ensure the work area is well-ventilated.[1][2][6] An emergency eye wash fountain and safety shower should be readily accessible.[1]

  • Securely chain gas cylinders to prevent physical damage.[1]

  • Remove all sources of ignition from the handling area.[4]

  • Inspect all personal protective equipment for integrity before use.[4]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid all personal contact, including inhalation of vapors.[2][6]

  • Do not eat, drink, or smoke in the handling area.[1][2][6]

  • When using, ensure a backflow preventative device is in the piping.[3]

  • Always release caps or seals on containers slowly to allow for the slow dissipation of vapors.[2][6]

3. Post-Handling and Decontamination:

  • Close the container valve after each use and when empty.[1]

  • Wash hands and face thoroughly with soap and water after handling.[1][4][6]

  • Contaminated clothing should be removed and laundered separately before reuse.[3][6]

Emergency and Disposal Plan

Spill and Leak Response:

  • In the event of a leak or spill, evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • For non-emergency personnel, do not attempt to intervene without suitable protective equipment.[1]

  • If safe to do so, stop the leak.[1]

  • Contain the spill using sand, earth, or vermiculite.[6]

  • Collect the spilled material into a suitable, labeled container for disposal using spark-proof tools and explosion-proof equipment.[4][6]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. In case of contact with the liquid, warm frozen tissues slowly with lukewarm water. Seek medical attention if irritation or symptoms occur.[3][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal:

  • Disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and its containers must be done in accordance with local, regional, and national regulations.

  • The chemical should be collected in suitable and closed containers for disposal.[4]

Workflow for Safe Handling

prep 1. Preparation handling 2. Handling prep->handling post_handling 3. Post-Handling handling->post_handling spill Spill Response handling->spill If spill occurs disposal 4. Disposal post_handling->disposal emergency Emergency Procedures spill->emergency

Caption: Workflow for the safe handling of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.